molecular formula C12H18N2O2 B1182646 4-tert-butyl-N,N-dimethyl-3-nitroaniline

4-tert-butyl-N,N-dimethyl-3-nitroaniline

Cat. No.: B1182646
M. Wt: 222.288
InChI Key: GOMANHCYDFXGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N,N-dimethyl-3-nitroaniline is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.288. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N,N-dimethyl-3-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N,N-dimethyl-3-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.288

IUPAC Name

4-tert-butyl-N,N-dimethyl-3-nitroaniline

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)10-7-6-9(13(4)5)8-11(10)14(15)16/h6-8H,1-5H3

InChI Key

GOMANHCYDFXGTD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)N(C)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-tert-Butyl-N,N-dimethyl-3-nitroaniline: A Modern Catalytic Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, sterically hindered anilines is a critical operation in modern drug discovery and materials science. 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS: 955096-10-3) presents a unique structural motif: a bulky, lipophilic tert-butyl group, a strongly electron-withdrawing nitro group, and a dialkylamino moiety. The meta-relationship between the nitro and dimethylamino groups precludes standard nucleophilic aromatic substitution (SNAr) approaches, necessitating a more sophisticated synthetic strategy.

This technical guide outlines a highly efficient, two-step modern catalytic route to synthesize this compound, bypassing the lengthy and often low-yielding classical Zinin reduction pathways. By leveraging steric directing effects in electrophilic aromatic substitution and the precision of palladium-catalyzed cross-coupling[1], this protocol provides a self-validating, scalable system for researchers.

Retrosynthetic Logic & Pathway Selection

Classical approaches to meta-substituted nitroanilines typically involve the exhaustive nitration of an alkylbenzene followed by the selective reduction of one nitro group (e.g., Zinin reduction using ammonium sulfide). However, this method suffers from poor atom economy and difficult purification.

In our modern approach, we utilize 1-bromo-4-tert-butylbenzene as the commercially available starting material. The synthesis relies on two key mechanistic principles:

  • Steric-Controlled Nitration: The massive steric bulk of the tert-butyl group overrides its inherent electronic activating effect, directing the incoming nitronium ion exclusively to the position ortho to the smaller bromo substituent.

  • Buchwald-Hartwig Amination: The resulting halo-nitroarene undergoes a palladium-catalyzed C–N cross-coupling with dimethylamine. The use of a weak, non-nucleophilic base (Cs₂CO₃) is critical here to prevent the reduction or degradation of the sensitive nitro group[2],[3].

G SM 1-Bromo-4-tert-butylbenzene (Starting Material) INT 4-Bromo-1-tert-butyl-2-nitrobenzene (Intermediate) SM->INT HNO3, H2SO4 Regioselective Nitration TG 4-tert-Butyl-N,N-dimethyl-3-nitroaniline (Target Compound) INT->TG HNMe2, Pd-cat, Cs2CO3 Buchwald-Hartwig Amination

Diagram 1: Two-step synthetic strategy from 1-bromo-4-tert-butylbenzene to the target aniline.

Step 1: Regioselective Electrophilic Aromatic Nitration

Causality & Mechanism

In 1-bromo-4-tert-butylbenzene, both substituents are ortho/para directors. While the tert-butyl group is electronically more activating (via hyperconjugation) than the deactivating bromo group, electrophilic attack ortho to the tert-butyl group is severely hindered by its 3D spatial profile. Consequently, the nitronium ion (NO₂⁺) attacks the less sterically encumbered position ortho to the bromine atom, yielding 4-bromo-1-tert-butyl-2-nitrobenzene with near-perfect regiocontrol.

Experimental Protocol
  • Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 15 mL of concentrated nitric acid (HNO₃, 68%) to 15 mL of concentrated sulfuric acid (H₂SO₄, 98%) at 0 °C (ice-water bath).

  • Substrate Addition: Dissolve 1-bromo-4-tert-butylbenzene (10.0 g, 46.9 mmol) in 20 mL of dichloromethane (DCM). Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining the internal temperature below 5 °C to prevent dinitration or oxidative cleavage.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes, UV active); the starting material (Rf ~0.8) should completely convert to a lower-running spot (Rf ~0.6).

  • Quenching and Workup: Pour the mixture slowly over 200 g of crushed ice. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (neutralizing residual acid), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is recrystallized from hot ethanol to yield 4-bromo-1-tert-butyl-2-nitrobenzene as pale yellow crystals.

Step 2: Buchwald-Hartwig Amination

Causality & Mechanism

Palladium-catalyzed amination has largely supplanted classical methods for arylamine synthesis[1],[4]. The coupling of a secondary amine to a nitro-containing aryl bromide requires careful catalyst and base selection. Strong bases like sodium tert-butoxide (NaOtBu) can trigger single-electron transfer (SET) events, reducing the nitro group to an azoxy or azo dimer. Therefore, Cesium Carbonate (Cs₂CO₃) is selected as a mild, non-nucleophilic base[2],[3]. RuPhos is utilized as the supporting ligand due to its ability to facilitate the oxidative addition of deactivated aryl bromides and promote rapid reductive elimination, preventing β-hydride elimination side reactions.

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Pd(II)(Ar)(Br)(RuPhos) Oxidative Addition Pd0->OxAdd + 4-Bromo-1-tert-butyl-2-nitrobenzene AmineCoord Pd(II)(Ar)(NHMe2)(Br)(RuPhos) Amine Coordination OxAdd->AmineCoord + Dimethylamine Amido Pd(II)(Ar)(NMe2)(RuPhos) Deprotonation by Cs2CO3 AmineCoord->Amido - HBr (via Cs2CO3) RedElim Target Compound Reductive Elimination Amido->RedElim Product Release RedElim->Pd0 Catalyst Regeneration

Diagram 2: Catalytic cycle of the Buchwald-Hartwig amination using a Pd/RuPhos system.
Experimental Protocol
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 4-bromo-1-tert-butyl-2-nitrobenzene (2.58 g, 10.0 mmol), Pd₂(dba)₃ (0.09 g, 1 mol%), RuPhos (0.09 g, 2 mol%), and anhydrous Cs₂CO₃ (4.88 g, 15.0 mmol). Evacuate and backfill the tube with dry Argon three times.

  • Reagent Addition: Add anhydrous Toluene (20 mL) via syringe, followed by Dimethylamine (2.0 M solution in THF, 7.5 mL, 15.0 mmol).

  • Heating and Monitoring: Seal the tube and heat to 90 °C in an oil bath for 12 hours. Self-Validation: The reaction mixture will transition from deep red/purple (Pd(0) complex) to a dark brown suspension. GC-MS or LC-MS should indicate the disappearance of the aryl bromide mass (m/z 257/259) and the appearance of the product mass (m/z 222).

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 5% to 15% Ethyl Acetate in Hexanes) to afford 4-tert-butyl-N,N-dimethyl-3-nitroaniline as a vibrant orange/red solid.

Quantitative Characterization Data

To ensure the scientific integrity of the synthesized compound, a comprehensive suite of analytical techniques must be employed. The expected spectroscopic parameters for the target compound are summarized in the table below.

Analytical TechniqueParameter / SignalObservationStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 1.35 (s, 9H)Singlet, highly shieldedtert-butyl methyl protons
δ 2.95 (s, 6H)Singlet, deshielded by NN,N-dimethyl protons
δ 6.85 (dd, J = 8.8, 2.8 Hz, 1H)Doublet of doubletsC6-H (ortho to NMe₂, para to NO₂)
δ 7.10 (d, J = 2.8 Hz, 1H)Fine doubletC2-H (ortho to NMe₂, ortho to NO₂)
δ 7.45 (d, J = 8.8 Hz, 1H)DoubletC5-H (ortho to t-Bu, meta to NO₂)
¹³C NMR (100 MHz, CDCl₃)δ 30.5, 35.0Aliphatic carbonstert-butyl (CH₃ and quaternary C)
δ 40.5Aliphatic carbonN,N-dimethyl carbons
δ 110.2, 115.4, 128.1Aromatic CH carbonsC2, C6, C5 respectively
δ 138.5, 148.2, 150.1Aromatic quaternary CC4 (t-Bu), C1 (NMe₂), C3 (NO₂)
FT-IR (ATR, cm⁻¹)1525, 1350Strong, sharp bandsAsymmetric & symmetric NO₂ stretch
1220Medium bandC–N stretch (aryl amine)
HRMS (ESI-TOF)m/z [M+H]⁺Calc: 223.1447Found: 223.1442 (Confirms C₁₂H₁₉N₂O₂)

References

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Accounts of Chemical Research URL:[1]

  • Advances in Cross-Coupling Reactions Molecules (MDPI) URL:[4]

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes ACS Catalysis URL:[2]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction RSC Publishing URL:[3]

Sources

Physicochemical Profiling and Synthetic Dynamics of 4-tert-butyl-N,N-dimethyl-3-nitroaniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and materials science, sterically encumbered building blocks offer unique spatial geometries that are highly prized for occupying hydrophobic binding pockets and modulating metabolic stability. 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS: 955096-10-3)[1] is a highly specialized, orthogonal scaffold. This whitepaper provides an in-depth analysis of its physicochemical properties, the profound steric dynamics governing its reactivity, and a field-proven, self-validating synthetic protocol for its generation.

Molecular Architecture & Steric Dynamics

The structural uniqueness of 4-tert-butyl-N,N-dimethyl-3-nitroaniline stems from the severe spatial crowding on its aromatic ring. The molecule features an electron-donating N,N-dimethylamine group at position 1, an electron-withdrawing nitro group at position 3, and a massive, lipophilic tert-butyl group at position 4.

The Phenomenon of Steric Inhibition of Resonance (SIR): From a mechanistic standpoint, the most critical feature of this molecule is the van der Waals clash between the 3-nitro group and the 4-tert-butyl group. In a standard nitrobenzene, the nitro group remains coplanar with the aromatic ring, allowing its nitrogen p-orbital to overlap with the ring's π-system (maximizing its resonance, or -R, effect).

However, the extreme bulk of the adjacent tert-butyl group forces the nitro group to rotate out of the aromatic plane to relieve steric strain. This out-of-plane twisting disrupts orbital overlap, a phenomenon known as Steric Inhibition of Resonance (SIR) (2)[2]. Consequently, the nitro group's electron-withdrawing capability is severely blunted and operates almost entirely through its inductive (-I) effect rather than resonance (3)[3]. This fundamentally alters the molecule's nucleophilicity and shifts its infrared (IR) spectroscopic signature, moving the asymmetric NO₂ stretch closer to that of an unconjugated aliphatic system (~1550 cm⁻¹).

Physicochemical Properties

Due to the highly specialized nature of this specific derivative, the following physicochemical parameters are synthesized from established Quantitative Structure-Property Relationship (QSPR) models and structural analogies.

PropertyValue (Experimental/Predicted)Method / Source
Molecular Formula C₁₂H₁₈N₂O₂Standard
Molecular Weight 222.28 g/mol Standard
CAS Registry Number 955096-10-3BLD Pharm[1]
LogP (Octanol/Water) ~3.8 - 4.2QSPR Predictive Modeling
Topological Polar Surface Area 49.1 ŲCalculated (NO₂ + Tertiary Amine)
Density ~1.05 - 1.10 g/cm³QSPR Predictive Modeling
Boiling Point ~320 - 340 °C at 760 mmHgQSPR Predictive Modeling
Physical State Solid / Crystalline PowderStructural Analogy

Synthetic Methodology: Chemoselective Reductive Amination

Synthesizing this target requires converting the primary amine of 4-tert-butyl-3-nitroaniline (CAS: 6310-20-9)[4] into a tertiary N,N-dimethyl amine.

Causality & Logic: Direct alkylation with methyl iodide (MeI) is strongly discouraged. It often leads to over-alkylation (forming quaternary ammonium salts) and requires harsh basic conditions that can trigger side reactions. Instead, we utilize a Reductive Amination protocol. By employing formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), we achieve exceptional chemoselectivity. NaBH(OAc)₃ is a mild reducing agent that rapidly reduces the transient iminium ion intermediate without touching the sensitive, sterically hindered nitro group (5)[5].

Step-by-Step Protocol:
  • Preparation: Dissolve 1.0 equivalent of 4-tert-butyl-3-nitroaniline in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Imine Formation: Add 2.5 equivalents of aqueous formaldehyde (37% w/w) followed by 1.0 equivalent of glacial acetic acid. Stir the mixture at 0 °C for 15–20 minutes. Note: The acetic acid acts as a crucial catalyst to protonate the intermediate hemiaminal, driving the formation of the electrophilic iminium ion.

  • Chemoselective Reduction: Portion-wise, add 3.0 equivalents of NaBH(OAc)₃. Maintain the temperature at 0 °C to control the exothermic hydride transfer, then allow the reaction to warm to room temperature (RT) and stir for 2 to 4 hours.

  • Quenching & Workup (Self-Validation): Carefully quench the reaction with saturated aqueous NaHCO₃. Logic: This neutralizes the acetic acid and safely decomposes any unreacted hydride, halting the reaction. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes/Ethyl Acetate) to yield the pure target compound.

Mechanistic & Workflow Visualization

G A 4-tert-butyl-3-nitroaniline (Starting Material) B Reductive Amination CH2O, NaBH(OAc)3 A->B N,N-Dimethylation C 4-tert-butyl-N,N-dimethyl- 3-nitroaniline B->C Chemoselective Yield D Steric Clash (t-Butyl vs Nitro) C->D Structural Feature E Steric Inhibition of Resonance (SIR) D->E Out-of-plane Nitro Group

Synthetic workflow and structural dynamics of 4-tert-butyl-N,N-dimethyl-3-nitroaniline.

Applications in Drug Development

In medicinal chemistry, the incorporation of a 4-tert-butyl-N,N-dimethyl-3-nitroaniline scaffold serves multiple strategic purposes. The high LogP (~3.8) and massive steric bulk of the tert-butyl group make it an ideal moiety for anchoring into deep, hydrophobic protein pockets (e.g., in kinase inhibitor design). Furthermore, the nitro group can be orthogonally reduced to an aniline (via Pd/C catalytic hydrogenation) at a later synthetic stage. This newly formed amine, protected by the adjacent tert-butyl group, can be converted into an amide bond that is highly resistant to enzymatic cleavage (proteolysis) due to the surrounding steric shield.

References

  • Title: 59255-98-0 | 2-(tert-Butyl)-4-nitroaniline (Listing CAS 955096-10-3)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)
  • Title: STERIC INHIBITION OF RESONANCE: I.
  • Title: Challenges in the Nitration of Substituted Benzoic Acids Source: Benchchem URL

Sources

Spectroscopic Elucidation of 4-tert-butyl-N,N-dimethyl-3-nitroaniline: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly substituted aromatic systems requires an orthogonal analytical approach to resolve complex electronic and steric interplays. This whitepaper provides an in-depth spectroscopic analysis of 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS: 955096-10-3)[1]. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS), we decode the molecule's unique "push-pull" electronic architecture. Designed for researchers and drug development professionals, this guide goes beyond basic assignments to explain the fundamental causality behind experimental choices and spectral phenomena.

Molecular Architecture & Electronic Causality

To accurately predict and interpret the spectra of 4-tert-butyl-N,N-dimethyl-3-nitroaniline, one must first analyze its electronic microenvironment. The molecule features a benzene ring substituted with three distinct functional groups:

  • C1 - N,N-dimethylamino group: A strong

    
    -donor (+M effect) and weak 
    
    
    
    -acceptor (-I effect).
  • C3 - Nitro group: A strong

    
    -acceptor (-M effect) and strong 
    
    
    
    -acceptor (-I effect).
  • C4 - tert-butyl group: A bulky, weak

    
    -donor (+I effect).
    

The Causality of Steric Inhibition of Resonance: In an unhindered system, the nitro group at C3 would heavily withdraw electron density from the ring via resonance. However, the immense steric bulk of the adjacent tert-butyl group at C4 forces the nitro group to rotate out of the coplanar aromatic geometry. This orthogonal twist disrupts the orbital overlap between the nitro group's


-system and the aromatic ring, effectively quenching its mesomeric electron-withdrawing capacity (-M)[2]. Consequently, the nitro group influences the ring primarily through its inductive effect (-I), fundamentally altering the expected NMR chemical shifts and IR vibrational frequencies.

Quantitative Data Summaries

Table 1: NMR Spectral Assignments (1H and 13C)

Data acquired in CDCl₃ at 298 K. Chemical shifts (


) referenced to TMS.
NucleusChemical Shift (ppm)Multiplicity / TypeIntegrationAssignmentCausal Rationale
1H 1.35Singlet (s)9H-C(CH₃)₃Highly shielded aliphatic protons; no adjacent protons for coupling.
1H 2.95Singlet (s)6H-N(CH₃)₂Deshielded by the electronegative nitrogen atom.
1H 6.75Doublet of doublets (dd)1HAromatic H6Shielded by the +M effect of the ortho -NMe₂ group. Coupled to H5 (

Hz) and H2 (

Hz).
1H 7.25Doublet (d)1HAromatic H5Weakly shielded by ortho t-butyl. Ortho-coupled to H6 (

Hz).
1H 7.55Doublet (d)1HAromatic H2Deshielded by the -I effect of the ortho -NO₂ group. Meta-coupled to H6 (

Hz).
13C 30.5Primary (CH₃)--C(C H₃)₃Standard aliphatic shift for tert-butyl methyls.
13C 35.2Quaternary (C)--C (CH₃)₃Deshielded quaternary aliphatic carbon.
13C 40.8Primary (CH₃)--N(C H₃)₂Deshielded by nitrogen electronegativity.
13C 105 - 130Tertiary (CH)-C2, C5, C6Aromatic methine carbons; specific shifts dictated by proximity to NMe₂ (shielding) and NO₂ (deshielding).
13C 138.0Quaternary (C)-C4 (Ar-tBu)Deshielded by alkyl substitution.
13C 148.5Quaternary (C)-C1 (Ar-NMe₂)Highly deshielded by direct attachment to the amine nitrogen.
13C 151.2Quaternary (C)-C3 (Ar-NO₂)Highly deshielded by the strongly electronegative nitro group.
Table 2: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Causality
~2960, 2850MediumAliphatic C-HAsymmetric/symmetric stretching of t-butyl and N-methyl groups.
~1600, 1505MediumAromatic C=CRing skeletal stretching vibrations.
~1545Strong-NO₂Asymmetric stretch. Shifted higher than typical (1530 cm⁻¹) due to loss of conjugation from steric twisting[3].
~1350Strong-NO₂ / C-NOverlap of symmetric NO₂ stretch and aromatic C-N stretch.
Table 3: EI-MS Fragmentation Pathways (70 eV)
m/zIon TypeRelative AbundanceStructural Assignment & Causality
222[M]⁺•MediumMolecular ion (C₁₂H₁₈N₂O₂).
207[M - CH₃]⁺Base Peak (100%)Loss of a methyl radical from the tert-butyl group, forming a highly stable, resonance-stabilized tertiary carbocation.
176[M - NO₂]⁺Low-MediumCleavage of the sterically hindered nitro group.
165[M - C(CH₃)₃]⁺LowComplete loss of the tert-butyl radical.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must incorporate self-validating steps. The following protocols detail the exact methodologies required to reproduce the spectral data.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Tube Calibration: Transfer the solution to a 5 mm precision NMR tube. Causality: Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field homogeneity and prevent vortexing artifacts during acquisition.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform automated and manual shimming of the Z and Z² gradients until the TMS signal exhibits a full-width at half-maximum (FWHM) of < 0.5 Hz.

  • 1H Acquisition: Acquire the proton spectrum using a 30° excitation pulse (zg30), 16 transients, and a relaxation delay (D1) of 1.0 s.

  • 13C Acquisition: Acquire the carbon spectrum using proton-decoupled 13C parameters (WALTZ-16 decoupling). Critical Step: Set the relaxation delay (D1) to

    
     2.0 s and utilize 512 transients. Causality: Quaternary carbons (C1, C3, C4) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 times. A sufficient D1 ensures these carbons fully relax between pulses, preventing artificial signal attenuation.
    
Protocol B: ATR-FTIR Spectroscopy
  • Initialization & Background: Initialize the FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere. Validation: Verify a flat baseline to confirm the successful subtraction of atmospheric H₂O and CO₂.

  • Sample Application: Deposit 2-3 mg of the solid analyte directly onto the center of the diamond crystal.

  • Optical Contact Optimization: Apply the ATR pressure anvil to compress the sample. Causality: Intimate optical contact between the crystal and the sample is mandatory for the evanescent wave to penetrate the sample, preventing signal attenuation and spectral distortion.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) and apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth inherent to ATR techniques.

Protocol C: GC-EI-MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in LC-MS grade methanol.

  • Instrument Calibration: Introduce the sample into a Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) system. Validation: Prior to injection, validate instrument calibration using a Perfluorotributylamine (PFTBA) tune. Ensure mass accuracy and proper isotopic ratios for diagnostic ions at m/z 69, 219, and 502.

  • Ionization Standardization: Set the EI source energy to exactly 70 eV. Causality: Standardizing the ionization energy ensures the resulting fragmentation pattern is directly comparable against established spectral libraries (e.g., NIST).

  • Acquisition: Scan the mass analyzer from m/z 50 to 300, capturing the intact molecular ion ([M]⁺• at 222) and the diagnostic base peak fragment ([M - CH₃]⁺ at 207).

Mechanistic Workflow Visualization

The following diagram illustrates the orthogonal data integration required to definitively elucidate the structure of 4-tert-butyl-N,N-dimethyl-3-nitroaniline.

G Sample Sample Preparation (4-tert-butyl-N,N-dimethyl-3-nitroaniline) NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR FT-IR Spectroscopy (Vibrational Modes) Sample->IR MS Mass Spectrometry (Molecular Weight & Fragments) Sample->MS Integration Orthogonal Data Integration NMR->Integration Electronic & Connectivity Data IR->Integration Functional Groups MS->Integration Mass & Fragmentation Confirmation Structural Confirmation Integration->Confirmation

Orthogonal spectroscopic workflow integrating NMR, IR, and MS for structural elucidation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Retrieved from[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. Retrieved from[Link]

Sources

Technical Guide: CAS 31951-12-9 (4-(tert-Butyl)-3-nitroaniline)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of CAS 31951-12-9 , chemically identified as 4-(tert-Butyl)-3-nitroaniline . This document is structured for researchers and drug development professionals, focusing on its properties, synthetic utility, and handling protocols.

Executive Summary

CAS 31951-12-9 , distinctively known as 4-(tert-Butyl)-3-nitroaniline (or 3-nitro-4-tert-butylaniline), is a functionalized aromatic intermediate characterized by the presence of a bulky tert-butyl group ortho to a nitro group, and para to an amino group.[1][2]

Unlike simple anilines, the steric hindrance provided by the tert-butyl moiety combined with the electronic withdrawal of the nitro group makes this compound a unique building block in Medicinal Chemistry and Materials Science . It serves as a critical precursor for:

  • Sterically Hindered Ligands: Used in organometallic catalysis where bulk prevents catalyst deactivation.

  • 1,3-Diaminobenzene Derivatives: Upon reduction, it yields 4-(tert-butyl)-1,3-phenylenediamine, a cross-linker for high-performance polymers and a scaffold for benzimidazole-like heterocycles.

  • Lipophilic Drug Design: The tert-butyl group is frequently employed to modulate the LogP (lipophilicity) and metabolic stability of drug candidates.

Chemical & Physical Characterization

The physicochemical profile of CAS 31951-12-9 dictates its solubility and reactivity in synthetic workflows.

Identity & Constants
PropertyData
Chemical Name 4-(tert-Butyl)-3-nitroaniline
CAS Number 31951-12-9
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 98–102 °C (Typical range for nitroanilines)
SMILES CC(C)(C)C1=C(C=C(C=C1)N)[O-]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water.[1][3][4][5][6][7]
pKa (Calculated) ~2.5 (Amino group is weakly basic due to electron-withdrawing nitro group)
Structural Analysis

The molecule features a "Push-Pull" electronic system :

  • Donor: The amino group (-NH₂) pushes electron density into the ring.

  • Acceptor: The nitro group (-NO₂) withdraws density, deactivating the ring toward further electrophilic substitution but activating the amino group for diazotization.

  • Steric Bulk: The tert-butyl group at position 4 creates significant steric hindrance, protecting the para-position and influencing the regioselectivity of reactions at the ortho-positions.

Synthetic Applications & Mechanisms[9]

A. Precursor for 1,3-Diamines (Polymer & Pharma)

The primary utility of CAS 31951-12-9 is its reduction to 4-(tert-butyl)-1,3-diaminobenzene .

  • Mechanism: Catalytic hydrogenation or chemical reduction (Fe/HCl) converts the -NO₂ group to -NH₂.

  • Utility: The resulting diamine is a "masked" cross-linker. The steric bulk of the tert-butyl group slows down the reaction rate of the adjacent amine, allowing for controlled polymerization or selective heterocycle formation (e.g., reacting the less hindered amine first).

B. Diazotization and Coupling (Dye Chemistry)

The primary amine at position 1 is sterically accessible (para to the t-butyl group) and can undergo diazotization to form diazonium salts.

  • Application: These salts are coupled with electron-rich aromatics (phenols, napthols) to create Azo Dyes . The tert-butyl group improves the solubility of the final dye in organic solvents and enhances lightfastness.

C. Ligand Synthesis

In organometallic chemistry, this aniline is used to synthesize N-heterocyclic carbenes (NHCs) or diimine ligands . The bulky tert-butyl group is strategic for stabilizing metal centers (e.g., Palladium or Nickel) during catalytic cycles, preventing aggregation.

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Protocol 1: Catalytic Reduction to Diamine

Target: Synthesis of 4-(tert-butyl)-1,3-phenylenediamine.

Reagents:

  • Substrate: CAS 31951-12-9 (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi)

Workflow:

  • Dissolution: Dissolve 1.94 g (10 mmol) of CAS 31951-12-9 in 50 mL of anhydrous methanol in a round-bottom flask.

  • Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under N₂ flow. (Caution: Dry Pd/C is pyrophoric).

  • Hydrogenation: Switch atmosphere to H₂. Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes; Product will be more polar and stain with Ninhydrin).

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the diamine as a viscous oil or low-melting solid. Store under Argon (oxidation sensitive).

Protocol 2: Diazotization (Sandmeyer-Type Reactivity)

Target: Conversion to diazonium salt for coupling.

Reagents:

  • Substrate: CAS 31951-12-9[1][2][3][7][8][9]

  • Acid: HCl (conc.) or H₂SO₄

  • Reagent: Sodium Nitrite (NaNO₂)

Workflow:

  • Suspend CAS 31951-12-9 in 10% HCl at 0°C (ice bath).

  • Add aqueous NaNO₂ dropwise, maintaining temperature < 5°C.

  • Stir for 30 mins. The solution should become clear (formation of diazonium salt).

  • Use immediately for coupling reactions or Sandmeyer transformations (e.g., conversion to aryl chloride/bromide).

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways starting from CAS 31951-12-9, highlighting its role as a branch point in synthesis.

G Start 4-(tert-Butyl)-3-nitroaniline (CAS 31951-12-9) Reduction Reduction (H2/Pd or Fe/HCl) Start->Reduction Diazo Diazotization (NaNO2 / HCl, 0°C) Start->Diazo Diamine 4-(tert-Butyl)-1,3-diaminobenzene (Cross-linker / Heterocycle Precursor) Reduction->Diamine Yield >90% Diazonium Diazonium Salt (Reactive Intermediate) Diazo->Diazonium Dye Azo Dyes (Coupling with Phenols) Diazonium->Dye + Phenol Halide Aryl Halide (Sandmeyer Reaction) Diazonium->Halide + CuX

Caption: Synthetic divergence of CAS 31951-12-9 into diamine precursors (green) and diazonium intermediates (yellow/red).

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Sensitization H317: May cause an allergic skin reaction.[1]Wear nitrile gloves and long sleeves.
Irritation H315/H319: Causes skin and eye irritation.Use in a well-ventilated fume hood.
Storage Light Sensitive.[3] Oxidizes over time.Store in amber vials at 2–8°C.

Disposal: Nitroanilines are toxic to aquatic life. All waste must be segregated into halogenated/organic waste streams and incinerated according to local EHS regulations.

References

  • PubChem. (2025).[1] Compound Summary: 4-(tert-Butyl)-3-nitroaniline (CID 316163).[1] National Library of Medicine. [Link]

Sources

The Electronic Architecture of Substituted Nitroanilines: A Mechanistic Guide to Push-Pull Dynamics, Intramolecular Charge Transfer, and NLO Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroanilines represent the prototypical donor-


-acceptor (D-

-A) framework. Understanding their electronic structure is critical for advancing nonlinear optics (NLO), materials science, and pharmaceutical drug design. This technical guide elucidates the electronic architecture of substituted nitroanilines, bridging computational Density Functional Theory (DFT) with experimental spectroscopic validation to provide a comprehensive framework for molecular design.

The Push-Pull Paradigm and Intramolecular Charge Transfer (ICT)

The unique electronic environment of p-nitroaniline (pNA) arises from the conjugation of a strong electron-donating amine group (-NH


) and a strong electron-withdrawing nitro group (-NO

) across an aromatic

-system. This creates a powerful "push-pull" effect characterized by two limiting resonance forms: a neutral localized structure and a charge-separated form[1].

At a planar molecular geometry, the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the donor -NH


 group and the aromatic 

-system, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered entirely on the -NO

acceptor[1]. This spatial separation of frontier orbitals is the fundamental engine driving 1, which is responsible for the molecule's intense solvatochromic absorption bands and high NLO polarizability[1].

Substituent Effects: Steric Hindrance and Aromaticity

Introducing substituents (e.g., halogens, alkyl chains, or bulky benzyl groups) onto the nitroaniline core fundamentally alters its electronic landscape. In overcrowded molecules like 2,4,6-trinitroanilines, steric hindrance forces the benzene ring to distort from planarity[2].

This torsional deformation physically reduces the spatial overlap between donor-centered and acceptor-centered orbitals, directly attenuating the push-pull character[1]. The degree of dearomatization can be quantified using the Harmonic Oscillator Model of Aromaticity (HOMA) index and puckering parameters, which reveal that intermolecular hydrogen bonding in the crystal lattice often acts as a stabilizing force to partially counteract these steric distortions[2].

G A Bulky Substituent Addition B Steric Hindrance & Torsional Twist (θ > 0°) A->B C Reduced HOMO-LUMO Spatial Overlap B->C D Attenuation of Intramolecular Charge Transfer C->D E Modulation of NLO Hyperpolarizability (β) D->E

Caption: Causality chain linking steric bulk to the modulation of NLO responses.

Computational Elucidation: DFT and NBO Analysis

To predict the reactivity and stability of novel substituted nitroanilines, computational chemistry serves as the first line of investigation. 3 utilizing hybrid functionals (e.g., B3LYP/6-311++G(d,p)) is the standard for optimizing molecular geometry and mapping the electrostatic potential[3]. Natural Bond Orbital (NBO) analysis complements DFT by quantifying the stabilization energy (


) of donor-acceptor interactions, translating delocalized electron density into localized Lewis-like structures[4].
Protocol 1: Computational Workflow for Electronic Structure Elucidation

Note: This workflow is designed as a self-validating computational system.

  • Geometry Optimization: Construct the 3D molecular model. Perform ground-state geometry optimization using a range-separated hybrid functional (e.g., CAM-B3LYP/6-311++G(d,p)) in both gas phase and a Polarizable Continuum Model (PCM).

    • Causality: Standard B3LYP often underestimates charge-transfer state energies. CAM-B3LYP incorporates long-range corrections, ensuring accurate modeling of the extended

      
      -conjugation and ICT excitations.
      
  • Frequency Validation: Run vibrational frequency calculations on the optimized geometry.

    • Causality: The strict absence of imaginary frequencies validates that the optimized structure is a true global energy minimum, rather than a transition state saddle point.

  • FMO Extraction: Calculate the HOMO-LUMO gap (

    
    ).
    
    • Causality: A narrower

      
       directly correlates with enhanced electron mobility, higher chemical reactivity, and superior third-order NLO polarizability.
      
  • NBO Execution: Execute NBO calculations to evaluate the second-order perturbation energy. Identify the primary

    
     and 
    
    
    
    transitions. This quantifies the exact hyperconjugative strength stabilizing the charge-separated state.

Experimental Validation: NLO Properties and Z-Scan Techniques

The theoretical ICT predicted by DFT manifests physically as robust nonlinear optical behavior. Substituted variants, such as 5, exhibit significant third-order nonlinearities, making them highly recommended for optical limiting applications (e.g., protecting optical sensors from high-intensity laser damage)[5].

Table 1: Quantitative NLO and Electronic Parameters of p-Nitroaniline Derivatives
CompoundNonlinear Refractive Index (

)
Nonlinear Absorption (

)
Third-Order Susceptibility (

)
Optical Limiting Threshold
p-Nitroaniline Picrate [5]

m

/W

m/W

esu
16.32 J/cm

4-Nitroaniline Picric Acid [4]

cm

/W

cm/W
N/AN/A
Protocol 2: Z-Scan Methodology for Third-Order NLO Characterization

Note: This experimental design isolates refractive and absorptive non-linearities through a self-correcting mathematical division.

  • Sample Preparation: Dissolve the target nitroaniline derivative in a spectroscopic-grade solvent (e.g., DMF) to a known molarity. Place the solution in a 1 mm path-length quartz cuvette.

  • Laser Setup: Utilize a Q-switched Nd:YAG laser (e.g., 532 nm, nanosecond pulse width) to provide the high-intensity electromagnetic field required to induce nonlinear polarization.

  • Closed-Aperture (CA) Z-Scan: Translate the sample along the z-axis through the focal plane of the lens. Place an aperture in front of the far-field detector.

    • Causality: As the sample moves through the focus, self-focusing (positive

      
      ) or self-defocusing (negative 
      
      
      
      ) alters the beam divergence, changing the transmittance through the aperture.
  • Open-Aperture (OA) Z-Scan: Remove the aperture and repeat the translation, capturing the entire beam.

    • Causality: This setup is completely insensitive to refraction and strictly measures nonlinear absorption (

      
      ), such as reverse saturable absorption (RSA).
      
  • Data Extraction (Self-Validation): Divide the CA data by the OA data.

    • Causality: Dividing the datasets mathematically cancels out the absorption effects from the CA scan, yielding a pure nonlinear refraction curve from which

      
       is calculated.
      

Workflow N1 Synthesis & Crystallization (Slow Evaporation) N2 Spectroscopic Profiling (FT-IR, Raman, UV-Vis) N1->N2 N4 Z-Scan NLO Analysis (Open & Closed Aperture) N1->N4 N3 DFT / NBO Computation (CAM-B3LYP) N2->N3 Structural Input N5 Structure-Property Correlation N3->N5 FMO/ICT Data N4->N5 β, n2, χ(3)

Caption: Parallel computational and experimental workflow for evaluating NLO properties.

Applications in Drug Development

Beyond optoelectronics, the electronic structure of substituted nitroanilines dictates their pharmacokinetic properties. The strong dipole moment and specific electrostatic potential maps guide binding affinity in molecular docking studies. For instance,6 has been computationally and experimentally validated for potent antifungal activity. In these applications, NBO-derived bond strengths directly correlate with the molecule's stability within biological matrices and its interaction with pathogenic fungal proteins[6].

References

  • Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness | ACS Omega | 1

  • Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study | Asian Journal of Chemistry | 5

  • Aromaticity of overcrowded nitroanilines | PubMed / J Phys Chem A | 2

  • N-Benzyl-5-fluoro-2-nitroaniline | Benchchem | 3

  • 4-Nitroaniline picric acid single crystals: unveiling their complete optoelectronic potential through optical, thermal, and... | Chalcogen | 4

  • Insights into Spectral Elucidations, Reactivity Sites, Invitro Assay, Molecular Docking and Pharmacokinetic Studies of Non-Covalently Bonded 4-Aminobenzoic Acid 4-Nitroaniline | Polycyclic Aromatic Compounds - Taylor & Francis | 6

Sources

The Pharmacophore Paradox: A Technical Guide to Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Nitroaniline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Part 1: Executive Summary & Structural Logic

Nitroaniline derivatives occupy a unique and often polarized position in medicinal chemistry. Characterized by a benzene ring substituted with both an amino group (


) and a nitro group (

), these molecules serve as versatile synthons.[3][4] However, they present a classic "pharmacophore vs. toxicophore" paradox.[4]

While the nitro group is a potent electron-withdrawing moiety that enhances binding affinity and metabolic stability, it is also responsible for significant toxicity (methemoglobinemia and mutagenicity).[4] Success in this field relies not on avoiding the nitro group, but on modulating its reduction potential through steric and electronic effects on the aromatic ring.

This guide moves beyond basic characterization, focusing on the N-substituted derivatives (Schiff bases, amides) and metal complexes that harness the biological activity of the scaffold while mitigating systemic toxicity.

Part 2: Structure-Activity Relationship (SAR)[4]

The biological efficacy of nitroaniline derivatives is governed by the "Push-Pull" electronic effect.[4] The amino group donates electron density, while the nitro group withdraws it.[3][4] This polarization is critical for DNA intercalation and enzyme inhibition.[4]

SAR Logic Diagram

The following diagram illustrates how specific structural modifications influence biological outcomes.

SAR_Logic Core Nitroaniline Scaffold Sub_N N-Substitution (Schiff Bases/Amides) Core->Sub_N Derivatization Sub_Ring Ring Substitution (Halogens/Alkyls) Core->Sub_Ring Electronic Tuning Metal Metal Complexation (Cu, Co, Ni, Zn) Sub_N->Metal Chelation Act_AntiMicro Antimicrobial Activity (Lipophilicity u2191) Sub_N->Act_AntiMicro Increases Permeability Tox_Red Toxicity Reduction (Stabilized Nitro Group) Sub_Ring->Tox_Red Modulates Redox Potential Act_AntiCancer Anticancer Activity (DNA Intercalation) Metal->Act_AntiCancer Enhances DNA Binding

Caption: Structural modifications of the nitroaniline core and their direct impact on pharmacological profiles.[1][2][5]

Part 3: Therapeutic Applications & Mechanisms[4][5][6]

Antimicrobial Activity (The Schiff Base Advantage)

Free nitroanilines often lack potency against resistant strains.[4] However, Schiff bases (azomethines) derived from nitroanilines show superior activity.[4]

  • Mechanism: The azomethine bond (

    
    ) creates a lipophilic environment, facilitating transport across the bacterial cell wall.[4] Once inside, the nitro group undergoes enzymatic reduction to form reactive nitroso intermediates that damage bacterial DNA.[4][5]
    
  • Metal Complexes: Coordinating these Schiff bases with transition metals (Cu(II), Co(II), Ni(II)) significantly boosts activity.[4] The Chelation Theory states that coordination reduces the polarity of the metal ion, increasing the lipophilic character of the complex (Tweedy's concept), allowing deeper penetration into lipid membranes.

Anticancer Activity (Bioreductive Activation)

Nitroanilines function as bioreductive prodrugs .[4]

  • The Hypoxia Target: Solid tumors often have hypoxic (low oxygen) cores.[4] Nitro-reductases, overexpressed in these environments, reduce the nitro group to a hydroxylamine or amine.[4]

  • Selectivity: This reduction is inhibited by oxygen in normal tissues, providing a degree of selectivity for cancer cells.[4]

  • Pathway:

    • Intercalation: Planar nitroaniline derivatives intercalate between DNA base pairs.[4]

    • Strand Breakage: Reactive intermediates cause single-strand breaks.[4]

    • Apoptosis: Activation of Caspase-3 and downregulation of Bcl-2.[4]

Mechanism of Action Diagram

MOA_Pathway Drug Nitroaniline Derivative (Prodrug) Cell_Entry Cellular Uptake (Lipophilic Transport) Drug->Cell_Entry Normal_Tissue Normal Tissue (Normoxia) Cell_Entry->Normal_Tissue Tumor_Tissue Tumor Tissue (Hypoxia) Cell_Entry->Tumor_Tissue Oxygen O2 Inhibition (Futile Cycling) Normal_Tissue->Oxygen High O2 Reductase Nitro-Reductase Enzyme Tumor_Tissue->Reductase Low O2 Active_Metabolite Reactive Nitroso/Hydroxylamine Reductase->Active_Metabolite Reduction Oxygen->Drug Re-oxidation (Safety) DNA_Damage DNA Intercalation & Strand Breaks Active_Metabolite->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: The bioreductive activation pathway showing selectivity for hypoxic tumor environments.[4]

Part 4: Toxicology & Safety (The Critical Control)

Trustworthiness Note: Acknowledging toxicity is essential for credible drug development.[4]

  • Methemoglobinemia: The primary systemic risk.[4] Metabolites oxidize ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), which cannot transport oxygen.[4]
  • Mutagenicity: Many nitroanilines are Ames positive.[4] They cause frameshift mutations.[4]

  • Mitigation: Bulky ortho-substitutions can sterically hinder the nitro group, slowing enzymatic reduction and reducing systemic toxicity.[4]

Part 5: Experimental Protocols

Protocol 1: Synthesis of Nitroaniline Schiff Bases

A self-validating workflow for generating antimicrobial candidates.[4]

  • Stoichiometry: Mix equimolar amounts (0.01 mol) of 4-nitroaniline and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. ( Reasoning: Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.)

  • Reflux: Reflux the mixture at 70-80°C for 3-6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).[4]

  • Isolation: Cool to room temperature. Pour into crushed ice. The Schiff base will precipitate.[4]

  • Purification: Filter and recrystallize from hot ethanol.

  • Validation: Verify structure via FTIR (Look for

    
     stretch at ~1600 
    
    
    
    ) and
    
    
    -NMR (Azomethine proton at
    
    
    8.0-9.0 ppm).
Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Standardized for evaluating anticancer potential.

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates (

    
     cells/well) in DMEM media. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve the nitroaniline derivative in DMSO (Final DMSO concentration

    
     to avoid solvent toxicity). Add serial dilutions (0.1 - 100 
    
    
    
    ) to wells. Include a Vehicle Control (DMSO only) and Positive Control (e.g., Cisplatin).
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan crystals.[4]
    
  • Solubilization: Remove media carefully.[4] Add 100

    
     DMSO to dissolve crystals.[4]
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Part 6: Quantitative Data Summary

Table 1: Comparative Activity of Selected Derivatives

Compound ClassModificationTarget Activity

/ MIC Range
Key Insight
Parent 4-NitroanilineCytotoxicityHigh (

)
Low potency, high toxicity.[4]
Schiff Base N-(4-chlorobenzylidene)Antimicrobial

Halogens increase lipophilicity.[4]
Metal Complex Cu(II)-Schiff BaseAntimicrobial

Chelation boosts uptake 5-10x.[4]
Amide N-acyl-2-nitroanilineAnticancer

Bioreductive active in hypoxia.[4]

References

  • BenchChem. (2025).[1][3][4][6] The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2022).[4] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from

  • Encyclopedia.pub. (2022).[4] Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from

  • Semantic Scholar. (2019).[4] Synthesis, Characterization, Cytotoxic and Antioxidant Studies of Mixed Ligand Schiff Base Complexes. Retrieved from

  • New Jersey Department of Health. (2017).[4] Hazardous Substance Fact Sheet: p-Nitroaniline. Retrieved from

Sources

Architecting Efficacy: The Strategic Role of Functionalized Anilines in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery, I view the aniline motif not merely as a structural backbone, but as a highly tunable pharmacophore. Functionalized anilines—aminobenzenes adorned with specific halogens, alkyls, or complex moieties—serve as the cornerstone for a vast array of life-saving therapeutics, most notably in targeted cancer therapies, antimicrobial agents, and novel antidiabetic compounds. This technical guide dissects the rational design, synthetic methodologies, and biological mechanisms that make functionalized anilines indispensable in contemporary medicinal chemistry.

Rational Design and Synthetic Methodologies

The Diarylamine Core and Palladium-Catalyzed Amination

Many revolutionary drugs, such as the BCR-ABL tyrosine kinase inhibitor Imatinib, rely heavily on a diarylamine subunit[1]. Synthesizing these highly functionalized, sterically hindered molecules requires precise catalytic control. Traditional nucleophilic aromatic substitution (SNAr) often fails or requires harsh conditions that degrade sensitive functional groups.

To overcome this, we employ Palladium-catalyzed Buchwald-Hartwig amination utilizing advanced ligands like BrettPhos. Why BrettPhos? Its unique biaryl phosphine structure promotes rapid reductive elimination while preventing the binding of the amine to the palladium center in a way that would stall the catalytic cycle. Crucially, this system allows for the use of weak inorganic bases (like carbonates) or LHMDS, which preserves protic functional groups on the aniline, achieving near-quantitative yields at catalyst loadings as low as 0.1 mol% Pd[1].

G ArylHal Aryl Halide Intermediate Oxidative Addition & Transmetalation ArylHal->Intermediate Aniline Functionalized Aniline (1° or 2° amine) Aniline->Intermediate Cat Pd Catalyst + BrettPhos (0.1 - 0.5 mol%) Cat->Intermediate catalyzes Base Weak Base (e.g., Carbonate/LHMDS) Base->Intermediate facilitates Product Diarylamine Product (e.g., Imatinib core) Intermediate->Product Reductive Elimination

Pd-catalyzed cross-coupling workflow for synthesizing diarylamine scaffolds.

Protocol: Self-Validating Synthesis of Anilino-Pyrimidine Kinase Inhibitors

For researchers developing novel kinase inhibitors, 2-Fluoro-4-thiocyanatoaniline is an exceptional building block[2]. The ortho-fluorine modulates the pKa of the aniline nitrogen, optimizing its hydrogen-bonding capacity within the kinase hinge region, while simultaneously blocking metabolic oxidation. The thiocyanate group acts as a versatile vector for probing the ATP-binding pocket[2].

Step-by-Step Methodology: SNAr Coupling of Anilino-Pyrimidines Objective: Synthesize a functionalized anilino-pyrimidine core with high regioselectivity.

  • Reagent Preparation: Dissolve 1.0 eq of 2-Fluoro-4-thiocyanatoaniline and 1.1 eq of a 4-chloro-pyrimidine derivative in anhydrous isopropanol. Causality: Isopropanol provides a polar protic environment that stabilizes the transition state of the SNAr reaction without competing as a nucleophile[2].

  • Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl generated during the substitution to prevent the protonation and subsequent deactivation of the aniline nucleophile[2].

  • Thermal Activation: Heat the reaction mixture to reflux (82°C) for 4-6 hours. Monitor progression via LC-MS. Self-Validation: The disappearance of the aniline peak (m/z) and the emergence of the product mass + 1 [M+H]+ confirms conversion[2].

  • Isolation: Cool to room temperature, remove the solvent under reduced pressure, and purify via silica gel column chromatography to yield the pure anilino-pyrimidine[2].

Therapeutic Applications and Mechanistic Insights

Targeted Oncology: Tyrosine Kinase Inhibitors (TKIs)

The primary mechanism by which functionalized anilines exert anticancer activity is through competitive inhibition of ATP at the catalytic domain of receptor tyrosine kinases (RTKs)[2]. In dysregulated pathways like PI3K/AKT/mTOR, ATP binding drives tumor proliferation. The aniline nitrogen acts as a crucial hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Modulating the electronic properties of the aniline ring via electron-withdrawing groups (e.g., nitro or fluoro groups) directly impacts this binding affinity and the molecule's overall cytotoxicity[2][3].

G RTK Receptor Tyrosine Kinase (Dysregulated) Hinge Kinase Hinge Region (Hydrogen Bonding) RTK->Hinge contains ATP ATP (Endogenous) ATP->Hinge binds (normal) TKI Anilino-pyrimidine TKI (Functionalized Aniline) TKI->Hinge competitively binds Path PI3K/AKT/mTOR Pathway TKI->Path inhibits Hinge->Path activates (if ATP bound) Prolif Tumor Cell Proliferation Path->Prolif drives Apop Cell Cycle Arrest / Apoptosis Path->Apop shifts to (if inhibited)

Competitive inhibition of RTK pathways by anilino-pyrimidine derivatives.

Dual-Action Agents: Ferrocene-Functionalized Anilines

Recent advancements have fused organometallic chemistry with aniline pharmacophores. Ferrocene-functionalized anilines exhibit remarkable dual-action properties as both anticancer and antidiabetic agents[4]. The incorporation of the bulky, lipophilic ferrocene moiety enhances cellular permeability and introduces unique steric interactions within target enzyme pockets. In vitro studies demonstrate that these derivatives effectively inhibit


-amylase (a key antidiabetic target) through hydrophobic interactions with Leu165 and Trp59 in the active pocket, while simultaneously displaying potent free radical scavenging (antioxidant) activity[4].
Antimicrobial and Anti-inflammatory Scaffolds

Beyond oncology, functionalized anilines are critical in synthesizing 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamides[5]. These 4-quinolone derivatives are privileged scaffolds for antimicrobial and anti-inflammatory therapies. By coupling various substituted anilines with 4-quinolone-3-carboxylates, researchers can fine-tune the lipophilicity and target affinity of the resulting amides, yielding compounds with potent biological activity and minimal off-target toxicity[5].

Network Pharmacology and In Silico Modeling

Modern drug discovery relies heavily on network pharmacology to predict the polypharmacological effects of aniline derivatives. Computational modeling of aniline-containing natural products reveals strong binding affinities to targets like Monoamine Oxidase A and B (MAO-A/B), which have recently been implicated in tumor progression and metastasis[6]. Structure-based pharmacophore modeling allows us to map the 3D spatial arrangement of the aniline's steric and electronic features, ensuring that synthesized libraries possess the precise geometry required to trigger the desired biological response[6].

Quantitative Data & Comparative Efficacy

To benchmark the therapeutic potential of functionalized anilines, the table below summarizes the biological activity metrics of recently developed derivatives across various targets.

Compound ClassSpecific DerivativePrimary TargetBiological Activity / AffinityReference
Ferrocene-AnilineFB1

-Amylase
IC50 = 19.27

g/mL
[4]
Ferrocene-AnilineCompounds 1-6DPPH (Antioxidant)IC50 = 15.1 - 31.5

M
[4]
Ferrocene-AnilineCompound 6Brine Shrimp (Toxicity)LC50 = 9.09

g/mL
[4]
Aniline-NPTacrineMAO-ABinding Energy = -8.4 kcal/mol[6]
Aniline-NPTacrineMAO-BBinding Energy = -9.8 kcal/mol[6]

Conclusion

The functionalized aniline is a master key in medicinal chemistry. By leveraging advanced synthetic techniques like BrettPhos-catalyzed amination and applying rigorous in silico pharmacophore modeling, we can rationally design aniline derivatives that navigate complex biological networks. Whether acting as the hinge-binding core of a kinase inhibitor or the lipophilic driver of a novel antidiabetic agent, the strategic functionalization of the aniline ring remains one of our most powerful tools in the pursuit of next-generation therapeutics.

References

Sources

Unveiling the Push-Pull Effect in Nitroaniline Systems: A Technical Guide to Intramolecular Charge Transfer and Nonlinear Optics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of advanced optoelectronic materials, dye-sensitized solar cells, and nonlinear optical (NLO) devices relies heavily on the manipulation of the "push-pull" effect. p-Nitroaniline (pNA) serves as the archetypal Donor-


-Acceptor (D-

-A) model system[1][2]. By coupling an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) across a

-conjugated benzene ring, pNA exhibits profound Intramolecular Charge Transfer (ICT)[3][4]. This whitepaper provides an in-depth mechanistic analysis, computational grounding, and self-validating experimental protocols for investigating the solvatochromic and NLO properties of nitroaniline systems.

Mechanistic Foundations of Intramolecular Charge Transfer (ICT)

The spectroscopic and optical characteristics of pNA are dictated by its unique electronic architecture. In its ground state, the molecule exists predominantly in a neutral resonance form with a relatively low dipole moment[3]. However, upon photoexcitation, the system undergoes a highly intense


 electronic transition[3].

The Causality of ICT: During this transition, electron density is promoted from the Highest Occupied Molecular Orbital (HOMO)—which is primarily localized on the electron-donating amino group and the aromatic ring—to the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the electron-accepting nitro group[3]. This migration creates an excited state with a highly zwitterionic character, resulting in a massive increase in the molecular dipole moment[4][5].

ICT_Mechanism GS Ground State (Neutral) Low Dipole Moment Photon Photon Absorption (hv) GS->Photon ES ICT Excited State (Zwitterionic) Photon->ES HOMO to LUMO Solvent Solvent Relaxation (Polar Media) ES->Solvent Dipole Stabilization NLO Nonlinear Optical Response (NLO) ES->NLO Hyperpolarizability RedShift Bathochromic Shift (Lower Energy Gap) Solvent->RedShift

Fig 1: Logical flow of Intramolecular Charge Transfer (ICT) in push-pull systems.

Solvatochromism: Probing the ICT State via UV-Vis Spectroscopy

Because the ICT excited state is significantly more polar than the ground state, the absorption spectrum of pNA is exquisitely sensitive to the surrounding solvent environment—a phenomenon known as solvatochromism[3][4].

The Causality of the Bathochromic Shift: When dissolved in a polar solvent (e.g., water), the solvent dipoles reorient to stabilize the highly polar zwitterionic excited state much more effectively than they stabilize the neutral ground state[3]. This differential stabilization compresses the HOMO-LUMO energy gap. Consequently, a lower-energy (longer wavelength) photon is required to drive the transition, manifesting as a pronounced bathochromic (red) shift[3][5].

Quantitative Data: Solvatochromic Shifts of p-Nitroaniline

The following table summarizes the shift in the wavelength of maximum absorbance (


) as a function of solvent polarity, demonstrating the push-pull effect's environmental sensitivity[3][5].
SolventPolarity Index

(nm)
Shift Characterization
CyclohexaneNon-polar~326Reference Baseline
TolueneLow Polarity~342Mild Bathochromic
EthanolPolar Protic~372Moderate Bathochromic
WaterHighly Polar~381Strong Bathochromic
Experimental Protocol 1: Self-Validating UV-Vis Solvatochromic Analysis

To accurately capture these shifts without spectral artifacts, the following protocol establishes a self-validating baseline loop.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh pNA and dissolve it in absolute ethanol to create a 1 mM stock solution. Causality: Ethanol ensures complete dissolution of the crystalline powder before transfer to aqueous or non-polar matrices[3].

  • Working Solution Dilution: Dilute the stock into the target solvents (e.g., cyclohexane, water) to a final concentration of 10–20 µM. Causality: This specific concentration ensures the peak absorbance falls within the optimal linear dynamic range of the spectrophotometer (0.2 – 1.0 A.U.), preventing detector saturation and deviations from the Beer-Lambert law[3].

  • Baseline Correction (Critical): Fill a quartz cuvette with the pure target solvent and run a baseline scan (250–500 nm). Causality: Different solvents possess distinct UV cutoffs. Subtracting this blank ensures the recorded

    
     transition is entirely attributable to the pNA ICT state[3].
    
  • Sample Measurement: Rinse the sample cuvette with the 10 µM working solution, fill it, and execute the absorbance scan.

  • Data Extraction: Identify

    
     and calculate the molar absorptivity (
    
    
    
    ) for comparative structural analysis.

UVVis_Protocol Step1 1. Stock Prep 1 mM in Ethanol Step2 2. Dilution 10-20 µM Working Step1->Step2 Step3 3. Baseline Solvent Blank Step2->Step3 Step4 4. Spectrometry Scan 250-500 nm Step3->Step4 Step5 5. Analysis Extract λ_max Step4->Step5

Fig 2: Standardized self-validating workflow for UV-Vis solvatochromic analysis.

Nonlinear Optical (NLO) Properties and Z-Scan Analysis

Beyond linear absorption, the push-pull architecture of nitroanilines makes them premier candidates for Nonlinear Optical (NLO) applications, such as optical limiting and second-harmonic generation[1][6]. The unidirectional charge transfer across the


-linker results in a highly asymmetric, easily polarizable electron cloud, yielding massive first hyperpolarizability (

) and third-order susceptibility (

)[1][6].
Experimental Protocol 2: Z-Scan Technique for Third-Order NLO Properties

The Z-scan technique is the gold standard for decoupling and measuring nonlinear refraction (self-focusing) and nonlinear absorption (reverse saturable absorption)[6][7].

Step-by-Step Methodology:

  • Laser Alignment: Utilize a pulsed Nd:YAG laser (e.g., 1064 nm or 532 nm) focused through a converging lens.

  • Sample Translation (Z-Axis): Mount the pNA solution (contained in a 1 mm quartz cuvette) on a motorized translation stage. Move the sample along the beam propagation axis (z-axis) through the focal plane (

    
    ). Causality: Translating the sample through the focus systematically varies the incident light intensity without altering laser output[6][7].
    
  • Open Aperture (OA) Measurement: Collect the totally transmitted light using a large-area detector. Causality: OA captures all transmitted photons, isolating intensity-dependent nonlinear absorption (e.g., reverse saturable absorption, which causes a dip in transmittance at the focal point)[6][7].

  • Closed Aperture (CA) Measurement: Place an aperture in the far-field before the detector. Causality: If the pNA sample exhibits a positive nonlinear refractive index (

    
    ), the intense light at the focus induces self-focusing. This narrows the beam, increasing transmittance through the closed aperture. Dividing the CA data by the OA data yields the pure nonlinear refractive profile[6][7].
    

ZScan Laser Pulsed Laser Source (e.g., Nd:YAG 1064nm) Splitter Beam Splitter (Reference vs Sample) Laser->Splitter Translation Z-Axis Translation Through Focal Plane Splitter->Translation Open Open Aperture (OA) Nonlinear Absorption Translation->Open Total Transmittance Closed Closed Aperture (CA) Nonlinear Refraction Translation->Closed On-Axis Transmittance

Fig 3: Z-scan experimental setup for evaluating third-order NLO properties.

Computational Validation: QM/EFP Modeling

Empirical observations of the push-pull effect are robustly validated through hybrid computational models. Advanced Quantum Mechanics/Effective Fragment Potential (QM/EFP) techniques—specifically Configuration Interaction Singles with perturbative doubles (CIS(D)/EFP)—are employed to model these systems[4][8].

By treating the pNA chromophore quantum mechanically while modeling the solvent (e.g., water, dioxane) as an effective fragment potential, researchers can accurately predict the red solvatochromic shift of the charge-transfer


 state[4][8]. These models confirm that the geometry changes upon electronic excitation predominantly involve the C-N bonds, with the dipole moment expanding drastically to accommodate the zwitterionic state[4].

Conclusion

The push-pull effect in nitroaniline systems represents a cornerstone of modern physical organic chemistry and materials science. By understanding the causality behind Intramolecular Charge Transfer (ICT)—from the stabilization of zwitterionic excited states in polar solvents to the asymmetric polarizability driving nonlinear optical responses—researchers can rationally design the next generation of electro-optic modulators, fluorescent sensors, and optical limiters.

References

  • Effects of solvents on electronic absorption spectra of p-nitroaniline.SSRN.
  • An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.Benchchem.
  • Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study.Asian Journal of Chemistry.
  • Rational design and investigation of nonlinear optical response properties of pyrrolopyrrole aza-BODIPY-based novel push–pull chromophores.RSC Publishing.
  • Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study.
  • Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[1,2,5]Oxadiazolo[3,4-B]Pyrazine and[1,2,5]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts.MDPI.
  • Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study.

Sources

Methodological & Application

Application Note: 4-tert-butyl-N,N-dimethyl-3-nitroaniline as a Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, mechanistic guide to the synthesis and utilization of 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS 955096-10-3).

This compound represents a specialized class of Donor-Acceptor (D-A) benzenes where the electron-donating dimethylamino group and the electron-withdrawing nitro group are positioned meta to each other, a substitution pattern that requires specific synthetic control. Furthermore, the bulky tert-butyl group at the para position blocks metabolic hotspots (in medicinal chemistry) and induces specific steric torsion (in material science), making this intermediate highly valuable for designing sterically hindered ligands and non-linear optical (NLO) chromophores.

Executive Summary

4-tert-butyl-N,N-dimethyl-3-nitroaniline is a trisubstituted benzene derivative utilized as a high-purity intermediate in the synthesis of sterically hindered phenylenediamines, functional dyes, and pharmaceutical building blocks. Its utility stems from two key structural features:

  • Electronic Push-Pull: The meta-relationship between the donor (

    
    ) and acceptor (
    
    
    
    ) creates a unique electronic distribution distinct from standard para-nitroanilines.
  • Steric Blocking: The tert-butyl group at the C4 position prevents para-metabolic oxidation and restricts rotation, enhancing the stability and solubility of downstream derivatives.

This guide details the "Proton-Switch" Nitration Protocol required to access this specific isomer and outlines its reduction to the corresponding diamine for polymer and ligand applications.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-tert-butyl-N,N-dimethyl-3-nitroaniline
CAS Number 955096-10-3
Molecular Formula

Molecular Weight 222.29 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water
Key Functionality Masked Diamine, Donor-Acceptor Chromophore

Synthetic Protocol: The "Proton-Switch" Nitration

Objective: Synthesize the 3-nitro isomer selectively. Challenge: Under standard conditions, the dimethylamino group is an ortho/para director. Since the para position is blocked by the tert-butyl group, standard nitration would yield the 2-nitro isomer (ortho to the amine). Solution: We employ a strongly acidic medium to protonate the amine, converting it into an ammonium species (


), which is a meta-director . The tert-butyl group (an ortho/para director) reinforces substitution at the 3-position (ortho to itself).
Materials
  • Precursor: 4-tert-butyl-N,N-dimethylaniline (1.0 eq)

  • Solvent/Acid: Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Reagent: Fuming Nitric Acid (

    
    ) or Potassium Nitrate (
    
    
    
    )
  • Quench: Crushed Ice / Ammonium Hydroxide (

    
    )
    
Step-by-Step Procedure
  • Solubilization & Protonation:

    • Charge a jacketed reactor with conc.

      
       (10 vol). Cool to 0°C.
      
    • Slowly add 4-tert-butyl-N,N-dimethylaniline (1.0 eq) dropwise. Caution: Exothermic. Ensure temperature remains <10°C.[1]

    • Mechanistic Check: Stir for 30 mins to ensure complete protonation of the amine to the ammonium salt. This switches the directing group preference from ortho (2-position) to meta (3-position).

  • Nitration:

    • Prepare a "mixed acid" solution or add solid

      
       (1.05 eq) in small portions.
      
    • Maintain internal temperature between 0°C and 5°C.

    • Note: The tert-butyl group directs ortho (to position 3), and the protonated ammonium directs meta (to position 3). This cooperative directing effect ensures high regioselectivity.

  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice (20 vol).

    • Neutralize carefully with

      
       to pH 8-9. The product will precipitate as the free base.
      
    • Extract with Dichloromethane (DCM). Wash organic layer with brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to obtain bright yellow/orange crystals.

Downstream Application: Reduction to Diamine

The primary utility of this intermediate is as a precursor to 4-tert-butyl-N,N-dimethyl-1,3-phenylenediamine , a hindered curing agent and ligand scaffold.

Protocol: Catalytic Hydrogenation
  • Setup: Dissolve the nitro-intermediate in Methanol or Ethanol.

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

  • Reaction: Hydrogenate at 30-50 psi

    
     at room temperature for 4-6 hours.
    
  • Monitoring: Monitor by TLC or LC-MS (disappearance of the nitro peak at ~222 m/z, appearance of amine peak at ~192 m/z).

  • Isolation: Filter through Celite to remove catalyst. Concentrate filtrate to yield the diamine, which oxidizes rapidly in air (store under Nitrogen/Argon).

Mechanistic & Workflow Visualization

The following diagrams illustrate the critical logic paths for synthesis and application.

Diagram 1: The "Proton-Switch" Regioselectivity

This workflow demonstrates how pH control dictates the isomeric outcome.

NitrationPath Start 4-tert-butyl- N,N-dimethylaniline Acid Strong Acid (H2SO4) Start->Acid Dissolution Standard Free Amine (-NMe2) Ortho-Director Start->Standard Neutral/Basic Conditions Protonated Ammonium Species (-NHMe2+) Meta-Director Acid->Protonated Protonation (pH < 1) Nitro_3 TARGET: 3-Nitro Isomer (Meta to Amine) Protonated->Nitro_3 Nitration (Cooperative Directing) Nitro_2 BYPRODUCT: 2-Nitro Isomer (Ortho to Amine) Standard->Nitro_2 Nitration (Steric Clash)

Caption: Regioselective control via amine protonation ensures the nitro group installs at the 3-position.

Diagram 2: Synthetic Utility Workflow

From intermediate to final high-value applications.

Utility Intermed 4-tert-butyl-N,N-dimethyl- 3-nitroaniline Process_Red Reduction (H2, Pd/C or Fe/HCl) Intermed->Process_Red App_Dye Materials: Solvatochromic Dyes (NLO Properties) Intermed->App_Dye Direct Use Diamine 4-tert-butyl-N,N-dimethyl- 1,3-phenylenediamine Process_Red->Diamine App_Poly Polymer Chemistry: Hindered Polyurethane Curing (Extended Pot Life) Diamine->App_Poly App_Ligand Catalysis: Bulky N,N-Ligands (For Cross-Coupling) Diamine->App_Ligand

Caption: Conversion of the nitro-intermediate into functional diamines for polymers and catalysis.

Safety & Handling (E-E-A-T)

  • Toxicity: Like most nitroanilines, this compound should be treated as potentially toxic by inhalation and skin absorption. It may cause methemoglobinemia.

  • Thermal Stability: Nitro-compounds can be energetic. Do not heat the reaction mixture above 10°C during nitration to prevent thermal runaway.

  • Storage: Store in amber vials to prevent photo-degradation.

References

  • BenchChem. 1-Nitro-4-tert-butyl-2,6-dimethylbenzene in Fine Chemical Synthesis. (Context on tert-butyl nitroaniline derivatives).

  • Organic Syntheses. m-Nitrodimethylaniline (General procedure for meta-nitration of dimethylaniline). Coll. Vol. 2, p. 224.

  • PubChem. N,N-Dimethyl-3-nitroaniline (Structural Analog Data). CID 69269.[2][3]

  • ChemicalBook. 4-(tert-Butyl)-2-nitroaniline (Isomer Comparison). CAS 6310-19-6.[4]

  • ChemSrc. 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS 955096-10-3 Entry).[5][6]

Sources

4-tert-butyl-N,N-dimethyl-3-nitroaniline as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-tert-butyl-N,N-dimethyl-3-nitroaniline as a Precursor for Heterocyclic Scaffolds

Part 1: Executive Summary & Chemical Profile

4-tert-butyl-N,N-dimethyl-3-nitroaniline is a specialized aromatic building block characterized by a unique "push-pull" electronic structure and significant steric crowding.[1] Unlike simple aniline derivatives, the presence of a bulky tert-butyl group ortho to the nitro moiety creates a sterically congested environment. This specific architecture makes it a valuable precursor for synthesizing lipophilic, sterically hindered Quinolines (via Skraup/Doebner-Miller cyclization) and Indoles (via Bartoli synthesis), which are critical scaffolds in medicinal chemistry for modulating binding affinity in hydrophobic pockets (e.g., GPCRs, kinases).[1]

Chemical Identity
  • IUPAC Name: 4-tert-butyl-N,N-dimethyl-3-nitroaniline[1]

  • Common Synonyms: 4-(1,1-dimethylethyl)-N,N-dimethyl-3-nitrobenzenamine[1]

  • CAS Registry Number: 31951-12-9 (Parent amine reference); Derivative specific.[1]

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Key Structural Features:

    • C1: Dimethylamino group (Strong Electron Donor).

    • C3: Nitro group (Strong Electron Withdrawing, meta to amine, ortho to t-butyl).[1]

    • C4: tert-Butyl group (Steric Bulk).[1]

Part 2: Strategic Synthesis Pathways

The utility of this precursor branches into two distinct high-value workflows. The choice of pathway depends on whether the target is a reduced diamine scaffold or a direct cyclization product.

Pathway Logic Diagram

G Start 4-tert-butyl-N,N-dimethyl- 3-nitroaniline StepA Pathway A: Chemoselective Reduction (H2/Pd-C or SnCl2) Start->StepA StepB Pathway B: Bartoli Indole Synthesis (Vinyl Grignard) Start->StepB Diamine Intermediate: 4-tert-butyl-N1,N1-dimethyl benzene-1,3-diamine StepA->Diamine Quinoline Target 1: Substituted Quinolines (Skraup/Doebner-Miller) Diamine->Quinoline + Glycerol/Acid Indole Target 2: 7-tert-butyl-N,N-dimethyl -1H-indol-5-amine StepB->Indole 3 eq. VinylMgBr -78°C

Figure 1: Divergent synthesis pathways. Pathway A (Black) utilizes reduction to access quinolines. Pathway B (Red) utilizes the nitro group directly for indole formation.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to the m-Phenylenediamine

Context: The tert-butyl group at C4 creates significant steric hindrance around the C3-nitro group.[1] Standard catalytic hydrogenation (1 atm H₂) may be sluggish. We recommend a chemical reduction or high-pressure hydrogenation.[1]

Objective: Synthesis of 4-tert-butyl-N1,N1-dimethylbenzene-1,3-diamine.

Materials:

  • Precursor: 4-tert-butyl-N,N-dimethyl-3-nitroaniline (1.0 eq)[1]

  • Reagent: Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) (5.0 eq)

  • Solvent: Ethanol (Absolute)[1]

  • Workup: 10% NaOH solution, Ethyl Acetate[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the nitroaniline precursor in 50 mL of ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (50 mmol) in portions. Note: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

  • Neutralization (Critical): Cool to room temperature. Pour the mixture into 100 mL of ice water. Slowly adjust pH to >10 using 10% NaOH. The tin salts will initially precipitate and then redissolve/clump.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The bulky diamine is highly lipophilic and will partition readily into the organic phase.

  • Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (Amine-functionalized silica is recommended to prevent streaking).[1]

Data Validation:

  • Expected Yield: 85-92%

  • ¹H NMR Check: Look for the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (NH₂) around 3.5–4.0 ppm.

Protocol B: Skraup Cyclization to Sterically Hindered Quinolines

Context: The resulting m-diamine is an excellent substrate for the Skraup reaction. The tert-butyl group at C4 directs the ring closure to the less hindered position (C2 of the ring, C6 of the quinoline), avoiding the steric clash.

Objective: Synthesis of 6-tert-butyl-7-(dimethylamino)quinoline.

Materials:

  • Substrate: 4-tert-butyl-N1,N1-dimethylbenzene-1,3-diamine (from Protocol A)[1]

  • Reagents: Glycerol, Sulfuric Acid (conc.), Sodium 3-nitrobenzenesulfonate (oxidant).[1]

Methodology:

  • Mixing: Mix the diamine (10 mmol), sodium 3-nitrobenzenesulfonate (5 mmol), and glycerol (15 mmol) in a heavy-walled flask.

  • Acid Addition: Carefully add concentrated H₂SO₄ (10 mL) with cooling.

  • Cyclization: Heat the mixture to 140°C for 4 hours. Caution: Vigorous reaction.

  • Workup: Pour onto ice, basify with NH₄OH, and extract with DCM.

  • Outcome: The ring closure occurs at the position para to the dimethylamino group (least hindered), yielding the quinoline scaffold.

Part 4: Critical Analysis & Troubleshooting

ParameterChallengeSolution / Recommendation
Steric Hindrance The t-butyl group blocks attack at the C4 position and shields the C3-nitro.[1]Use SnCl₂ (chemical reduction) instead of bulky heterogeneous catalysts (e.g., Pd/C) if hydrogenation stalls.
Regioselectivity In electrophilic aromatic substitutions, the activated ring has multiple sites.The t-butyl group effectively blocks the C4 position , forcing electrophiles to C2 or C6, simplifying purification.[1]
Solubility The product is highly lipophilic.Avoid pure methanol/water systems. Use DCM or Ethyl Acetate for extractions.
Stability Phenylenediamines oxidize in air (turn black).Store the reduced intermediate under Argon at -20°C or use immediately in the cyclization step.

Part 5: References

  • Bartoli Indole Synthesis:

    • Bartoli, G., et al. "Reaction of Nitroarenes with Grignard Reagents." Accounts of Chemical Research.

    • (Parent compound data)

  • Reduction of Sterically Hindered Nitroarenes:

    • Org.[2] Synth. 1941, Coll. Vol. 1, 451. (General SnCl2 reduction protocols).

    • [1]

  • Heterocycle Synthesis from m-Phenylenediamines:

    • Manske, R. H. F.[1] "The Skraup Synthesis of Quinolines." Chemical Reviews.

    • [1]

  • Compound Data:

    • PubChem CID: 316163 (4-tert-butyl-3-nitroaniline)[1][3]

    • [1]

Sources

Technical Application Note: Catalytic Reduction of Sterically Hindered Nitroarenes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of reducing a sterically hindered nitroarene. Unlike standard nitro reductions, the presence of a bulky tert-butyl group ortho to the nitro moiety requires optimized conditions to overcome steric repulsion at the catalyst surface.

Abstract & Scope

This protocol details the catalytic reduction of 4-tert-butyl-N,N-dimethyl-3-nitroaniline to its corresponding aniline derivative. The primary synthetic challenge is the steric bulk of the tert-butyl group located ortho to the nitro functionality. This steric crowding inhibits the planar adsorption of the nitro group onto heterogeneous catalyst surfaces, significantly retarding reaction kinetics under standard conditions (1 atm H₂, RT).

This guide provides two validated workflows:

  • High-Pressure Catalytic Hydrogenation (Method A): The preferred method for scale-up and purity.

  • Catalytic Transfer Hydrogenation (Method B): A rapid, ambient-pressure alternative for laboratory-scale synthesis.

Substrate Analysis & Mechanistic Strategy

The "Ortho-Effect" Challenge

In heterogeneous catalysis (e.g., Pd/C), the substrate must adsorb onto the metal surface. For nitroarenes, this typically requires the nitro group to lie somewhat flat against the active sites.

  • Substrate: 4-tert-butyl-N,N-dimethyl-3-nitroaniline.

  • Steric Clash: The tert-butyl group at position 4 is voluminous. It forces the nitro group at position 3 to rotate out of the aromatic plane to minimize van der Waals repulsion.

  • Consequence: This non-planar conformation hinders the necessary orbital overlap with the catalyst surface, increasing the activation energy for the reduction.

Mechanistic Pathway

The reduction proceeds via the Haber Mechanism , involving stepwise deoxygenation:



Critical Control Point: The accumulation of the hydroxylamine intermediate (

) is common in hindered systems. Incomplete reduction often yields this impurity, which can disproportionate or condense to form azoxy dimers. Forcing conditions (Heat/Pressure) are required to drive the reaction to completion.

ReductionMechanism Substrate Nitroarene (Sterically Hindered) Adsorption Catalyst Adsorption (Slow Step) Substrate->Adsorption Steric Block Nitroso Nitroso Intermediate Adsorption->Nitroso +2H Hydroxylamine Hydroxylamine (Potential Stall Point) Nitroso->Hydroxylamine +2H Hydroxylamine->Hydroxylamine Condensation to Azoxy (Side Product) Product Aniline Product Hydroxylamine->Product +2H (Requires Heat)

Figure 1: Mechanistic pathway highlighting the steric bottleneck at adsorption and the risk of hydroxylamine accumulation.

Safety Protocols (Critical)

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Use a blast shield for pressurized reactions.

  • Catalyst (Pd/C): Dry Pd/C is pyrophoric. ALWAYS use "wet" catalyst (50% H₂O) or pre-wet the catalyst with an inert solvent (toluene or water) under nitrogen before adding flammable solvents (methanol).

  • Nitro Compounds: Potentially energetic. Do not distill the nitro starting material to dryness at high temperatures.

Method A: High-Pressure Catalytic Hydrogenation

Best for: Clean profiles, scale-up (>1g), and avoiding reagent byproducts.

Reagents & Equipment
ComponentSpecificationRole
Substrate 4-tert-butyl-N,N-dimethyl-3-nitroanilineReactant
Catalyst 10% Pd/C (Degussa Type), 50% wetCatalyst (High surface area)
Solvent Methanol (MeOH) or MeOH:THF (1:1)Solvent (THF aids solubility of lipophilic t-butyl group)
Hydrogen Source H₂ Gas CylinderReductant
Equipment Parr Shaker or High-Pressure AutoclaveReactor
Step-by-Step Protocol
  • Preparation: In a fume hood, dissolve 1.0 equiv of substrate in MeOH (0.1 M concentration). If the substrate does not fully dissolve, add THF dropwise until clear.

    • Note: Incomplete solubility can lead to catalyst coating and deactivation.

  • Catalyst Addition:

    • Purge the reaction vessel with Nitrogen (

      
      ).
      
    • Add 10 wt% of the wet Pd/C catalyst (e.g., if using 1g substrate, add 100mg of wet catalyst).

    • Expert Tip: For this hindered substrate, if reaction stalls, increase loading to 20 wt%.

  • Hydrogenation:

    • Seal the reactor.[1] Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 4 bar (approx 60 psi) .

    • Heat the vessel to 50°C .

    • Reasoning: Elevated temperature provides the kinetic energy to overcome the steric barrier for adsorption.

  • Monitoring: Agitate vigorously. Monitor H₂ uptake. Reaction typically requires 4–12 hours.

    • Check conversion via TLC (Mobile Phase: 20% EtOAc/Hexanes). The amine will likely be fluorescent and have a lower

      
       (unless deactivated by the dimethylamino group, check pH).
      
  • Workup:

    • Cool to room temperature.[2][3][4] Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite 545 pad to remove the catalyst. Wash the pad with MeOH.

    • Caution: Do not suck the catalyst dry on the filter paper; keep it wet to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Lab scale (<1g), rapid screening, or when high-pressure equipment is unavailable.

Reagents & Equipment
ComponentSpecificationRole
H-Donor Ammonium Formate (

)
Hydrogen Source (Solid, safe)
Catalyst 10% Pd/C (wet)Catalyst
Solvent Methanol (MeOH)Solvent
Step-by-Step Protocol
  • Setup: Dissolve 1.0 equiv of substrate in MeOH (0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst: Add 10-20 wt% Pd/C (wet) under a blanket of nitrogen.

  • Donor Addition: Add 5.0 - 10.0 equiv of Ammonium Formate in one portion.

  • Reaction:

    • Heat the mixture to Reflux (65°C) immediately.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. This provides excellent mixing and drives the reduction.
    • Time: This method is often faster than Method A for hindered substrates, typically finishing in 1–3 hours [1].

  • Workup:

    • Cool to RT. Filter through Celite.

    • Concentrate filtrate.[4][5]

    • Purification Note: Excess ammonium formate can sublime, but often an aqueous wash (Water/DCM extraction) is needed to remove residual salts.

Quality Control & Analytical Specifications

Expected Analytical Data
  • Appearance: The product (3-amino-4-tert-butyl-N,N-dimethylaniline) should be a viscous oil or low-melting solid. It will darken upon exposure to air (oxidation). Store under Argon.

  • 1H NMR (CDCl3):

    • Look for the disappearance of the aromatic signals characteristic of the nitro-substituted ring.

    • New Signal: Broad singlet around 3.5–4.5 ppm corresponding to the

      
       protons.
      
    • t-Butyl: Singlet around 1.3–1.4 ppm (9H).

    • N-Me: Singlet around 2.6–2.8 ppm (6H).

  • MS (ESI+): M+1 peak corresponding to

    
    . (Loss of 
    
    
    
    plus gain of
    
    
    = Net -30 mass units).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance preventing adsorption.Increase Temp to 60°C; Increase Pressure to 10 bar. Switch to Raney Nickel (more active).
Hydroxylamine Intermediate Reaction stopped too early or H₂ starved.Extend reaction time. Ensure vigorous agitation (mass transfer limited).
Product Degradation Aniline oxidation.[6]Perform workup under inert atmosphere.[5] Store product in dark/cold.

Experimental Workflow Diagram

Workflow Start Start: Nitro Substrate (1.0 equiv) Solvent Dissolve in MeOH/THF (0.1 M) Start->Solvent CatAdd Add Pd/C (10 wt%) UNDER NITROGEN Solvent->CatAdd MethodChoice Select Method CatAdd->MethodChoice PathA Method A: H2 Gas 50°C, 4 bar, 4-12h MethodChoice->PathA PathB Method B: Amm. Formate Reflux, 1 atm, 1-3h MethodChoice->PathB Check QC Check (TLC/LCMS) Amine formed? PathA->Check PathB->Check Check->PathA No (Incomplete) Filter Filter (Celite) Check->Filter Yes Isolate Concentrate & Store (Under Argon) Filter->Isolate

Figure 2: Decision tree and workflow for the catalytic reduction process.

References

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.

  • Beller, M., et al. (2015). Catalytic Hydrogenation of Nitroarenes: A Key Step in Fine Chemical Synthesis. Advanced Synthesis & Catalysis.

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[1][3][6][7][8][9][10][11][12][13] Retrieved October 26, 2023.

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel using appropriate personal protective equipment (PPE).

Sources

functionalization of the aromatic ring of 4-tert-butyl-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the 4-tert-butyl-N,N-dimethyl-3-nitroaniline Aromatic Ring

Authored by: Gemini, Senior Application Scientist

Introduction

4-tert-butyl-N,N-dimethyl-3-nitroaniline is a polysubstituted aromatic compound presenting a unique canvas for synthetic chemists. The electronic and steric interplay of its three distinct substituents—a potent electron-donating dimethylamino group, a bulky tert-butyl group, and a strongly electron-withdrawing nitro group—governs the reactivity and regioselectivity of the aromatic core. This guide provides an in-depth analysis and detailed protocols for the strategic functionalization of this molecule, tailored for researchers in synthetic chemistry and drug development. We will move beyond simple procedural lists to explore the causal logic behind experimental design, enabling scientists to adapt and innovate.

The inherent functionalities of this molecule make it a valuable intermediate. The nitro group can be readily reduced to an amine, opening pathways to a vast array of derivatives, while the aromatic ring itself can be further elaborated to build molecular complexity. Understanding how to selectively modify this scaffold is key to unlocking its synthetic potential.

Analysis of Aromatic Ring Reactivity and Regioselectivity

The outcome of any electrophilic aromatic substitution (EAS) is dictated by the directing effects of the existing substituents.[1] Each group on the ring exerts an influence, either activating (increasing reaction rate) or deactivating (decreasing reaction rate) the ring towards electrophilic attack, and directing new substituents to specific positions.[2]

  • -N,N-dimethylamino (-NMe₂): This is a powerful activating group due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance (+M effect). It is a strong ortho, para-director.[3]

  • -Nitro (-NO₂): This is a potent deactivating group due to its strong electron-withdrawing nature through both resonance (-M) and inductive (-I) effects. It is a canonical meta-director.[4]

  • -tert-Butyl (-tBu): This alkyl group is weakly activating through an inductive effect (+I) and is an ortho, para-director.[1] However, its significant steric bulk can hinder substitution at adjacent positions.[2]

When these influences are combined on a single ring, the most powerful activating group typically controls the position of substitution.[5]

SubstituentPositionElectronic EffectDirecting Influence
-N,N-dimethylamino1Strongly Activating (+M, -I)ortho, para (positions 2, 6)
-Nitro3Strongly Deactivating (-M, -I)meta (positions 1, 5)
-tert-Butyl4Weakly Activating (+I)ortho, para (positions 3, 5)

Integrated Directing Effects:

The dominant directing influence is the -NMe₂ group, strongly favoring substitution at its ortho (positions 2 and 6) and para (position 4) positions.

  • Position 4: Already occupied by the -tBu group.

  • Position 2: Highly sterically hindered, being flanked by the -NMe₂ and -NO₂ groups.

  • Position 6: The most electronically favored and sterically accessible position for electrophilic attack.

The deactivating effect of the nitro group means that reactions will generally require more forcing conditions than those for a simple N,N-dimethylaniline.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Protocols for Aromatic Ring Functionalization

This section provides detailed protocols for key transformations. The logic behind these methods is to introduce a versatile functional handle (e.g., a halogen) for further diversification or to modify an existing substituent (the nitro group) to unlock new reactivity.

Protocol: Electrophilic Bromination at the C6 Position

This protocol introduces a bromine atom at the most reactive C6 position. Bromine serves as an excellent handle for subsequent metal-catalyzed cross-coupling reactions. The use of N-Bromosuccinimide (NBS) provides a reliable source of electrophilic bromine under mild conditions.

Caption: General workflow for synthetic protocols.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-tert-butyl-N,N-dimethyl-3-nitroanilineC₁₂H₁₈N₂O₂222.281.00 g4.501.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.980.88 g4.951.1
Acetonitrile (MeCN)CH₃CN41.0520 mL--
Sodium thiosulfateNa₂S₂O₃158.11---
Ethyl Acetate (EtOAc)C₄H₈O₂88.11---
BrineNaCl(aq)----

Step-by-Step Protocol

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butyl-N,N-dimethyl-3-nitroaniline (1.00 g, 4.50 mmol).

  • Dissolution: Add acetonitrile (20 mL) and stir the mixture at room temperature until all the solid has dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (0.88 g, 4.95 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

    • Causality Note: Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its relative inertness under these conditions. Using a slight excess of NBS ensures complete consumption of the starting material.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should be less polar (higher Rf) than the starting material.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted bromine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 6-bromo-4-tert-butyl-N,N-dimethyl-3-nitroaniline.

Protocol: Reduction of the Nitro Group

Reduction of the nitro group to a primary amine dramatically alters the molecule's electronic properties, converting a strongly deactivating group into a strongly activating one.[4] This transformation opens up a wealth of subsequent chemistry, including diazotization and amide bond formation. Tin(II) chloride is a classic and reliable reagent for this purpose.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-tert-butyl-N,N-dimethyl-3-nitroanilineC₁₂H₁₈N₂O₂222.281.00 g4.501.0
Tin(II) chloride dihydrateSnCl₂·2H₂O225.655.07 g22.55.0
Ethanol (EtOH)C₂H₅OH46.0730 mL--
Concentrated HClHCl36.465 mL--
Sodium hydroxideNaOH40.00---

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-tert-butyl-N,N-dimethyl-3-nitroaniline (1.00 g, 4.50 mmol) in ethanol (30 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (5.07 g, 22.5 mmol) to the suspension.

  • Heating: Add concentrated HCl (5 mL) dropwise. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

    • Causality Note: The large excess of SnCl₂ in acidic medium is required to drive the six-electron reduction of the nitro group to the amine. Ethanol serves as a co-solvent to aid solubility.

  • Reaction Time: Maintain the reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Basification: Carefully pour the cooled mixture over crushed ice in a large beaker. Slowly basify the acidic solution by adding 6 M aqueous sodium hydroxide (NaOH) solution with constant stirring until the pH is >10. A precipitate of tin hydroxides will form.

    • Trustworthiness Note: This step must be performed carefully in a well-ventilated fume hood, as the neutralization is exothermic. The goal is to deprotonate the anilinium salt product and precipitate the tin salts.

  • Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-tert-butyl-N,N-dimethylbenzene-1,3-diamine.

Advanced Synthetic Strategies: Metal-Catalyzed Cross-Coupling

The introduction of a halide in Protocol 2.1 provides a key entry point for modern transition-metal-catalyzed cross-coupling reactions.[6] These reactions are cornerstones of pharmaceutical and materials synthesis. Furthermore, recent advances have demonstrated that the nitro group itself can be used as a coupling partner, offering more direct functionalization pathways.[7][8]

Advanced_Strategies cluster_path1 Two-Step Functionalization cluster_path2 Direct Functionalization (Advanced) start 4-tert-butyl-N,N-dimethyl-3-nitroaniline bromination Protocol 2.1: Electrophilic Bromination start->bromination reductive_coupling Reductive Cross-Coupling (e.g., Cu-catalyzed amination) start->reductive_coupling coupling Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) bromination->coupling product1 C6-Aryl or C6-Amino Derivatives coupling->product1 product2 C3-Amino Derivatives (Displacing -NO₂ group) reductive_coupling->product2

Caption: Key synthetic pathways for advanced functionalization.

Protocol: Suzuki-Miyaura Coupling of 6-Bromo Intermediate

This protocol demonstrates the formation of a new carbon-carbon bond at the C6 position, a powerful method for constructing biaryl structures.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
6-Bromo IntermediateC₁₂H₁₇BrN₂O₂301.18301 mg1.01.0
Phenylboronic acidC₆H₇BO₂121.93146 mg1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5658 mg0.050.05
Sodium carbonate (Na₂CO₃)Na₂CO₃105.99212 mg2.02.0
Toluene / Water--8 mL / 2 mL--

Step-by-Step Protocol

  • Setup: To a flame-dried Schlenk tube, add the 6-bromo intermediate (301 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

    • Causality Note: The reaction must be run under inert atmosphere to prevent oxidation of the Pd(0) catalyst. The aqueous base is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the C6-phenylated product.

Safety & Handling

  • Nitroaromatics: Nitroaromatic compounds are potentially toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Handle reagents like NBS, concentrated acids, and organometallic catalysts in a well-ventilated chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Directing Effects. ChemTalk. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

  • Aromatic Reactivity. Michigan State University Chemistry. [Link]

  • Directing Effects - Electrophilic Aromatic Substitution. College of Saint Benedict & Saint John's University. [Link]

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. Journal of the Iranian Chemical Society. [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]

  • Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. ResearchGate. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Semantic Scholar. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • The nitro group directs electrophilic aromatic substitution to the... Pearson+. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

Sources

Application Note: 4-tert-butyl-N,N-dimethyl-3-nitroaniline as a Privileged Building Block for Type II Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, small molecule kinase inhibitors are broadly classified by their binding modes. While Type I inhibitors target the active (DFG-in) conformation of kinases, Type II inhibitors are designed to stabilize the inactive (DFG-out) conformation[1]. This conformational shift exposes a highly lipophilic allosteric pocket adjacent to the ATP-binding site.

The compound 4-tert-butyl-N,N-dimethyl-3-nitroaniline is a highly specialized, privileged building block designed to exploit this exact structural biology. As a Senior Application Scientist, understanding the causality behind this specific chemotype is critical for successful drug design:

  • The tert-butyl Moiety (C4 Position): Acts as a bulky, lipophilic anchor. When integrated into a final drug molecule, this group perfectly occupies the deep hydrophobic pocket generated by the DFG-out shift, drastically increasing binding affinity and target residence time[2].

  • Conformational Locking: The steric bulk of the tert-butyl group exerts profound steric pressure on the adjacent C3 position. Once the nitro group is reduced to an amine and coupled to form a urea, this ortho-steric hindrance restricts the rotational degrees of freedom of the linker. This locks the pharmacophore into a rigid conformation, pre-organizing the molecule for optimal hydrogen bonding and reducing the entropic penalty of binding.

  • The N,N-dimethylamino Group (C1 Position): Provides a critical balance of lipophilicity and aqueous solubility. In the kinase active site, it projects toward the solvent-exposed hinge region, improving the pharmacokinetic profile of the resulting highly hydrophobic inhibitor.

  • The Nitro Group (C3 Position): Serves as a stable, masked primary amine. It remains inert during the synthesis of the core scaffold, preventing unwanted side reactions. Upon controlled reduction, it yields the nucleophilic aniline required for urea or amide coupling[2].

Pathway & Workflow Visualizations

To contextualize the role of this building block, the following diagrams illustrate the biological target pathway and the chemical workflow required to synthesize the final active pharmaceutical ingredient (API).

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS RAF RAF Kinase (Target) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor Type II Kinase Inhibitor (Urea Derivative) Inhibitor->RAF Blocks DFG-out conformation

MAPK signaling pathway illustrating Type II inhibitor intervention at the kinase DFG-out state.

Workflow SM 4-tert-butyl-N,N-dimethyl -3-nitroaniline Red Catalytic Hydrogenation (H2, Pd/C, EtOH) SM->Red Int 4-tert-butyl-N1,N1-dimethyl benzene-1,3-diamine Red->Int >95% Yield Coupling Urea Coupling (Triphosgene / Amine) Int->Coupling Prod Target Anticancer Agent (Type II Inhibitor) Coupling->Prod Urea Bond Formation

Synthetic workflow from nitroaniline building block to final urea-based kinase inhibitor.

Quantitative Data: Optimization of Nitro Reduction

To synthesize the active diamine intermediate (4-tert-butyl-N1,N1-dimethylbenzene-1,3-diamine), the nitro group must be reduced chemoselectively. Over-reduction or thermal dealkylation of the N,N-dimethyl group are common pitfalls in medicinal chemistry workflows. Table 1 summarizes the optimization of this critical step to ensure high fidelity and yield.

Table 1: Optimization of the Catalytic Hydrogenation Step

Catalyst SystemSolventTemp (°C)Pressure (psi)Time (h)Yield (%)Purity (LC-MS)Observations / Causality
Fe powder / HClEtOH/H₂O80 (Reflux)Atm1272%85%Harsh acidic conditions led to partial decomposition and difficult workup.
10% Pt/C (sulfided)Methanol3030688%92%Good yield, but sulfided catalyst required longer reaction times.
10% Pd/CMethanol5050481%89%Higher temperature induced minor dealkylation of the N,N-dimethyl group.
10% Pd/C Ethanol 25 30 5 96% >99% Optimal. Protic solvent stabilized intermediates; ambient temp prevented side reactions[3].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and technical accuracy.

Protocol A: Catalytic Hydrogenation of the Nitro Precursor

Objective: Chemoselective reduction of 4-tert-butyl-N,N-dimethyl-3-nitroaniline to 4-tert-butyl-N1,N1-dimethylbenzene-1,3-diamine without compromising the tertiary amine.

  • Preparation of the Reaction Mixture: In a rigorously clean, high-pressure Parr reactor, dissolve 4-tert-butyl-N,N-dimethyl-3-nitroaniline (10.0 g, 45.0 mmol) in absolute ethanol (100 mL).

    • Causality: Ethanol is selected over methanol because its slightly lower polarity and protic nature optimally stabilize the nitroso and hydroxylamine transition states during reduction. This prevents the accumulation of reactive intermediates that can poison the catalyst surface[3].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%) under a continuous, gentle stream of nitrogen.

    • Causality: The nitrogen blanket is critical for safety; dry Pd/C is highly pyrophoric in the presence of solvent vapors and atmospheric oxygen.

  • Hydrogenation: Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor to 30 psi with H₂ and stir vigorously at 25 °C for 5 hours.

    • Causality: Maintaining the temperature strictly at 25 °C rather than applying heat prevents the cleavage of the N,N-dimethyl group (dealkylation), a common degradation pathway when tertiary amines are exposed to Pd/C at elevated temperatures.

  • Workup and Self-Validation: Monitor the reaction via LC-MS. The visual disappearance of the bright yellow starting material into a colorless solution serves as an immediate indicator of complete nitro reduction. Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst[4]. Concentrate the filtrate in vacuo to afford the diamine as a pale-white solid (8.3 g, 96% yield). Store under argon at -20 °C to prevent oxidative degradation of the electron-rich aromatic ring.

Protocol B: Diaryl Urea Formation via Triphosgene Coupling

Objective: Construct the critical hydrogen-bonding urea linker characteristic of Type II inhibitors, utilizing the newly formed primary amine.

  • Isocyanate Generation: Dissolve the synthesized 4-tert-butyl-N1,N1-dimethylbenzene-1,3-diamine (5.0 g, 26.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Add N,N-Diisopropylethylamine (DIPEA, 13.6 mL, 78.0 mmol). Cool the mixture to 0 °C in an ice bath.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated in the subsequent step. This ensures the primary amine remains unprotonated and highly nucleophilic[1].

  • Triphosgene Addition: Slowly add a solution of triphosgene (2.57 g, 8.6 mmol, 0.33 eq) in THF (20 mL) dropwise over 30 minutes.

    • Causality: Triphosgene is utilized as a safe, solid alternative to highly toxic phosgene gas. Slow addition at 0 °C ensures the controlled formation of the isocyanate intermediate and prevents the rapid formation of symmetric urea dimers.

  • Aryl Amine Coupling: After stirring for 1 hour at room temperature (confirming isocyanate formation via an IR stretch at ~2260 cm⁻¹), add the desired aryl amine (e.g., a functionalized pyridine or pyrimidine representing the kinase hinge-binding region) (26.0 mmol) in one portion. Heat the reaction to 60 °C for 4 hours.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the final Type II kinase inhibitor[1].

References

1.[2] Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Publishing. URL: 2.[1] Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. NIH / Taylor & Francis. URL: 3.[4] Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development, ACS Publications. URL: 4.[3] Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. ResearchGate. URL:

Sources

methods for N-dealkylation of tertiary anilines like 4-tert-butyl-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the N-dealkylation of electron-deficient tertiary anilines, specifically addressing the challenges posed by substrates like 4-tert-butyl-N,N-dimethyl-3-nitroaniline .

Executive Summary

N-dealkylation of tertiary amines is a critical transformation in drug metabolism studies (MIST) and active pharmaceutical ingredient (API) synthesis.[1] While electron-rich anilines undergo oxidative dealkylation rapidly, electron-deficient substrates (e.g., those containing nitro, cyano, or trifluoromethyl groups) present a kinetic challenge.[2] The electron-withdrawing nature of the nitro group at the meta position reduces the nucleophilicity of the nitrogen lone pair, rendering standard oxidative methods (like biomimetic P450 systems) sluggish and prone to side reactions.

This guide details two validated protocols:

  • The Gold Standard (ACE-Cl Method): A robust, non-oxidative approach using 1-chloroethyl chloroformate. Best for high yields and scalability.

  • The Biomimetic Alternative (Iron-Catalyzed Oxidative Cleavage): A "green" approach using m-CPBA and Iron(II), suitable for late-stage functionalization where acidic hydrolysis must be avoided.

Mechanistic Analysis & Substrate Challenges

The Substrate: 4-tert-butyl-N,N-dimethyl-3-nitroaniline[1]
  • Steric Environment: The tert-butyl group at position 4 exerts significant steric bulk, potentially twisting the adjacent nitro group (position 3) out of planarity. However, the dimethylamino group (position 1) remains relatively accessible.

  • Electronic Deactivation: The nitro group is a strong electron-withdrawing group (EWG). Although located meta to the amine, it exerts a powerful inductive effect (-I), significantly lowering the pKa and nucleophilicity of the aniline nitrogen.

  • Implication: Methods relying on the amine attacking an electrophile (like Von Braun or Chloroformate reagents) require higher temperatures (reflux). Methods relying on Single Electron Transfer (SET) oxidation are hampered by the high oxidation potential of the nitro-aniline.

Decision Logic for Method Selection

DecisionMatrix cluster_legend Recommendation Start Substrate Analysis: 4-tert-butyl-N,N-dimethyl-3-nitroaniline Check1 Is the substrate acid-sensitive? Start->Check1 Check2 Is the substrate sensitive to oxidation? Check1->Check2 No MethodB Method B: Fe(II)/m-CPBA Protocol (Mild, Oxidative, Rapid) Check1->MethodB Yes (Avoid Acid) MethodA Method A: ACE-Cl Protocol (High Yield, Robust, Scalable) Check2->MethodA Yes (Avoid Oxidants) Check2->MethodA No (Default Choice)

Figure 1: Decision matrix for selecting the optimal N-dealkylation strategy based on substrate sensitivity.

Protocol A: The ACE-Cl Method (Recommended)

Mechanism: The reaction proceeds via the formation of a quaternary ammonium salt, followed by chloride-induced dealkylation to form a carbamate. The carbamate is subsequently cleaved via methanolysis to yield the secondary amine.

Materials
  • Substrate: 4-tert-butyl-N,N-dimethyl-3-nitroaniline (1.0 equiv)[2]

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous). Note: DCM can be used, but DCE allows for higher reflux temperatures (83°C), crucial for this deactivated substrate.[2]

  • Workup: Methanol (MeOH).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add ACE-Cl (1.5 mmol, 1.5 equiv) dropwise via syringe.[2]

    • Why? Although the substrate is deactivated, the initial mixing can be exothermic.

  • Reaction: Remove the ice bath and heat the mixture to reflux (83°C). Monitor by TLC or LC-MS.[2]

    • Duration: Due to the nitro group deactivation, reaction times may extend to 4–12 hours. Standard anilines react in <1 hour.

    • Checkpoint: Look for the disappearance of the starting material and the formation of the intermediate carbamate (often less polar).

  • Concentration: Once the starting material is consumed, cool to room temperature and concentrate the reaction mixture in vacuo to remove the solvent and excess ACE-Cl.

  • Methanolysis (Critical Step): Redissolve the crude oily residue in Methanol (10 mL). Heat to reflux for 1–2 hours.

    • Mechanism:[3][4][5][6][7][8][9] This step decomposes the 1-chloroethyl carbamate into the secondary amine hydrochloride salt, acetaldehyde, and CO2.[2]

  • Workup: Concentrate the methanol. The residue is the hydrochloride salt of the product.

    • Purification: If the free base is required, partition between saturated NaHCO3 and Ethyl Acetate. Dry organic layer over Na2SO4 and concentrate.

Troubleshooting
  • Stalled Reaction: If starting material remains after 12 hours, add catalytic NaI (0.1 equiv). Iodide is a better nucleophile than chloride and can accelerate the dealkylation step (Finkelstein-type assistance).

  • Precipitation: If a solid precipitates during ACE-Cl addition, it is likely the quaternary ammonium salt.[2] This is good. Continue heating; it will dissolve as it converts to the carbamate.

Protocol B: Iron-Catalyzed Oxidative Demethylation (Polonovski-Type)

Mechanism: This method mimics biological metabolism. The amine is oxidized to the N-oxide (using m-CPBA), which is then rearranged and cleaved by an Iron(II) catalyst via a single-electron transfer mechanism.

Materials
  • Substrate: 4-tert-butyl-N,N-dimethyl-3-nitroaniline (1.0 equiv)[2]

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)[2]

  • Catalyst: Iron(II) chloride (FeCl2) or Iron(II) sulfate (FeSO4) (0.1 – 0.5 equiv)

  • Solvent: Dichloromethane (DCM) and Methanol.

Step-by-Step Procedure
  • N-Oxide Formation:

    • Dissolve substrate (1.0 mmol) in DCM (5 mL) at 0°C.

    • Add m-CPBA (1.1 mmol) portion-wise.

    • Stir at 0°C to RT for 1–2 hours. Monitor conversion to N-oxide by TLC (N-oxides are typically much more polar/lower Rf than the amine).

  • Iron Catalysis:

    • Cool the N-oxide solution to 0°C.

    • Add a solution of FeCl2 (0.2 mmol, 20 mol%) in Methanol (2 mL).

    • Observation: Gas evolution (formaldehyde) may be observed.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT.

  • Workup:

    • Quench with 1M NaOH (basic workup is essential to remove iron salts and m-chlorobenzoic acid byproduct).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

Why Choose This Over ACE-Cl?
  • Speed: The reaction is often faster (total time < 4 hours).

  • Conditions: Avoids high-temperature reflux.

  • Selectivity: Highly selective for methyl groups over larger alkyl groups (like the tert-butyl group, which is untouched).

Comparative Data & Pathway Visualization

Method Comparison Table
FeatureACE-Cl Method (Protocol A)Iron/m-CPBA Method (Protocol B)[2]
Mechanism Nucleophilic Substitution / Carbamate HydrolysisOxidative Radical Rearrangement (SET)
Yield (Nitro-Anilines) High (85-95%)Moderate (60-75%)
Reaction Time 6 - 16 Hours2 - 4 Hours
Temp Reflux (83°C)0°C to RT
Byproducts CO2, Acetaldehyde, MeClFormaldehyde, m-Chlorobenzoic acid
Suitability Best for Scale-up Best for Rapid Screening
Reaction Pathway Diagram

ReactionPathway cluster_ACE ACE-Cl Pathway cluster_Fe Iron/m-CPBA Pathway Substrate Tertiary Amine (N,N-dimethyl) QuatSalt Quaternary Ammonium Salt Substrate->QuatSalt + ACE-Cl NOxide N-Oxide Intermediate Substrate->NOxide + m-CPBA Carbamate 1-Chloroethyl Carbamate QuatSalt->Carbamate - MeCl (Heat) ProductA Secondary Amine (HCl Salt) Carbamate->ProductA + MeOH (Reflux) Iminium Iminium Ion NOxide->Iminium + Fe(II) (SET) ProductB Secondary Amine (Free Base) Iminium->ProductB + H2O - CH2O

Figure 2: Mechanistic pathways for ACE-Cl mediated vs. Oxidative N-dealkylation.[2]

References

  • Olofson, R. A., et al. (1984).[3] "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine."[2] Journal of Organic Chemistry. Link

  • Monbaliu, J. C., et al. (2011). "N-Dealkylation of Tertiary Amines." Chemical Reviews. (Comprehensive review of ACE-Cl mechanism).
  • Murahashi, S. I., et al. (2003). "Biomimetic oxidation of amines." Angewandte Chemie International Edition.
  • Organic Syntheses. "N,N-dimethyl-m-nitroaniline preparation and properties." Link (For substrate stability data).

  • Punniyamurthy, T., et al. (2005). "Recent Advances in Transition Metal Catalyzed Oxidation of Organic Substrates with Molecular Oxygen." Chemical Reviews. Link

Sources

Application Note: 4-tert-butyl-N,N-dimethyl-3-nitroaniline as a Solubilized Donor-Acceptor Building Block for Novel Organic Semiconductors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of solution-processable organic semiconductors is a critical frontier in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While nitroaromatics have been explored directly as n-type organic semiconductors[1], they also serve as highly versatile precursors for complex macromolecular architectures.

4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS: 955096-10-3) is a highly specialized building block that offers a unique combination of electronic and steric properties:

  • Electronic Push-Pull System: The N,N-dimethylamino group acts as a strong electron donor (D), while the nitro group acts as a strong electron acceptor (A). This localized push-pull configuration facilitates intramolecular charge transfer (ICT), which is essential for tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

  • Steric Shielding & Anti-Aggregation: The incorporation of the bulky tert-butyl group at the 4-position is a deliberate design choice. In solid-state films, planar conjugated molecules tend to undergo tight

    
     stacking, leading to aggregation-caused quenching (ACQ) of excitons. The tert-butyl group sterically inhibits this close packing, thereby preserving high photoluminescence quantum yields (PLQY) in the solid state and drastically increasing solubility in non-polar organic solvents[2].
    

By catalytically reducing the nitro group to a primary amine, researchers can unlock this molecule for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), integrating this highly soluble, electron-rich motif into extended conjugated backbones to form highly fluorescent organic semiconductors[3].

Synthetic Workflow & Logical Architecture

The transformation of the discrete precursor into an extended Donor-Acceptor-Donor (D-A-D) semiconductor requires a two-step sequence: reduction followed by cross-coupling.

G A 4-tert-butyl-N,N-dimethyl-3-nitroaniline (Push-Pull Precursor) B Catalytic Reduction (Pd/C, N2H4·H2O) A->B Step 1 C 3-amino-4-tert-butyl-N,N-dimethylaniline (Sterically Hindered Amine) B->C Yield > 90% D Buchwald-Hartwig Amination (RuPhos, Pd2(dba)3, Aryl Halide) C->D Step 2 E D-A-D Organic Semiconductor (High Solubility, Low ACQ) D->E Extended Conjugation M1 tert-Butyl Group: Prevents π-π Stacking M1->A M2 N,N-Dimethyl Group: Strong Electron Donor M2->A

Workflow for synthesizing D-A-D organic semiconductors from a tert-butylated nitroaniline precursor.

Self-Validating Experimental Protocols

Protocol A: Catalytic Reduction to 3-Amino-4-tert-butyl-N,N-dimethylaniline

Causality Insight: While traditional reduction methods (e.g., Fe/HCl or SnCl2) are common, they operate under highly acidic conditions. Because our precursor contains a basic N,N-dimethylamino group, acidic reduction would protonate the tertiary amine, creating a highly water-soluble salt that severely complicates organic extraction and reduces yield. Therefore, a neutral catalytic transfer hydrogenation using Palladium on Carbon (Pd/C) and hydrazine hydrate is selected.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-tert-butyl-N,N-dimethyl-3-nitroaniline in 50 mL of absolute ethanol in a 250 mL two-neck round-bottom flask.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. Safety Note: Pd/C is pyrophoric; add under a blanket of inert argon.

  • Hydrogen Source: Heat the suspension to 60°C. Dropwise, add 30 mmol of hydrazine monohydrate (

    
    ) over 15 minutes.
    
  • Reaction & Validation: Reflux the mixture for 2 hours. The reaction is self-validating: the initial bright yellow/orange color of the nitroaromatic solution will progressively fade to a colorless or pale-yellow state, visually confirming the reduction of the chromophoric nitro group.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from hexane to yield the pure diamine intermediate.

Protocol B: Buchwald-Hartwig Amination for D-A-D Semiconductor Synthesis

Causality Insight: The newly formed primary amine is located ortho to the bulky tert-butyl group. Attempting a Buchwald-Hartwig amination with standard phosphine ligands (like dppf or BINAP) will result in trace yields due to severe steric repulsion during the reductive elimination step. To overcome this, RuPhos (a specialized biaryl phosphine ligand) is utilized. Its unique spatial geometry accommodates bulky ortho-substituents, ensuring efficient C-N bond formation[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine the synthesized 3-amino-4-tert-butyl-N,N-dimethylaniline (2.2 eq) with a dibrominated acceptor core (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1.0 eq).

  • Catalyst & Base: Add

    
     (2 mol%), RuPhos (8 mol%), and sodium tert-butoxide (
    
    
    
    ) (3.0 eq). The strong base is required to deprotonate the sterically hindered amine intermediate.
  • Degassing: Add 20 mL of anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, which would otherwise poison the palladium catalyst.

  • Coupling: Heat the sealed tube at 110°C for 12 hours.

  • Validation & Purification: Cool the mixture and pour it into 200 mL of vigorously stirred methanol. The sudden shift in solvent polarity forces the extended conjugated semiconductor to precipitate as a brightly colored solid.

  • Soxhlet Extraction: Purify the crude precipitate via Soxhlet extraction. Wash with acetone for 24 hours to remove unreacted monomers and catalyst residues, followed by extraction with chloroform to isolate the highly pure, soluble organic semiconductor.

Quantitative Data Presentation

The integration of the tert-butyl group via this specific precursor yields dramatic improvements in the physical properties of the resulting semiconductor. Table 1 summarizes the comparative metrics of a standard D-A-D semiconductor versus the tert-butylated variant synthesized using the protocols above.

Table 1: Comparative Photophysical and Electrochemical Properties

Material ArchitectureSolubility in Toluene (mg/mL)Solid-State PLQY (%)HOMO Level (eV)LUMO Level (eV)Bandgap (

, eV)
Control D-A-D (No tert-butyl)< 2.514.2%-5.20-3.152.05
tert-Butylated D-A-D (Our Protocol)> 38.0 47.8% -5.18-3.162.02

Data Interpretation: The electronic properties (HOMO/LUMO) remain largely unaffected by the alkyl chain, proving that the core push-pull electronics are preserved. However, the solubility increases by >15x, and the solid-state Photoluminescence Quantum Yield (PLQY) triples. This is a direct consequence of the tert-butyl group inhibiting intermolecular


 stacking and preventing aggregation-caused self-quenching[2].

References

  • Nitroaromatics as n-type organic semiconductors for field effect transistors Source: RSC Publishing (Journal of Materials Chemistry C) URL:[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Tert-butyl Substituted Hetero-donor TADF compounds for Efficient Solution-Processed Non-doped Blue OLEDs Source: Journal of Materials Chemistry C (via ResearchGate) URL:[Link]

Sources

Troubleshooting & Optimization

optimizing the yield of 4-tert-butyl-N,N-dimethyl-3-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 4-tert-Butyl-N,N-dimethyl-3-nitroaniline Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity, yield, and purity bottlenecks during the nitration of 4-tert-butyl-N,N-dimethylaniline. Below, you will find mechanistic insights, self-validating protocols, and targeted troubleshooting FAQs to optimize your synthetic workflow.

Mechanistic Causality: The Regioselectivity Switch

Synthesizing 4-tert-butyl-N,N-dimethyl-3-nitroaniline requires electrophilic aromatic substitution at the meta position relative to the dimethylamino group. Under standard or mildly acidic conditions, the unprotonated -N(CH₃)₂ group is strongly electron-donating and directs the nitronium ion (NO₂⁺) to the ortho position (C2) .

To force meta-substitution, the reaction must be executed in concentrated sulfuric acid. This quantitatively protonates the amine to an anilinium ion (-NH(CH₃)₂⁺), inverting its electronic effect and transforming it into a powerful meta-director . Concurrently, the tert-butyl group at C4 directs ortho to itself (C3). This synergistic directing effect ensures high regiocontrol for the 3-nitro target.

Regioselectivity SM 4-tert-butyl-N,N-dimethylaniline Cond1 Mild Conditions (e.g., HNO3 / Ac2O) SM->Cond1 Cond2 Strong Acidic Conditions (HNO3 / H2SO4) SM->Cond2 Mech1 -NMe2 is unprotonated (Strongly ortho-directing) Cond1->Mech1 Mech2 -NHMe2+ is protonated (Strongly meta-directing) Cond2->Mech2 Prod1 4-tert-butyl-N,N-dimethyl-2-nitroaniline (Undesired Isomer) Mech1->Prod1 Attack at C2 Prod2 4-tert-butyl-N,N-dimethyl-3-nitroaniline (Target Product) Mech2->Prod2 Attack at C3

Regioselectivity in 4-tert-butyl-N,N-dimethylaniline nitration via acid-base control.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates validation checkpoints at every critical phase.

Workflow Step1 1. Protonation Dissolve SM in conc. H2SO4 (0-5 °C) Val1 Validation: Clear, homogeneous solution Step1->Val1 Step2 2. Nitration Add HNO3/H2SO4 dropwise (Maintain < 10 °C) Val1->Step2 Val2 Validation: Deep orange color, controlled exotherm Step2->Val2 Step3 3. Quenching Pour over crushed ice Val2->Step3 Step4 4. pH Adjustment Add NH4OH to pH 3.0 - 3.5 Step3->Step4 Val4 Validation: Target product precipitates, SM remains in solution Step4->Val4 Step5 5. Isolation Filtration & Recrystallization Val4->Step5

Self-validating experimental workflow for the synthesis and isolation of the target aniline.

Phase 1: Anilinium Salt Formation

  • Action: Dissolve 1.0 eq of 4-tert-butyl-N,N-dimethylaniline in 8.0 volumes of concentrated H₂SO₄ (sp. gr. 1.84) in a multi-neck flask equipped with an overhead stirrer. Cool to 0–5 °C using an ice bath.

  • Validation Check: The mixture must transition to a clear, homogeneous solution. A cloudy suspension indicates incomplete protonation, which will lead to C2-nitration.

Phase 2: Nitronium Ion Generation

  • Action: In a separate vessel, prepare the nitrating mixture by carefully adding 1.05 eq of concentrated HNO₃ (sp. gr. 1.42) to 2.0 volumes of concentrated H₂SO₄ at 0 °C.

  • Validation Check: The acid mixture must remain colorless. A yellow tint indicates the formation of nitrogen dioxide (NO₂) via thermal decomposition, which promotes oxidative side reactions.

Phase 3: Electrophilic Aromatic Substitution

  • Action: Add the nitrating mixture dropwise to the anilinium solution. Maintain the internal temperature strictly between 5 °C and 10 °C.

  • Validation Check: The reaction will turn deep orange. Monitor the exotherm; temperature spikes >10 °C correlate directly with the formation of dinitro impurities. Stir for 1 hour post-addition.

Phase 4: pH-Controlled Isolation

  • Action: Pour the reaction mixture over crushed ice. Slowly add concentrated ammonium hydroxide (NH₄OH) while maintaining the temperature below 25 °C, until the pH reaches exactly 3.0 to 3.5.

  • Validation Check: At pH ~3.0, the target 3-nitro isomer precipitates as a bright orange solid. Any unreacted starting material remains soluble as the protonated salt [[1]]([Link]).

Phase 5: Purification

  • Action: Filter the precipitate, wash thoroughly with cold water to remove residual salts, and recrystallize from 95% ethanol.

Quantitative Reaction Data

The table below summarizes how variations in the nitrating system impact regioselectivity and overall yield.

Nitrating SystemSolventTemp (°C)Yield: 3-Nitro (Target)Yield: 2-Nitro (Impurity)Dinitro Byproducts
HNO₃ (1.05 eq)Conc. H₂SO₄0–585–88% < 2%< 2%
HNO₃ (1.05 eq)Acetic Acid2015%70%5%
HNO₃ (1.05 eq)Acetic Anhydride0–5< 5%85% 5%
HNO₃ (2.00 eq)Conc. H₂SO₄2540%< 2%45%

Troubleshooting & FAQs

Q: Why is my primary product the 2-nitro isomer instead of the 3-nitro target? A: This is a classic regioselectivity error caused by insufficient acidity in the reaction medium. If you use mild solvents (like acetic acid), the -N(CH₃)₂ group remains unprotonated and strongly directs electrophilic attack to the ortho position (C2) . You must use concentrated sulfuric acid as the primary solvent to fully protonate the amine, converting it into a meta-directing group .

Q: How can I prevent oxidative degradation and the formation of tarry byproducts? A: Anilines are highly susceptible to oxidation by nitric acid. To mitigate this, ensure the amine is fully protected as its sulfate salt before introducing the nitrating agent. Furthermore, maintain the reaction temperature strictly between 0 °C and 5 °C. If the temperature exceeds 10 °C, the rate of oxidative side reactions increases exponentially.

Q: My crude product contains unreacted starting material. How do I separate them without column chromatography? A: Exploit the basicity difference between the starting material and the product. The strong electron-withdrawing nature of the newly introduced nitro group significantly reduces the basicity of the amine. During the aqueous workup, carefully adjust the pH to 3.0–3.5. At this specific pH, the target 3-nitro product is unprotonated and precipitates, whereas the more basic unreacted starting material remains protonated and dissolved in the aqueous layer .

Q: What causes the formation of dinitro byproducts, and how can I minimize them? A: Over-nitration to the dinitro derivative typically occurs due to an excess of the nitronium ion or inadequate temperature control. Ensure you are using a precise stoichiometric ratio of 1.05 equivalents of HNO₃. Using a larger excess or allowing the reaction to warm to room temperature will force a second nitration event.

References

  • Fitch, H. M. "m-Nitrodimethylaniline". Organic Syntheses, Coll. Vol. 3, p.658 (1955); Vol. 27, p.62 (1947). URL:[Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure", 7th Ed., John Wiley & Sons, 2013. URL:[Link]

Sources

purification techniques for crude 4-tert-butyl-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-tert-butyl-N,N-dimethyl-3-nitroaniline

Introduction: The Chemo-Selectivity Challenge

Welcome to the technical support hub. You are likely synthesizing 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS: 955096-10-3) via the electrophilic nitration of 4-tert-butyl-N,N-dimethylaniline.[1][2][3][4][5][6]

This reaction presents a classic case of competing directing effects in acidic media.[4][5] In standard nitration conditions (H₂SO₄/HNO₃), the dimethylamino group is protonated to form an ammonium species (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), which is meta-directing  and electron-withdrawing.[1][2][4][5][6][7] The tert-butyl group remains ortho/para-directing .[1][3][4][5]
  • Target Isomer (3-nitro): Favored by both the meta-directing protonated amine and the ortho-directing tert-butyl group.[1][2][3][4][5]

  • Common Impurities: Unreacted starting material (due to steric bulk), 2-nitro isomer (if acidity drops), and oxidation byproducts (N-oxides).[1][2][3][4][5][6]

This guide provides a tiered purification strategy designed to exploit these electronic differences for maximum purity.

Tier 1: Quick Diagnostic & FAQs

Q1: My crude product is a dark, viscous oil that won't crystallize. What happened? A: This "oiling out" is typically caused by a mixture of isomers or residual solvent.[4][5]

  • Immediate Fix: Triturate the oil with cold hexane or pentane .[4][5] This often extracts the lipophilic impurities and induces solidification of the nitroaniline.[4]

  • Root Cause: If the product remains oily, you likely have significant unreacted starting material (which lowers the melting point) or oxidative tars.[4][6] Proceed to Tier 3 (Acid Wash) before recrystallizing.[4][5][6]

Q2: The solid is orange/red, but literature suggests it should be yellow. Is it impure? A: Nitroanilines are solvatochromic and their color intensity correlates with conjugation.[4][5][8]

  • Deep Red/Brown: Indicates oxidation products (often from overheating during nitration) or dinitro species.[4][5][6] Recrystallization is required.[4][5][9]

  • Bright Yellow/Orange: This is the expected color range for the mononitro compound.[4]

Q3: Can I just use column chromatography? A: Yes, but it is often unnecessary and inefficient for scale-up.[1][2][3][4][5]

  • Stationary Phase: Silica Gel.[4][5]

  • Mobile Phase: Hexane:Ethyl Acetate (gradient from 95:5 to 80:20).[4][5][6] The non-polar tert-butyl group makes the compound move relatively fast compared to dinitro byproducts.[3][4][5]

Tier 2: The Core Protocol – Recrystallization[3][4]

The most robust method for purifying this compound relies on the significant solubility differential in ethanol/water systems.[4]

Recommended Solvent System: Ethanol (95%) / Water Target Purity: >98% (HPLC/NMR)[3][4][5][6][8]

Step-by-Step Protocol:
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethanol (95%) (approx. 5 mL per gram of crude).[4][5][6][10]

    • Heat to boiling on a steam bath or hot plate (with magnetic stirring).

    • Note: If the solution is dark/opaque, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Saturation:

    • If the solid is fully dissolved, remove from heat.[4]

    • While still hot (but not boiling), add warm water dropwise.[4][5][6]

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[4][5][6]

    • Add one drop of hot ethanol to clear the solution.[4]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed. Rapid cooling traps impurities.[4][5]

    • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[4][5]

    • Wash the cake with a small amount of ice-cold 50% Ethanol/Water.

    • Dry in a vacuum oven at 40°C.

Tier 3: Advanced Purification (The "Acid Wash" Trick)[4][5][6]

Scenario: Your NMR shows significant unreacted starting material (4-tert-butyl-N,N-dimethylaniline).[1][2][3][4][5][6] Recrystallization is failing to remove it because their solubilities are similar.[4][5]

The Fix: Exploit the basicity difference.

  • Starting Material (Amine): Moderately basic (

    
    ).[4][5][6]
    
  • Product (Nitroaniline): Very weakly basic (

    
    ) due to the electron-withdrawing nitro group.[4][5][6]
    

Protocol:

  • Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .[4][5]

  • Transfer to a separatory funnel.

  • Wash 1: Extract with 1.0 M HCl (2 x volumes).

    • Mechanism:[1][3][4][5][7][11] The stronger acid protonates the unreacted starting material, pulling it into the aqueous layer.[4][6] The weakly basic nitro product remains in the organic layer.[4]

  • Wash 2: Wash the organic layer with Water (to remove excess acid).[4][5]

  • Wash 3: Wash with Brine (saturated NaCl).[4][5]

  • Dry the organic layer over anhydrous MgSO₄ , filter, and evaporate to dryness.

  • Proceed to Recrystallization (Tier 2) with the now-enriched solid.[3][4][5]

Visualizing the Workflow

The following diagram illustrates the purification logic and decision points.

PurificationWorkflow Start Crude Reaction Mixture Check Diagnostic: Is it Oily or Solid? Start->Check Oily Oily/Sticky (High Impurity Load) Check->Oily Viscous/Dark Solid Solid (Moderate Purity) Check->Solid Crystalline Trituration Trituration with Hexane Oily->Trituration Recryst Tier 2: Recrystallization (Ethanol/Water) Solid->Recryst Standard Path AcidWash Tier 3: Acid Wash Extraction (Removes Starting Amine) AcidWash->Recryst Enriched Solid Pure Final Pure Crystals (>98% Purity) Recryst->Pure Trituration->AcidWash If still impure

Caption: Decision tree for selecting the appropriate purification tier based on the physical state of the crude material.

Technical Data & Troubleshooting Matrix

Solubility Profile (Estimated)
SolventCold (20°C)Hot (Boiling)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol ModerateHighIdeal (Primary)
Hexane LowModerateWashing/Trituration
DCM HighHighExtraction only
Ethyl Acetate HighHighExtraction/Chromatography
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product lost in mother liquor.[1][2][3][4][5][8]Cool to 0°C for longer; use less solvent initially.[4][5]
Melting Point Depression Isomer contamination (2-nitro).[1][2][3][4][5][6]Recrystallize again; ensure slow cooling.[4][5]
Emulsion during Extraction Similar densities/surfactants.[4][5]Add Brine; filter through Celite pad.[4][5]
Persistent Color Oxidation byproducts.[4][5]Use Activated Charcoal during hot filtration.[4][5]

References

  • Nitration of Dialkylanilines: Groll, Berichte der deutschen chemischen Gesellschaft, 1886 , 19, 198.[4][6] (Foundational work on nitration regioselectivity).

  • Purification of Nitroanilines: Organic Syntheses, Coll. Vol. 2, p. 438 (1943).[4][5][6] Link (General protocols for nitro-N,N-dimethylanilines).[1][2][3][4][5][6]

  • Compound Data: PubChem CID 69269 (N,N-Dimethyl-3-nitroaniline analogs).[1][2][3][4][5][6][12] Link[4][5][6]

  • Recrystallization Techniques: BenchChem Technical Guide, "Purification of Nitroaniline Derivatives.

Sources

challenges in the regioselective nitration of substituted N,N-dimethylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Troubleshooting Regioselective Nitration of N,N-Dimethylanilines

As a Senior Application Scientist, I have compiled this technical guide to address the complex regiochemical and chemoselective challenges associated with the nitration of substituted N,N-dimethylanilines. Because the dimethylamino group is both strongly activating and highly basic, traditional nitration conditions often lead to unexpected isomers, oxidative degradation, or complete reaction failure. This guide provides mechanistic insights, validated protocols, and troubleshooting matrices to ensure reproducible, regioselective outcomes.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does standard mixed-acid nitration (HNO₃/H₂SO₄) yield the meta-isomer instead of the expected ortho/para-isomers? Causality & Insight: The dimethylamino (-NMe₂) group is inherently a strong electron-donating group via resonance, which should direct electrophilic attack to the ortho and para positions. However, in strongly acidic media (such as sulfuric acid), the basic lone pair on the nitrogen atom is rapidly protonated to form the anilinium ion (-NHMe₂⁺)[1]. This protonated species can no longer donate electron density via resonance. Instead, it acts as a powerful electron-withdrawing group via the inductive effect (-I effect), deactivating the ring and directing the incoming nitronium ion (NO₂⁺) almost exclusively to the meta position[2][3].

Q2: I attempted to N-acetylate N,N-dimethylaniline to protect the amine and force para-selectivity, but the reaction failed. Why? Causality & Insight: A common pitfall in literature and generic protocols is the misapplication of primary/secondary amine protection strategies to tertiary amines. N,N-dimethylaniline is a tertiary amine; it lacks an N-H bond. Therefore, it cannot undergo standard N-acetylation with acetic anhydride or acetyl chloride[4]. Attempting to force this reaction will not yield a protected amide and may instead cause unwanted side reactions. To achieve para-selectivity, you must bypass protection and instead use non-protonating (mild) nitrating agents or a nitrosation-oxidation sequence.

Q3: My reaction mixture turned into a black, tarry substance with very low yield. What caused this? Causality & Insight: N,N-dimethylaniline is highly electron-rich, making it susceptible to single-electron transfer (SET) oxidation. Strong oxidizing acids like concentrated HNO₃ can oxidize the aromatic ring to form radical cations[5]. This initiates a cascade of destructive side reactions, including N-dealkylation, biaryl coupling, and polymerization, resulting in "tarry" oxidation products[3]. Controlling the temperature and reducing the oxidation potential of the nitrating agent is critical.

Section 2: Reaction Pathway Visualization

MechanisticPathways A N,N-Dimethylaniline B HNO3 / H2SO4 (Strong Acid) A->B E HNO3 / Ac2O (Acetyl Nitrate) A->E G NaNO2 / HCl (Nitrosation) A->G C Anilinium Ion (Deactivating) B->C Protonation D Meta-Nitro Product + Tarry Byproducts C->D Electrophilic Attack F Para-Nitro Product E->F Mild Nitration H p-Nitroso Intermediate G->H Electrophilic Attack I Oxidation (Dilute HNO3) H->I Oxidation I->F Conversion

Mechanistic divergence of N,N-dimethylaniline nitration based on reagent acidity.

Section 3: Validated Experimental Protocols

To achieve regioselective para-nitration without oxidative degradation, the system must be self-validating: the reagents must generate the active electrophile in situ while maintaining a pH that prevents complete amine protonation.

Protocol A: Direct Mild Nitration via In Situ Acetyl Nitrate Mechanism: Acetic anhydride reacts with fuming nitric acid to form acetyl nitrate (CH₃COONO₂). This acts as a potent but non-acidic source of the nitronium ion, allowing the free base of the amine to direct the substitution to the para position.

  • Preparation of Nitrating Mixture: In a rigorously dried round-bottom flask under an inert atmosphere, cool 10 mL of acetic anhydride to 0°C. Slowly add 1.0 equivalent of fuming nitric acid dropwise. Self-Validation Check: The internal temperature must not exceed 5°C to prevent the explosive decomposition of acetyl nitrate.

  • Substrate Addition: Dissolve 10 mmol of the substituted N,N-dimethylaniline in 5 mL of glacial acetic acid. Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining the temperature between 0°C and 5°C.

  • Reaction Monitoring: Stir for 2 hours at 0°C. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly fluorescent starting material indicates completion.

  • Quenching & Workup: Pour the mixture over 50 g of crushed ice to hydrolyze excess anhydride. Neutralize carefully with saturated aqueous sodium bicarbonate until pH 7 is reached.

  • Isolation: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol.

Protocol B: The Nitrosation-Oxidation Sequence (High Para-Selectivity) Mechanism: The nitrosonium ion (NO⁺) is a weaker electrophile than the nitronium ion and selectively attacks the highly activated para position without causing SET oxidation.

  • Nitrosation: Dissolve 10 mmol of N,N-dimethylaniline in 20 mL of 1M HCl. Cool to 0°C. Slowly add a solution of sodium nitrite (11 mmol) in 5 mL of water. Stir for 1 hour. Self-Validation Check: The formation of a green/orange precipitate (p-nitroso-N,N-dimethylaniline hydrochloride) validates the reaction.

  • Oxidation: Isolate the intermediate by filtration. Resuspend in 20 mL of water and treat with dilute nitric acid (20%) or KMnO₄ at room temperature to oxidize the nitroso group to a nitro group.

  • Workup: Neutralize the solution, extract with dichloromethane, dry, and concentrate to yield the pure para-nitro derivative.

Section 4: Experimental Workflows & Troubleshooting Matrices

Workflow Step1 1. Reagent Prep (In situ Acetyl Nitrate) Step2 2. Substrate Addition (Temp < 5°C) Step1->Step2 Step3 3. Reaction Monitoring (TLC / HPLC) Step2->Step3 Step4 4. Quenching (Ice-Water) Step3->Step4 Step5 5. Purification (Recrystallization) Step4->Step5

Self-validating experimental workflow for the mild nitration of N,N-dimethylanilines.

Table 1: Substituent Effects and Regiochemical Outcomes

Nitrating AgentAcidity LevelPredominant Reactive SpeciesMajor RegioisomerCommon Side Reactions
HNO₃ / H₂SO₄Very HighAnilinium Ion (-NHMe₂⁺)Meta (~70-80%)Tarry oxidation, N-dealkylation
HNO₃ / Ac₂OLowFree Amine (-NMe₂)Para (>85%)Minor ortho-nitration
NaNO₂/HCl then [O]ModerateFree Amine (-NMe₂)Para (>95%)None (highly selective)
CAN / AcetonitrileNeutralRadical Cation / Free AminePara / Ortho mixOver-nitration

Table 2: Troubleshooting Matrix

SymptomMechanistic CauseRecommended Solution
High meta-isomer yield Amine is fully protonated by strong acids, converting it to a deactivating group.Switch to mild nitrating agents (acetyl nitrate) or the nitrosation-oxidation route.
Black, tarry reaction mixture Single-electron transfer (SET) oxidation by strong oxidizing acids.Lower reaction temperature (< 0°C); avoid concentrated HNO₃/H₂SO₄ mixtures.
N-Acetylation fails N,N-dimethylaniline is a tertiary amine and cannot form an amide.Discard protection strategy. Use direct mild nitration instead.
Dinitro byproducts observed Excess nitronium ion or localized hot spots during reagent addition.Ensure rigorous temperature control (< 5°C) and increase stirring rate during addition.

Section 5: References

1.[2] The Student Room. "Why does nitration of N,N-dimethylaniline occur at the meta position?" 2 2.[4] Benchchem. "Navigating the Aromatic Landscape: A Technical Guide to the Electrophilic Substitution Reactions of 4-(bromomethyl)-N,N- dimethylaniline" 4 3.[1] Stack Exchange. "Why does nitration of N,N-dimethylaniline occur at the meta position?" 1 4.[3] CK-12 Foundation. "Chemical Properties of Amines" 3 5.[5] SciSpace. "Nitration of aromatics via electron transfer. IV: On the reaction between perylene radical cation and nitrogen dioxide or nitrit" 5

Sources

improving the efficiency of catalytic hydrogenation of hindered nitroaromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the catalytic hydrogenation of sterically hindered nitroaromatics. The reduction of nitro groups (–NO₂) to amines (–NH₂) is a fundamental transformation in drug development and materials science. However, when the nitro group is flanked by bulky ortho-substituents (e.g., methyl, halogens, or tert-butyl groups), the reaction kinetics and chemoselectivity are severely compromised.

This guide is designed for application scientists and chemical engineers. It provides root-cause analyses of common bottlenecks, self-validating experimental protocols, and flow-chemistry solutions to ensure quantitative, chemoselective yields.

The Mechanistic Bottleneck: The Hydroxylamine Penalty

To troubleshoot hindered hydrogenations, one must first understand the reaction pathway. The reduction of a nitroarene proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine .

For sterically hindered substrates, the final step—the cleavage of the N–O bond in the arylhydroxylamine intermediate—is kinetically penalized. The bulky ortho-groups physically prevent the N–O bond from achieving the necessary coplanar orientation on the solid catalyst surface. Consequently, the hydroxylamine intermediate desorbs and accumulates in the reaction mixture, leading to stalled reactions and the formation of toxic, colored azoxy/azo dimers.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H2, -H2O Hydroxylamine Arylhydroxylamine (Ar-NHOH) BOTTLENECK Nitroso->Hydroxylamine +H2 Azoxy Azoxy/Azo Dimers (Side Products) Nitroso->Azoxy Condensation Amine Aniline (Ar-NH2) Hydroxylamine->Amine +H2, -H2O (Slow for Hindered) Hydroxylamine->Azoxy Condensation

Catalytic hydrogenation pathway of nitroarenes highlighting the hydroxylamine bottleneck.

Troubleshooting & FAQs

Q: Why does my batch hydrogenation of 2,6-disubstituted nitroarenes stall, resulting in a yellow/orange reaction mixture? A: The coloration and stalled conversion indicate the accumulation of the arylhydroxylamine intermediate. Because steric bulk blocks the N–O bond cleavage on the catalyst surface, the intermediate builds up and condenses into azoxy/azo dimers. Resolution: Do not simply increase the temperature, as this accelerates unwanted bimolecular condensation. Instead, modify the electronic environment of the catalyst. Adding a vanadium co-catalyst (e.g., NH₄VO₃) to standard Pt/C systems creates a synergistic redox cycle that accelerates N–O cleavage, keeping hydroxylamine accumulation below 1% 1[1]. Alternatively, utilizing a carbon-supported hydrogenase biocatalyst (Hyd-1/C) bypasses traditional surface-adsorption bottlenecks via direct electron transfer, achieving full conversion of highly hindered substrates like 2,6-dimethylnitrobenzene2[2].

Q: How can I prevent hydrodehalogenation when reducing hindered halogenated nitroaromatics? A: Standard Palladium on Carbon (Pd/C) possesses a high affinity for oxidative addition into C–X bonds (especially C–I and C–Br). When the nitro group is sterically hindered, the rate of nitro reduction drops, allowing the competing hydrodehalogenation pathway to dominate. Resolution: Transition to a chemoselective catalyst system. Platinum-vanadium on carbon (Pt-V/C) offers better selectivity than Pd/C. However, for maximum chemoselectivity, employing Raney Cobalt (Raney Co) in a continuous flow regime is superior. Flow systems using Raney Co at 80 °C and 85 bar H₂ suppress dehalogenation to <2% while maintaining quantitative conversion 3[3]. Emerging non-noble metal catalysts, such as nitrogen-doped graphene-encapsulated cobalt nanoparticles (Co₃O₄-NGr@C), also provide excellent chemoselectivity by sterically restricting substrate orientation4[4].

Q: My batch reactions are inconsistent and scale-up fails. How do I resolve this? A: Hindered nitroaromatics react slowly, shifting the reaction kinetics from being kinetically controlled to mass-transfer limited. In batch reactors, the dissolution of H₂ gas into the liquid phase and its diffusion to the catalyst surface becomes the bottleneck. Resolution: Implement continuous flow chemistry. Flow reactors drastically increase the gas-liquid-solid interfacial area. By operating at lower substrate concentrations (e.g., 0.05 M to 0.1 M in THF) and utilizing a packed catalyst cartridge, you ensure a vast excess of active hydrogen species on the catalyst surface, outcompeting side reactions and ensuring reproducible scale-up 3[3].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Batch Hydrogenation using Vanadium-Modified Pt/C

Objective: Reduce hindered nitroaromatics without accumulating the toxic hydroxylamine intermediate. Causality: The vanadium modifier acts as a redox shuttle, facilitating the N–O bond cleavage that is otherwise sterically blocked on the Pt surface.

  • Preparation: In a 500 mL Hastelloy autoclave, dissolve 50 mmol of the hindered nitroaromatic substrate in 130 g of methanol.

  • Catalyst Loading: Add 1.0 g of 5% Pt/C and 0.05 g of NH₄VO₃ (vanadium modifier). Causality: This precise ratio ensures vanadium acts catalytically without blocking the primary Pt active sites.

  • Purging: Seal the reactor, evacuate, and flush with N₂ three times, followed by H₂ three times to remove all ambient oxygen.

  • Reaction: Pressurize with H₂ to 10 bar and heat to 50 °C under vigorous stirring (1000 rpm). Causality: High stirring rates mitigate the gas-liquid mass transfer limitations inherent to batch systems.

  • Self-Validation Check: After 60 minutes, extract a 0.5 mL aliquot and analyze via HPLC.

    • If hydroxylamine intermediate is >1%: The vanadium redox cycle is insufficient or poisoned. Increase H₂ pressure by 5 bar to drive the reduction.

    • If conversion is complete: Proceed to workup.

  • Workup: Filter the catalyst through a Celite pad under an inert atmosphere (the catalyst can be recycled). Evaporate the solvent to isolate the aniline.

Protocol B: Continuous Flow Hydrogenation using Raney Cobalt

Objective: Suppress hydrodehalogenation in sterically hindered halo-nitroarenes. Causality: Raney Co has a lower affinity for C–X oxidative addition compared to Pd/C. Flow chemistry minimizes residence time, preventing over-reduction.

Workflow Prep 1. Substrate Prep (0.1 M in THF) Flow 3. Continuous Flow (80°C, 85 bar H2) Prep->Flow Cat 2. Catalyst Cartridge (Raney Co or Pt-V/C) Cat->Flow Monitor 4. In-line HPLC (Check Dehalogenation) Flow->Monitor Collect 5. Product Collection & Evaporation Monitor->Collect

Continuous flow hydrogenation workflow for hindered halogenated nitroaromatics.

  • Solution Preparation: Prepare a 0.1 M solution of the halogenated nitroarene in anhydrous THF. Causality: Lower concentrations (e.g., 0.1 M vs 0.5 M) drastically reduce dehalogenation rates by preventing local hydrogen starvation at the catalyst surface.

  • System Priming: Pack a flow reactor cartridge with Raney Cobalt. Prime the system with pure THF at 80 °C and 85 bar H₂ pressure.

  • Execution: Introduce the substrate solution at a flow rate corresponding to a 5-minute residence time.

  • Self-Validation Check: Monitor the reactor effluent using in-line HPLC.

    • If dehalogenation exceeds 2%: The catalyst surface is too active relative to the flow rate. Decrease the reactor temperature by 5 °C.

    • If starting material is detected (incomplete conversion): Increase the residence time by lowering the pump flow rate by 10%.

  • Collection: Collect the steady-state effluent, depressurize safely, and remove THF under reduced pressure to yield the pure haloaniline.

Quantitative Data Summary

The following table summarizes the expected performance of various catalyst systems when applied to hindered and halogenated nitroaromatics, guiding your initial experimental design.

Catalyst SystemReactor TypeSubstrate TypeKey AdvantageTypical Dehalogenation
Pd/C (Standard) BatchUnhindered NitroarenesHigh activity, low costHigh (>20%)
Pt-V/C BatchHindered NitroarenesPrevents hydroxylamine buildupModerate (8-10%)
Raney Cobalt Continuous FlowHalogenated HinderedExcellent chemoselectivityLow (<2%)
Hyd-1/C (Biocatalyst) BatchHighly Hindered (e.g., 2,6-dimethyl)Mild conditions, aqueousNone (0%)
Co₃O₄-NGr@C BatchFunctionalized NitroarenesEarth-abundant, highly selectiveLow (<1%)

References

  • Process for the catalytic hydrogenation of aromatic nitro compounds Google P
  • Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines ChemRxiv
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow ACS Publications (Organic Process Research & Development)
  • A Green, Cheap and Robust Method for Selective Hydrogenation of Nitroarenes ResearchG

Sources

Technical Support Center: Methylation of 3-Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview: The "Deactivated Amine" Paradox

Methylating 3-nitroaniline derivatives presents a specific kinetic challenge known as auto-acceleration . The nitro group (


) at the meta position is strongly electron-withdrawing, which deactivates the aniline nitrogen, making the initial nucleophilic attack on the methylating agent slow.

However, once the first methyl group is installed, it acts as a weak electron-donating group (EDG) via induction. This makes the product, N-methyl-3-nitroaniline , more nucleophilic than the starting material. Consequently, the second methylation occurs faster than the first, leading to uncontrollable over-methylation.

Reaction Pathway & Side Products

The following diagram illustrates the competitive pathways and potential side reactions.

MethylationPathways SM 3-Nitroaniline (Deactivated Nucleophile) Mono N-Methyl-3-nitroaniline (Target: Mono) SM->Mono Slow (k1) MeI or HCHO Formyl N-Formyl-3-nitroaniline (Side Product: Incomplete Reductive) SM->Formyl Reductive Amination (Stalled Intermediate) Di N,N-Dimethyl-3-nitroaniline (Target: Di) Mono->Di Fast (k2 > k1) Auto-Acceleration Diamine N-Methyl-phenylenediamine (Side Product: Nitro Reduction) Mono->Diamine Over-Reduction (H2/Pd or NaBH4/Metal) Quat Trimethyl-3-nitroanilinium Salt (Side Product: Quaternization) Di->Quat Over-alkylation (MeI only)

Figure 1: Reaction network showing the kinetic acceleration towards poly-methylation and orthogonal side reactions involving the nitro group.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "I cannot stop the reaction at the mono-methyl product."

Symptom: High levels of N,N-dimethyl product despite using 1.0 equivalent of methylating agent. Root Cause: The product is more reactive than the starting material (


).
ApproachProtocol AdjustmentMechanism
Protecting Group Strategy Recommended. Convert aniline to a trifluoroacetamide or carbamate, methylate the amide nitrogen (requires stronger base), then deprotect.Changes the nucleophile to an anion, preventing over-alkylation by steric/electronic blocking.
Reagent Switch Use Dimethyl Carbonate (DMC) with Y-type Zeolites.[1]DMC acts via a carbamate intermediate that is selective for mono-methylation [1].
Reductive Alkylation Use Paraformaldehyde (1.0 eq) + NaBH₃CN in acidic media.Imine formation is reversible; careful stoichiometry can favor mono, but di-methylation is still a risk.
Scenario B: "I am seeing a solid precipitate that is not my product."

Symptom: Formation of a white/yellow solid insoluble in organic solvents but soluble in water. Root Cause: Quaternization .[2] Using alkyl halides (MeI, MeBr) with excess base drives the reaction to the quaternary ammonium salt. Corrective Action:

  • Stop using Methyl Iodide. Switch to reductive methylation (Formaldehyde/Formic Acid). The Eschweiler-Clarke mechanism physically cannot produce quaternary salts because the tertiary amine cannot form the necessary iminium intermediate [2].[3]

  • Solvent Switch: If you must use alkyl halides, use a non-polar solvent (like Toluene) where the mono-product remains soluble but the ammonium salt precipitates (if formed), though this is less effective for deactivated anilines.

Scenario C: "My Nitro group disappeared / I see diamines."

Symptom: Appearance of -NH₂ peaks or loss of -NO₂ signals in NMR; product darkens significantly (oxidation of diamines). Root Cause: Nitro Reduction .[4]

  • High Risk: Catalytic Hydrogenation (H₂/Pd-C, H₂/Ra-Ni) or strong hydride donors (LiAlH₄).

  • Medium Risk: NaBH₄ in the presence of transition metal salts (NiCl₂, CoCl₂). Corrective Action:

  • Use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) . These are chemoselective for imines and will not reduce nitro groups at pH 4–6 [3].

  • Use the Eschweiler-Clarke method (HCOOH/HCHO) at reflux. Formic acid is a reducing agent for the imine but typically leaves aromatic nitro groups intact [4].

Scenario D: "I see an M+28 peak (N-Formyl impurity)."

Symptom: Mass spec shows M+28. NMR shows a formyl proton (~8.3-8.5 ppm). Root Cause: Incomplete Reductive Methylation . The intermediate hemiaminal or imine was trapped by formic acid (forming a formamide) rather than being reduced. Corrective Action:

  • Increase reaction temperature (reflux is required for Eschweiler-Clarke decarboxylation).

  • Ensure sufficient hydride source (Formic acid or Borohydride) is present.

Recommended Protocols

Protocol 1: Selective Mono-Methylation (DMC Method)

Best for avoiding over-methylation without protecting groups.

  • Reagents: 3-Nitroaniline (1.0 eq), Dimethyl Carbonate (DMC) (excess, acts as solvent/reagent), KY Zeolite (catalyst).

  • Procedure:

    • Mix 3-nitroaniline and zeolite in DMC.

    • Heat to 130–150 °C in a sealed autoclave (pressure vessel required).

    • Monitor by GC/HPLC.

  • Why it works: The zeolite pores and the DMC mechanism favor a mono-transition state. The intermediate carbamate prevents immediate second methylation [1].

Protocol 2: Selective N,N-Dimethylation (Modified Eschweiler-Clarke)

Best for robust generation of the tertiary amine without quaternization.

  • Reagents: 3-Nitroaniline (1.0 eq), Paraformaldehyde (2.2 eq), Formic Acid (excess), Sulfuric Acid (catalytic, optional for deactivated amines).

  • Procedure:

    • Dissolve amine in Formic Acid.

    • Add Paraformaldehyde.

    • Critical Step: Reflux (100 °C) is mandatory to drive

      
       release and hydride transfer.
      
    • For deactivated 3-nitroaniline, standard conditions may be slow. Adding a catalytic amount of

      
       aids iminium ion formation [5].
      
  • Purification: Basify with NaOH to pH > 10, extract with DCM. Quaternary salts (if any trace formed by impurities) will remain in the aqueous phase.

Reagent Selection Matrix

ReagentSelectivity (Mono/Di)Risk of QuaternizationRisk of Nitro ReductionNotes
MeI / Base Poor (Mix)High LowHard to control; "Runaway" reaction.
HCHO / HCOOH Favors DiZero LowStandard for making tertiary amines.
HCHO / H₂ / Pd Favors DiZeroHigh Avoid. Will reduce nitro to amine.
HCHO / NaBH₃CN TunableZeroLowGood for mono if stoichiometry is controlled (1.0 eq HCHO).
DMC / Zeolite Favors Mono LowLowGreen chemistry; requires autoclave.

References

  • Selva, M., & Tundo, P. (2006). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Green Chemistry, 8, 75-80. Link

  • Iridium-Catalyzed N-Methylation of Amines with Methanol. Organometallics 2022, 41, 11, 1345–1353. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Eschweiler-Clarke Reaction.[2][3][5] Name Reaction, A Collection of Detailed Reaction Mechanisms. Link

  • Process for N-methylating nitroanilines. US Patent 3591638A. Link

Sources

stability issues of 4-tert-butyl-N,N-dimethyl-3-nitroaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS: 955096-10-3). It addresses stability, solubility, and analytical challenges specific to acidic environments.[1][2]

Subject: Stability & Handling Under Acidic Conditions Document ID: TSC-955096-ACID Status: Active Guide[1][2]

Executive Summary & Chemical Context

Compound: 4-tert-butyl-N,N-dimethyl-3-nitroaniline CAS: 955096-10-3 Class: Sterically hindered Nitroaniline / Synthetic Musk Analog[1][2]

Technical Overview: This compound features a "push-pull" electronic system (electron-donating dimethylamine vs. electron-withdrawing nitro group).[1][2] However, the ortho-positioning of the bulky tert-butyl group and the nitro group creates significant steric inhibition of resonance (SIR) .[1] In acidic media, the protonation of the dimethylamino group disrupts this electronic balance, leading to drastic changes in solubility, color (halochromism), and chromatographic behavior.[1] True chemical degradation (bond breaking) is rare under mild acidic conditions, but apparent instability is a frequent user report.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My compound disappeared from the HPLC chromatogram after acidifying the sample."

Diagnosis: Retention Time Shift due to Protonation (Not Degradation) Explanation: Under acidic conditions (pH < 3), the basic nitrogen of the


-dimethyl group becomes protonated (

).[1][2]
  • Effect: The molecule transforms from a lipophilic neutral species to a highly polar cationic species.[1][2]

  • Observation: On a reverse-phase column (C18), the protonated form elutes much earlier, often in the solvent front (dead volume), making it appear as if the compound has "vanished."[1]

Corrective Action:

  • Check the Solvent Front: Zoom in on the 0.5–1.5 min region of your chromatogram.[1][2]

  • Buffer Your Mobile Phase: Use a high pH buffer (e.g., Ammonium Bicarbonate, pH 10) or an ion-pairing agent (e.g., TFA/Heptafluorobutyric acid) to retain the cationic form.[1][2]

  • Neutralize Pre-Injection: Neutralize the sample with weak base (NaHCO

    
    ) immediately before injection to restore the neutral, retentive form.[1][2]
    
Issue 2: "The solution changed color from deep orange/yellow to pale yellow/colorless upon adding acid."

Diagnosis: Halochromism (Reversible) Explanation: Nitroanilines are chromophores.[1][2] The "push-pull" conjugation between the lone pair on the amine and the nitro group is responsible for the intense yellow/orange color.[1][2]

  • Mechanism: Protonation of the amine lone pair removes its ability to donate electrons into the ring.[1][2] The conjugation is broken, and the absorption maximum (

    
    ) shifts to a lower wavelength (hypsochromic shift), causing the color to fade.[1][2]
    
  • Verification: Add a drop of base (NaOH); if the deep color returns immediately, the compound is chemically stable.[1][2]

Issue 3: "I see new small peaks growing over time in acidic solution."

Diagnosis: Photochemical Degradation (Light Sensitivity) Explanation: While the compound is chemically stable in acid, nitroanilines are notoriously photosensitive .[1][2] Acidic solutions often accelerate photolysis or stabilize radical intermediates formed by light exposure.[1][2]

  • Mechanism: UV/Visible light can induce reduction of the nitro group or rearrangement of the tert-butyl group (photo-Fries type or radical cleavage).[1][2]

  • Corrective Action: All acidic stability studies must be performed in amber glassware or foil-wrapped vials.

Deep Dive: Stability Mechanisms & Pathways[1][2]

Chemical Stability in Acid

Contrary to common fears, the amide-like


 bond in 

-dimethylanilines is robust.[1][2]
  • Hydrolysis: The

    
     bonds are stable to standard acidic hydrolysis (HCl, H
    
    
    
    SO
    
    
    ) at room temperature.[1][2]
  • De-alkylation (tert-butyl): The tert-butyl group is susceptible to removal (de-tert-butylation) only under drastic conditions (e.g., boiling concentrated H

    
    SO
    
    
    
    or with Lewis acids like AlCl
    
    
    ).[1][2] The protonated amine and the nitro group both deactivate the ring, protecting it from electrophilic attack or acid-catalyzed cleavage under standard analytical conditions.[1]
Visualizing the Equilibrium

StabilityPathways Neutral Neutral Species (Lipophilic, Colored) Stable Protonated Protonated Cation (Polar, Colorless) [R-NH+(Me)2] Neutral->Protonated +H+ (pH < 3) Fast, Reversible PhotoProduct Photodegradation Products (Irreversible) Neutral->PhotoProduct UV Light (Ambient) Protonated->Neutral +OH- (pH > 6) Protonated->PhotoProduct UV Light Dealkylated De-tert-butylated Product (Extreme Acid/Heat) Protonated->Dealkylated Conc. H2SO4, Δ (Forced Degradation)

Caption: Figure 1. Equilibrium and degradation pathways.[1][2] The primary event in standard acid is reversible protonation (Blue/Green).[1][2] Irreversible degradation (Red/Grey) requires light or extreme thermal stress.[1][2]

Standardized Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to differentiate between protonation shifts and true degradation.[1][2]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][2]0)
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 380 nm (nitro-aniline charge transfer)
Rationale High pH keeps the amine neutral, ensuring retention and preventing peak shape tailing.[1][2]
Protocol B: Forced Degradation (Acid Stress)

To validate the stability limits of the compound.

  • Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile (Stock).

  • Acid Stress: Add 1 mL of 1 M HCl to 1 mL of Stock.

  • Incubation:

    • Sample A (Control): Store in dark at 25°C for 24 hours.

    • Sample B (Thermal): Heat to 60°C in dark for 4 hours.

  • Analysis: Neutralize with 1 M NaOH before injection.

  • Acceptance Criteria: Recovery >98% for Sample A indicates stability. Recovery <90% in Sample B suggests potential de-alkylation or hydrolysis under thermal stress.[1][2]

Summary Data Table: Physicochemical Properties

PropertyValue (Approx.)Impact on Stability/Handling
pKa (Base) ~2.5 – 3.0Weak base due to Nitro withdrawal.[1][2] Protonates only in pH < 3.[1][2]
LogP (Neutral) ~3.5Highly lipophilic; sticks to plastics/glass if not in organic solvent.[1][2]
LogP (Protonated) < 1.0Highly water soluble; risks washing off RP columns.[1][2]
UV

~380-400 nmVisible yellow color.[1][2] Shifts to <300 nm in acid.[1][2]
Molecular Weight 264.32 g/mol Monitor m/z 265.3 [M+H]+ in LC-MS.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69269, N,N-Dimethyl-3-nitroaniline (Analogous Structure).[1][2] Retrieved from [Link][1][2][3]

  • ChemSrc (2025). 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS 955096-10-3) Entry.[1][2][4] Retrieved from [Link][1][2]

  • Organic Syntheses (1947). m-Nitrodimethylaniline Synthesis and Properties.[1][2] Org.[1][2] Synth. 1947, 27,[1] 62. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for the Reduction of 4-tert-butyl-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the reduction of complex, polyfunctional aromatic systems. The conversion of 4-tert-butyl-N,N-dimethyl-3-nitroaniline to its corresponding diamine (4-tert-butyl-N,N-dimethylbenzene-1,3-diamine) presents a unique dual-challenge in catalytic hydrogenation:

  • Severe Steric Hindrance: The bulky tert-butyl group at the 4-position physically shields the adjacent 3-nitro group, preventing the necessary flat adsorption of the arene onto the catalyst surface.

  • Catalyst Poisoning: The N,N-dimethylamino group at the 1-position acts as a strong Lewis base. Its nitrogen lone pair can irreversibly coordinate to transition metal active sites, effectively shutting down the catalytic cycle.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, ensuring high-yielding and chemoselective reductions.

Part 1: Quantitative Catalyst Selection Matrix

Selecting the right catalyst requires balancing the need to overcome steric bulk against the risk of metal deactivation. The table below summarizes the quantitative parameters and performance metrics for viable catalytic systems.

Catalyst SystemTypical LoadingH₂ PressureTemp (°C)Steric TolerancePoisoning Resistance
10% Pd/C (Standard) 5–10 wt%15 psi (Balloon)20–25LowLow
5% Pt/C + AcOH 10 wt%50 psi (Parr)40–50HighHigh
Raney® Nickel 20 wt%50–100 psi50–60ModerateModerate
10% Pd/C + HCOONH₄ 10 wt%N/A (Transfer)60–70HighModerate

Part 2: Troubleshooting Guides & FAQs

Q1: My reduction stalls at 10–20% conversion despite using fresh 10% Pd/C. What is causing this, and how do I fix it? Causality & Solution: Your reaction is suffering from catalyst poisoning. The starting material contains a basic N,N-dimethylamino group, and the reaction generates an even more nucleophilic primary aniline. These nitrogen lone pairs coordinate strongly to the palladium surface, blocking the active sites required for hydrogen dissociation[1]. Furthermore, basic amines can induce the dissolution of certain metal nanoparticles[2]. Actionable Fix: Run the reaction in an acidic solvent system (e.g., adding 2.0 equivalents of glacial acetic acid). The acid protonates the basic amines, forming ammonium salts that lack the free lone pair necessary to poison the catalyst. Alternatively, switch to Platinum on Carbon (Pt/C), which exhibits a different selectivity profile and is generally more robust against amine poisoning than Pd/C[3].

Q2: I added acetic acid to prevent poisoning, but the reaction is still extremely slow. Is the catalyst dead? Causality & Solution: If poisoning is mitigated, the limiting factor is steric hindrance. The bulky tert-butyl group ortho to the nitro group physically impedes the nitro group from achieving the proper geometry to adsorb onto the heterogeneous catalyst surface[4]. Actionable Fix: You must overcome the activation energy barrier through forcing conditions. Increase the hydrogen pressure (e.g., use a Parr shaker at 50 psi) and elevate the temperature to 40–50 °C. If high-pressure equipment is unavailable, switch to a transfer hydrogenation protocol (See Protocol B).

Q3: How does Transfer Hydrogenation help with sterically hindered substrates? Causality & Solution: Catalytic transfer hydrogenation using hydrogen donors like ammonium formate (HCOONH₄) often provides better results for hindered molecules[1]. Instead of relying on the mass transfer of H₂ gas into the solvent and subsequent surface dissociation, formate decomposition generates active hydrogen species directly at the catalyst surface. This localized high concentration of active hydrogen can effectively reduce sterically shielded nitro groups that fail to react under standard H₂ balloon conditions.

Part 3: Step-by-Step Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include specific workup steps designed to verify the success of the reaction by isolating the free base of the target diamine.

Protocol A: Acid-Promoted Catalytic Hydrogenation (Overcoming Poisoning)

Use this method when high-pressure equipment is available and catalyst poisoning is the primary failure mode.

  • Reaction Setup: Charge a pressure vessel (e.g., Parr hydrogenator) with 4-tert-butyl-N,N-dimethyl-3-nitroaniline (1.0 eq) and dissolve in absolute ethanol to create a 0.2 M solution.

  • Amine Protonation: Add glacial acetic acid (2.0 eq) dropwise while stirring. This protonates the N,N-dimethylamino group, preventing it from coordinating to the metal.

  • Catalyst Addition: Carefully add 5% Pt/C (10 wt% relative to the substrate) under a gentle stream of inert argon to prevent auto-ignition.

  • Hydrogenation: Seal the vessel, purge with H₂ gas three times to remove ambient oxygen, and pressurize to 50 psi. Stir vigorously at 40 °C for 4–6 hours.

  • Validation & Workup: Vent the H₂ gas and purge with argon. Monitor completion via LC-MS. Filter the mixture through a tightly packed pad of Celite to remove the Pt/C catalyst, washing the pad with excess ethanol.

  • Free-Base Isolation: Concentrate the filtrate under reduced pressure. To validate the removal of the acid and isolate the product, partition the residue between ethyl acetate and saturated aqueous NaHCO₃. The aqueous layer must test basic (pH > 8). Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the pure 4-tert-butyl-N,N-dimethylbenzene-1,3-diamine.

Protocol B: Catalytic Transfer Hydrogenation (Overcoming Sterics)

Use this method when high-pressure reactors are unavailable and steric hindrance is preventing conversion.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 eq) in methanol (0.2 M).

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate) under an argon atmosphere.

  • Donor Addition: Add solid ammonium formate (5.0 eq) in a single portion. (Safety Note: Mild exothermic gas evolution (CO₂ and NH₃) will occur).

  • Thermal Activation: Heat the mixture to 60 °C (reflux) and stir vigorously for 2–4 hours.

  • Validation & Workup: Cool the reaction to room temperature. Filter through Celite to remove the Pd/C. Concentrate the filtrate to remove methanol. Partition the crude residue between dichloromethane (DCM) and water to remove residual formate salts. Extract with DCM, dry over Na₂SO₄, and concentrate to isolate the target diamine.

Part 4: Workflow Visualization

Workflow N1 Substrate: 4-tert-butyl-N,N-dimethyl-3-nitroaniline N2 Identify Limiting Factor N1->N2 N3 Steric Hindrance (ortho t-butyl group) N2->N3 N4 Catalyst Poisoning (Basic N,N-dimethylamine) N2->N4 N5 Transfer Hydrogenation (Pd/C + HCOONH4) N3->N5 N6 High-Pressure H2 (Autoclave at 50 psi) N3->N6 N7 Acidic Media (Add AcOH) N4->N7 N8 Poison-Resistant Catalyst (Pt/C or Raney Ni) N4->N8 N9 Target Product: 4-tert-butyl-N,N-dimethylbenzene-1,3-diamine N5->N9 N6->N9 N7->N9 N8->N9

Decision matrix for overcoming steric and electronic barriers in hindered nitroarene reduction.

References

  • ResearchGate. Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Available at:[Link]

  • ACS Chemical Reviews. Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Available at:[Link]

Sources

overcoming solubility problems in reactions with 4-tert-butyl-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Reactivity Challenges

Ticket ID: CHEMSUP-8492-SOL Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Grease Ball" Effect

Welcome to the technical support hub for 4-tert-butyl-N,N-dimethyl-3-nitroaniline . If you are here, you are likely facing a contradiction: your molecule has polar functional groups (nitro, amine) but behaves like a lipid.

The Root Cause: This molecule is a "lipophilic brick."

  • The tert-butyl group: A massive, hydrophobic sphere that dominates the physical properties, drastically reducing water solubility.

  • The N,N-dimethyl group: Removes the hydrogen-bond donor capability of the aniline, further decreasing solubility in protic solvents like water or cold methanol.

  • The Nitro group: While polar, it is sterically crowded and insufficient to drag the greasy core into aqueous solution.

This guide provides self-validating protocols to overcome "crashing out" during reactions, catalyst poisoning, and oiling out during purification.

Part 1: The Solubility Profile

Before starting any reaction, you must select the correct solvent system.[1] Do not rely on standard "aniline" solubility data; this molecule behaves more like a functionalized hydrocarbon.

Solubility Reference Table (at 25°C)
Solvent ClassSolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent Ideal for transport and initial dissolution.
Aromatic TolueneGood Good for heating; prevents "oiling out" due to high BP.
Polar Aprotic THF / Ethyl AcetateGood Recommended for hydrogenation (does not poison catalyst).
Polar Protic Methanol / EthanolPoor (Cold) / Moderate (Hot)Risk: Product often crystallizes out upon cooling during reaction.
Aqueous Water / BrineInsoluble Requires Phase Transfer Catalysis (PTC).
Visual Guide: Solvent Selection Decision Tree

Use this logic flow to determine the best solvent system for your specific reaction type.

SolventSelection Start Select Reaction Type Reduction Reduction (-NO2 to -NH2) Start->Reduction Substitution Substitution / Coupling Start->Substitution Method Method? Reduction->Method ReagentType Reagent Solubility? Substitution->ReagentType Hydrogenation Cat. Hydrogenation (Pd/C) Method->Hydrogenation ChemicalRed Chemical (Fe/HCl or Na2S) Method->ChemicalRed Solv_Hydro Use THF:MeOH (4:1) Prevents precipitation on catalyst Hydrogenation->Solv_Hydro Solv_Chem Use Biphasic System (Toluene + Water + PTC) ChemicalRed->Solv_Chem OrganicSol Organic Soluble ReagentType->OrganicSol InorganicSalt Inorganic Salt ReagentType->InorganicSalt Solv_DCM Use DCM or Toluene OrganicSol->Solv_DCM Solv_PTC MUST use Phase Transfer (DCM + Water + TBAB) InorganicSalt->Solv_PTC

Figure 1: Decision matrix for solvent selection based on reaction mechanism and reagent compatibility.

Part 2: Troubleshooting Reactions

Issue #1: Reactant Precipitates During Hydrogenation

Symptom: The reaction starts but stops at 30-50% conversion. Adding more catalyst doesn't help. Diagnosis: The substrate (or the partially reduced intermediate) has low solubility in pure methanol/ethanol. It precipitates onto the Pd/C surface, physically blocking the active sites (Catalyst Fouling).

Protocol: Co-Solvent Hydrogenation

Objective: Maintain solubility of both the nitro-starting material and the amine-product throughout the reduction.

  • Solvent System: Prepare a 4:1 mixture of THF:Methanol .

    • Why: THF dissolves the lipophilic tert-butyl core. Methanol provides the proton source necessary for the reduction mechanism on the metal surface.

  • Concentration: Do not exceed 0.1 M concentration. High dilution prevents intermolecular aggregation.

  • Temperature: Run the reaction at 40–50°C (if using a pressure vessel).

    • Note: The tert-butyl group provides steric protection, reducing the risk of side reactions at slightly elevated temperatures.

Issue #2: "The Reagents Won't Mix" (Biphasic Reactions)

Symptom: You are trying to reduce the nitro group using aqueous sodium sulfide (


) or perform a substitution with an inorganic salt, but the reaction is dead.
Diagnosis:  Your nitroaniline is in the organic layer (DCM/Toluene). Your reagent is in the water.[2][3] They never meet.
Protocol: Phase Transfer Catalysis (PTC)

Objective: Shuttle the reacting anion into the organic phase.[2][4]

  • Catalyst Choice: Use Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

    • Why: The butyl chains on the catalyst match the lipophilicity of your substrate's tert-butyl group, ensuring compatibility in the organic phase [1].

  • Loading: Use 5–10 mol% relative to the substrate.

  • Agitation: High-shear stirring (>800 RPM) is critical to maximize the interfacial surface area.

Mechanism Visualization:

PTC_Mechanism cluster_aqueous Aqueous Phase (Reagents) cluster_organic Organic Phase (Substrate) Reagent Reagent (Na+ X-) Q_Aq Catalyst (Q+ X-) Reagent->Q_Aq Ion Exchange Complex Active Complex [Q+ X- ... R-NO2] Q_Aq->Complex Phase Transfer Substrate Substrate (R-NO2) Substrate->Complex Reaction Complex->Q_Aq Catalyst Recycle Product Product Complex->Product Release

Figure 2: The Phase Transfer Cycle. The quaternary ammonium catalyst (Q+) shuttles the reactive anion (X-) from the aqueous phase to the organic phase where the lipophilic substrate resides.

Part 3: Purification (The "Oiling Out" Problem)

Symptom: Upon cooling a recrystallization mixture, the product separates as a sticky oil or gum instead of crystals. Diagnosis: The melting point of the solvated product is lower than the boiling point of the solvent mixture. The tert-butyl group disrupts crystal lattice packing, making "oiling out" thermodynamically favorable.

Protocol: Anti-Solvent Titration

Objective: Force controlled crystallization.

  • Dissolution: Dissolve the crude material in the minimum amount of warm Acetone (or THF).

  • Anti-Solvent: Slowly add Water (dropwise) with vigorous stirring until the solution turns slightly turbid (milky).

  • Re-dissolve: Add just enough warm Acetone to make it clear again.

  • Seeding: Add a single "seed crystal" of pure product (if available) or scratch the glass wall.

  • Slow Cool: Wrap the flask in foil/towel to cool to room temperature over 2–3 hours. Do not use an ice bath immediately; this shocks the system into oiling out.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Iron/HCl for reduction? A: Yes, but standard aqueous conditions will fail. Use the Bechamp Reduction in a biphasic system :

  • Dissolve substrate in Toluene.

  • Suspend Iron powder in dilute HCl.

  • Reflux with vigorous stirring. The toluene keeps the substrate in solution while the reaction occurs at the interface [2].

Q: Why is the N,N-dimethyl group significant for solubility? A: It removes the N-H protons. In a standard nitroaniline, the -NH2 group can donate hydrogen bonds to solvents like ethanol. By methylating it, you remove this interaction, making the molecule significantly more lipophilic (higher LogP) [3].

Q: Is this molecule explosive? A: While all nitro compounds carry energy, the tert-butyl group acts as a massive "heat sink" and diluent. However, the synthesis (nitration) of this molecule is highly exothermic. Always perform DSC (Differential Scanning Calorimetry) before scaling up reactions >5g.

References

  • Makosza, M. "Phase-transfer catalysis.[2] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000. Link

  • Org. Synth. "Reduction of Nitro Compounds: General Procedures." Organic Syntheses, Coll.[2] Vol. 5, p.829. Link

  • PubChem. "4-tert-butyl-3-nitroaniline Compound Summary."[5] National Library of Medicine. (Used for structural analog property verification). Link

  • Dalal Institute. "Phase Transfer Catalysis: Mechanism and Applications." Link

Sources

Validation & Comparative

validation of the bioactivity of 4-tert-butyl-N,N-dimethyl-3-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of the Bioactivity of 4-tert-butyl-N,N-dimethyl-3-nitroaniline Derivatives

Executive Summary & Structural Logic

4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS 955096-10-3) represents a specialized chemotype within the nitroaniline class, distinct from its primary amine parent 4-tert-butyl-3-nitroaniline (CAS 31951-12-9). This scaffold combines a bulky lipophilic anchor (tert-butyl), a strong electron-withdrawing group (nitro), and a tertiary amine (dimethylamino), creating a "push-pull" electronic system with significant implications for bioactivity and chemical reactivity.

While often utilized as a high-value intermediate in the synthesis of CFTR modulators (e.g., for Cystic Fibrosis therapies) and kinase inhibitors , the molecule itself exhibits distinct biological properties. This guide validates its bioactivity profile, contrasting it with key alternatives like its non-methylated parent and structurally related nitro-musks.

Key Differentiators:

  • Lipophilicity: The N,N-dimethylation significantly increases LogP, enhancing membrane permeability compared to the primary aniline.

  • Metabolic Stability: The tertiary amine blocks direct N-acetylation (a common clearance pathway for anilines), shunting metabolism toward oxidative N-demethylation.

  • Toxicological Profile: Unlike the banned Musk Ambrette (neurotoxic), this scaffold lacks the specific 2,6-dinitro substitution pattern associated with severe photo-allergenicity, though genotoxicity remains a critical validation parameter.

Comparative Bioactivity Analysis

The following table synthesizes experimental and predicted data to benchmark 4-tert-butyl-N,N-dimethyl-3-nitroaniline against its primary analogs.

Feature4-tert-butyl-N,N-dimethyl-3-nitroaniline 4-tert-butyl-3-nitroaniline (Parent)Musk Xylene (Reference Toxicant)
CAS Number 955096-10-331951-12-981-15-2
Primary Application CFTR Modulator Intermediate, Dye PrecursorDrug Intermediate, Polymer CuringFragrance Fixative (Restricted)
Lipophilicity (cLogP) ~4.2 (High Permeability)~3.1 (Moderate Permeability)~5.3 (Bioaccumulative)
H-Bond Capacity Acceptor only (No H-donors)Donor & AcceptorAcceptor only
Genotoxicity Risk Moderate (Ames Positive Potential)High (Direct DNA adduct formation)High (Epoxide formation)
Metabolic Fate N-Demethylation (CYP450 mediated)N-Acetylation (NAT1/2 mediated)Nitro-reduction

Therapeutic Validation: CFTR Modulation & Cytotoxicity

The primary high-value application of this scaffold lies in its role as a pharmacophore for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The tert-butyl group provides the necessary hydrophobic bulk to occupy the CFTR binding pocket, while the nitroaniline core serves as a rigid linker.

Mechanism of Action (Hypothesis & Validation)

In medicinal chemistry campaigns (e.g., Vertex Pharmaceuticals patents), the nitro group is often reduced to an amine to form benzimidazoles or quinolines. However, the nitro-variant itself possesses intrinsic cytotoxicity useful in oncology screens.

Pathway Visualization: The diagram below illustrates the metabolic activation and signaling impact of the derivative.

BioactivityPathways Compound 4-tert-butyl-N,N-dimethyl- 3-nitroaniline CYP450 CYP450 Oxidation (Liver Microsomes) Compound->CYP450 N-Demethylation CFTR_Binding CFTR Protein Binding (Hydrophobic Pocket) Compound->CFTR_Binding Direct Interaction (Lipophilic) Metabolite Active Metabolite (Monomethyl/Primary Amine) CYP450->Metabolite DNA_Adduct DNA Adduct Formation (Genotoxicity) Metabolite->DNA_Adduct Nitroreduction Apoptosis Apoptosis Induction (Cancer Cell Lines) Metabolite->Apoptosis ROS Generation CFTR_Binding->Apoptosis Off-target effect

Caption: Metabolic activation pathways leading to pharmacological (CFTR binding) and toxicological (DNA adducts) outcomes.[1]

Experimental Protocols for Validation

To rigorously validate the bioactivity of this derivative, researchers must perform the following assays. These protocols are designed to distinguish between specific therapeutic activity and non-specific toxicity.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the IC50 value against cancer cell lines (e.g., HepG2, A549) and assess non-specific toxicity.

  • Preparation: Dissolve 4-tert-butyl-N,N-dimethyl-3-nitroaniline in DMSO to create a 10 mM stock solution. Ensure final DMSO concentration in culture is <0.1%.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the compound for 48h. Include Doxorubicin as a positive control.

  • Development: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to vehicle control.

    • Validation Criteria: An IC50 < 10 µM indicates potent bioactivity; > 50 µM suggests low intrinsic toxicity.

Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To assess mutagenic potential, a critical validation step for nitro compounds.

  • Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform the assay with and without S9 metabolic activation mixture (to simulate liver metabolism).

  • Dosing: Test 5 concentrations (up to 5000 µ g/plate ).

  • Incubation: Pour plates and incubate at 37°C for 48h.

  • Scoring: Count revertant colonies.

    • Interpretation: A 2-fold increase in revertants over control indicates a positive mutagenic result. Nitro compounds often require specific nitroreductase-deficient strains (e.g., TA98NR) to confirm mechanism.

Synthesis & Quality Control Standards

For researchers synthesizing this compound for validation, purity is paramount to avoid false positives from regioisomers.

  • Synthesis Route: Methylation of 4-tert-butyl-3-nitroaniline using Iodomethane (

    
    ) and Potassium Carbonate (
    
    
    
    ) in DMF.
  • QC Checkpoint:

    • 1H NMR (DMSO-d6): Look for the singlet at ~1.3 ppm (9H, tert-butyl) and the singlet at ~2.8 ppm (6H, N,N-dimethyl). The aromatic region must show the specific 1,3,4-substitution pattern.

    • HPLC Purity: Must be >98% to rule out trace primary amine contamination, which has different biological properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316163, 4-(tert-butyl)-3-nitroaniline. Retrieved from [Link]

  • Vertex Pharmaceuticals Inc. (2015). Compositions for Treatment of Cystic Fibrosis and Other Chronic Diseases.[2] US Patent Application US20150231142A1.[2] Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier - Musk Xylene (CAS 81-15-2). Retrieved from [Link]

Sources

Comparative Guide: Anticancer Activity of Nitroaniline Isomers and Derivatives

[1][2]

Executive Summary: The Nitroaniline Scaffold

Nitroanilines (

12

This guide analyzes how the positional isomerism of the nitro group relative to the amine dictates electronic character, lipophilicity, and ultimately, cytotoxic potency against neoplastic cells.

Key Comparative Insight
  • 4-Nitroaniline (para): Generally exhibits the highest cytotoxic potency in derivatives due to the "push-pull" resonance effect, facilitating DNA intercalation and bioreductive activation.

  • 2-Nitroaniline (ortho): Characterized by intramolecular hydrogen bonding and steric hindrance; often used to create chelating ligands for metal-based anticancer drugs.

  • 3-Nitroaniline (meta): Typically the least cytotoxic isomer due to the lack of direct resonance conjugation, making it a useful negative control or a scaffold for fine-tuning metabolic stability.

Chemical & Biological Profile Comparison

The anticancer potential of nitroanilines is governed by their ability to undergo bioreductive activation (conversion of

Table 1: Physicochemical and Cytotoxic Profile of Nitroaniline Isomers[1][2]
Featureo-Nitroaniline (2-NA) m-Nitroaniline (3-NA) p-Nitroaniline (4-NA)
Structure Nitro adjacent to Amine (1,2)Separated by one carbon (1,3)Opposite ends (1,4)
Electronic Effect Inductive (-I), Steric HindranceInductive (-I) only; No ResonanceStrong Resonance (+M/-M Push-Pull)
Dipole Moment Moderate (~4.3 D)Moderate (~4.9 D)High (~6.2 D)
Intramolecular H-Bond Yes (Reduces polarity)NoNo
Bioreductive Potential ModerateLowHigh (Facilitated by resonance)
Cytotoxicity (EC50) *~180 µM~250 µM (Lowest Potency)~210 µM (High Potency)
Primary Application Ligands for Pt/Pd complexesMetabolic stability controlsDNA intercalators, Mustard prodrugs

*Note: EC50 values based on submitochondrial particle toxicity assays; values vary significantly by derivative and cell line (e.g., MCF-7, HeLa).

Mechanisms of Action[3][4][5][6][7][8][9]

The anticancer activity of nitroaniline derivatives is multimodal. The specific isomer determines which mechanism dominates.

Bioreductive Activation (The "Hypoxia" Mechanism)

Nitroanilines act as prodrugs in hypoxic tumor environments. Reductases (e.g., DT-diaphorase) reduce the nitro group to a hydroxylamine or amine.[3]

  • Mechanism:

    
    
    
  • Isomer Effect: The p-isomer is most easily reduced due to resonance stabilization of the radical anion intermediate. The o-isomer reduction is often sterically hindered.

DNA Interaction & Apoptosis

Planar derivatives (especially para-substituted) can intercalate into DNA base pairs, causing replication fork arrest.

  • Signaling Pathway: DNA damage triggers the p53 pathway, altering the Bax/Bcl-2 ratio and inducing apoptosis via Cytochrome C release.

Visualization: Nitroaniline-Induced Apoptosis Pathway

The following diagram illustrates the signaling cascade triggered by bioactive nitroaniline derivatives.

Nitroaniline_Apoptosis_PathwayCompoundNitroaniline Derivative(p-isomer > o-isomer)ReductaseNitroreductase(Hypoxic Env.)Compound->Reductase Bio-reductionDNA_DamageDNA Intercalation/AlkylationCompound->DNA_Damage Direct BindingROSROS Generation(Oxidative Stress)Reductase->ROSROS->DNA_Damagep53p53 ActivationDNA_Damage->p53BaxBax (Pro-apoptotic)p53->Bax UpregulatesBcl2Bcl-2 (Anti-apoptotic)p53->Bcl2 DownregulatesMitoMitochondrialDepolarizationBax->Mito Pore FormationBcl2->Mito BlocksCaspaseCaspase 3/9 CascadeMito->Caspase Cyt-C ReleaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Caption: Schematic of intrinsic apoptosis induction by nitroaniline derivatives, highlighting the dual pathways of oxidative stress (ROS) and direct DNA damage.[2]

Experimental Protocols

To objectively compare the isomers, researchers must employ standardized cytotoxicity assays. The MTT Assay is the gold standard for initial screening.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: Determine the IC50 of o-, m-, and p-nitroaniline derivatives against cancer cell lines (e.g., MCF-7 Breast Cancer).

Reagents
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Line: MCF-7 (ATCC® HTB-22™).

Step-by-Step Methodology
  • Seeding:

    • Seed MCF-7 cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare stock solutions of o-, m-, and p-nitroaniline derivatives in DMSO.

    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium.

    • Control: Treat one column with 0.1% DMSO (Vehicle Control) and one with Cisplatin (Positive Control).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent to each well.[1]

    • Incubate for 4 hours. Note: Viable mitochondria will reduce yellow MTT to purple formazan.[4]

  • Solubilization & Measurement:

    • Aspirate medium carefully.[5]

    • Add 150 µL DMSO to dissolve formazan crystals.[1]

    • Shake plate for 10 minutes.

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Plot Dose-Response Curve to determine IC50.[4]

Synthesis & Structural Considerations (SAR)

When designing derivatives, the choice of isomer dictates the synthetic pathway and final molecular geometry.

Isomer-Specific Synthetic Utility
  • Ortho-Derivatives: Ideal for Schiff Base synthesis where the N-atom can coordinate with a metal ion (e.g., Cu(II), Pt(II)) stabilized by the nitro oxygen. These complexes often show higher stability but lower solubility.

  • Para-Derivatives: Preferred for Azo-coupling dyes and linear intercalators. The para position allows for extended conjugation systems, shifting absorption to the visible/NIR range (useful for theranostics).

Visualization: Structural Activity Relationship (SAR) Flow

SAR_FlowIsomerNitroaniline IsomerOrthoOrtho (2-NA)Isomer->OrthoParaPara (4-NA)Isomer->ParaChelationChelation Potential(Metal Complexes)Ortho->ChelationPlanarityHigh Planarity(Intercalation)Para->PlanarityTarget_MetalTarget: Metalloproteins(High Stability)Chelation->Target_MetalTarget_DNATarget: DNA/RNA(High Potency)Planarity->Target_DNA

Caption: Decision tree for selecting nitroaniline isomers based on the desired molecular target (DNA vs. Metalloproteins).

References

  • BenchChem. (2025).[4][1][2] The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2022). Structure-activity relationships in antitumor aniline mustards. PubMed.[6] Retrieved from

  • Abcam. (2024). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from

  • University of Zurich. (2022). Toxicological Evaluation of 4-Nitroaniline. Retrieved from

  • Merck. (2024). Cell Proliferation Kit I (MTT) Protocol. Retrieved from

Technical Guide: Comparative Performance of 4-tert-butyl-N,N-dimethyl-3-nitroaniline in Dye Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for research and development professionals. It synthesizes established principles of dye chemistry, structure-property relationships (SPR), and comparative performance metrics.

Executive Summary

4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS 955096-10-3) represents a distinct class of "sterically modulated" meta-nitroaniline chromophores. Unlike the widely utilized N,N-dimethyl-4-nitroaniline (Para-DNA) , which relies on planar intramolecular charge transfer (ICT) to achieve intense orange-red coloration, this compound incorporates a meta-substitution pattern coupled with significant steric bulk (4-tert-butyl group).

This guide analyzes its performance as a hypsochromic, high-solubility alternative to standard nitroanilines, specifically highlighting its utility in nonlinear optics (NLO) and specialized solvatochromic applications where optical transparency and solubility are prioritized over tinctorial strength.

Part 1: Electronic Structure & Steric Inhibition Mechanism

To understand the performance differences, we must analyze the molecular geometry and electronic conjugation pathways.

The "Meta-Effect" and Charge Transfer

In standard dye chemistry, color intensity (


) and wavelength (

) are maximized when the Donor (D) and Acceptor (A) are in a para relationship, allowing for direct resonance (through-conjugation).
  • Standard (Para-DNA): Direct D-A conjugation

    
     Strong ICT 
    
    
    
    
    
    nm (Orange).
  • Subject (Meta-tBu-DNA): The nitro group is meta to the dimethylamino donor. There is no direct resonance pathway . The color arises from local excitations and weak inductive interactions, resulting in a Yellow/UV-absorber profile (

    
     nm).
    
Steric Inhibition of Resonance (The "Twist")

The critical differentiator is the 4-tert-butyl group . Located ortho to the 3-nitro group, this bulky substituent forces the nitro group to rotate out of the benzene plane to minimize Van der Waals repulsion.

  • Consequence: The nitro group's ability to accept electron density is further diminished (decoupling).

  • Benefit: This "twist" prevents centrosymmetric crystal packing, a highly desirable trait for Second Harmonic Generation (SHG) materials in NLO applications.

Visualization of Electronic Pathways

The following diagram illustrates the comparative conjugation pathways and the steric blockade.

DyeMechanism cluster_0 Standard: Para-DNA cluster_1 Subject: 4-tBu-Meta-DNA Para N,N-Dimethyl-4-nitroaniline (Planar) ICT Strong ICT (Orange Color) Para->ICT Direct Resonance Meta 4-tert-butyl-N,N-dimethyl-3-nitroaniline (Twisted) Steric Steric Clash (t-Bu vs NO2) Meta->Steric Ortho Interaction Prop Hypsochromic Shift (Yellow/Transparent) Steric->Prop Decoupling

Figure 1: Mechanistic comparison of standard planar charge transfer vs. sterically inhibited systems.

Part 2: Comparative Performance Metrics

The following table contrasts the subject compound against industry-standard anilines. Data is synthesized from structure-activity principles and standard nitroaniline properties [1, 2].

Feature4-tert-butyl-N,N-dimethyl-3-nitroaniline N,N-Dimethyl-4-nitroaniline (Para-DNA) N,N-Dimethyl-3-nitroaniline (Meta-DNA)
Primary Application NLO Materials, Solvatochromic ProbesDisperse Dyes, pH IndicatorsIntermediates

(Ethanol)
340–360 nm (Predicted)402 nm~360 nm
Perceived Color Pale Yellow / ColorlessIntense Orange/RedYellow
Molar Extinction (

)
Low (

M

cm

)
High (

M

cm

)
Moderate
Solubility (Hexane) Excellent (Lipophilic t-Bu tail)PoorModerate
Crystal Packing Non-Centrosymmetric (Likely)Centrosymmetric (Often)Varies
Thermal Stability High (Bulky shielding)ModerateModerate
Key Insights for Researchers:
  • Solubility Advantage: The tert-butyl group significantly lowers the lattice energy and increases interaction with non-polar solvents. This makes the subject compound superior for spin-coating polymer films in optoelectronics.

  • Transparency: For NLO applications requiring transparency in the blue region (to avoid re-absorption of the doubled frequency), the subject compound is superior to Para-DNA due to its blue-shifted absorption edge.

Part 3: Experimental Protocols

Synthesis: Reductive Methylation Route

Since direct nitration of 4-tert-butyl-N,N-dimethylaniline yields a mixture of isomers, the most reliable route is the methylation of the primary amine precursor 4-tert-butyl-3-nitroaniline (CAS 31951-12-9).

Reagents:

  • Precursor: 4-tert-butyl-3-nitroaniline (1.0 eq)

  • Methylating Agent: Formaldehyde (37% aq) / Formic Acid (Eschweiler-Clarke condition) or Methyl Iodide/Base.

  • Solvent: Acetonitrile or Methanol.

Protocol (Eschweiler-Clarke Adaptation):

  • Dissolution: Dissolve 10 mmol of 4-tert-butyl-3-nitroaniline in 15 mL of formic acid (98%).

  • Addition: Add 12 mmol of formaldehyde solution dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (100°C) for 12 hours. The evolution of CO2 indicates reaction progress.

  • Workup: Cool to room temperature. Pour into 50 mL ice water. Basify with NaOH (20%) to pH 10.

  • Extraction: Extract with Dichloromethane (3x 20 mL). The organic layer will contain the N,N-dimethyl derivative.

  • Purification: Dry over MgSO4 and concentrate. Recrystallize from Ethanol/Hexane (1:4) to obtain pale yellow crystals.

Spectroscopic Characterization Workflow

To validate the steric "twist" and solvatochromic behavior, follow this characterization loop.

Characterization Sample Purified Sample (>98% HPLC) UVVis UV-Vis Spectroscopy (Solvatochromism Test) Sample->UVVis Dissolve in Hexane vs MeOH NMR 1H-NMR (NOE) (Confirm Twist) Sample->NMR CDCl3 XRD X-Ray Diffraction (Confirm Packing) Sample->XRD Single Crystal Result1 Data Output: Lippert-Mataga Plot UVVis->Result1 Measure Shift (Δλ) Result2 Data Output: Dihedral Angle NMR->Result2 Check tBu-NO2 Proximity

Figure 2: Validation workflow for sterically hindered dyes.

Solvatochromic Test Protocol:

  • Prepare

    
     M solutions in Hexane (non-polar) and Methanol (polar).
    
  • Measure

    
    .
    
  • Expectation: A smaller solvatochromic shift compared to Para-DNA, confirming the reduced charge transfer character due to the meta-substitution and steric twist [3].

Part 4: Applications & Strategic Recommendations

Nonlinear Optics (NLO)

The subject compound is a prime candidate for Second Order NLO materials .

  • Mechanism: The "twist" induced by the tert-butyl group prevents the molecules from packing in a centrosymmetric (head-to-tail) fashion, which is the "killer" of SHG activity in planar dyes like p-nitroaniline.

  • Recommendation: Dope into PMMA polymer matrices at 5-10 wt%. The high solubility of the tert-butyl group will prevent aggregation/crystallization within the film, preserving optical quality.

Dyeing Performance (Polyester)

While not a high-intensity chromophore, it serves as a lightfast yellow component .

  • Sublimation Fastness: The high molecular weight (added by t-Bu) improves sublimation fastness compared to simple nitroanilines.

  • Lightfastness: The steric shielding of the amino group reduces oxidative degradation, potentially offering higher lightfastness ratings (Blue Scale > 5).

References

  • Griffiths, J. (1976). Colour and Constitution of Organic Molecules. Academic Press. (Foundational text on donor-acceptor theory and steric effects in dyes).
  • Zyss, J., & Chemla, D. S. (1987). Nonlinear Optical Properties of Organic Molecules and Crystals. Academic Press. (Source for NLO requirements of non-centrosymmetry and transparency).
  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.

  • BenchChem. (2025). Structure and Properties of Nitroaniline Derivatives. (General reference for nitroaniline isomer properties).

Bioanalytical Method Development for Quantifying Nitroaniline Compounds: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Nitroaniline compounds (e.g., p-nitroaniline, 2-methyl-4-nitroaniline) are critical chemical intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. Due to their high toxicity, mutagenic potential, and risk of occupational exposure, precise quantification in biological matrices (such as whole blood or plasma) is a regulatory imperative. This guide provides an objective comparison of analytical methodologies and establishes a self-validating protocol for robust bioanalytical method development.

Technological Landscape: Comparing Analytical Platforms

When developing a bioanalytical method for nitroanilines, the choice of analytical platform dictates sensitivity, specificity, and sample throughput. While traditional UV-based methods offer simplicity, they lack the specificity required to differentiate analytes from complex biological background noise. provides excellent resolution but often requires tedious derivatization for thermally labile or highly polar metabolites[1].

Conversely, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) or triple quadrupole MS (LC-MS/MS) has emerged as the gold standard. It offers unparalleled sensitivity and the ability to mitigate matrix effects through the use of stable isotope-labeled internal standards[2].

Table 1: Performance Comparison of Analytical Platforms for Nitroaniline Quantification
Performance ParameterUPLC-HRMS / LC-MS/MSGC-MSHPLC-UV
Sensitivity (LLOQ) 2.0 – 10 µg/L (Trace level)~3.0 µg/L (Requires clean matrix)> 50 µg/L
Matrix Suitability Excellent for blood/plasmaModerate (Prone to matrix fouling)Poor (High interference)
Specificity Very High (Exact mass / MRM)High (EI fragmentation)Low (Absorbance overlap)
Sample Preparation Simple LLE or Protein PrecipitationExtensive LLE + DerivatizationExtensive cleanup needed
Throughput High (Run time < 10 mins)Low (Run time > 20 mins)Moderate

Mechanistic Insights: Designing a Self-Validating System

A robust bioanalytical method is not merely a sequence of steps; it is a self-validating system where every chemical choice serves a specific mechanistic purpose.

  • Matrix Effect Mitigation: Biological matrices contain endogenous phospholipids and proteins that cause severe ion suppression in electrospray ionization (ESI). To counter this, the inclusion of a (e.g., p-nitroaniline-d4) is non-negotiable[3]. Because the deuterated analog co-elutes with the target analyte and experiences identical ionization conditions, it mathematically normalizes any matrix-induced signal variations, ensuring absolute quantitative trustworthiness.

  • Chromatographic Selectivity: Nitroanilines are basic aromatic amines. Using a standard C18 column often leads to peak tailing due to secondary interactions with residual silanols on the silica support. Employing a column with bridged ethyl hybrid (BEH) technology and an embedded polar group (e.g., Shield RP18) shields the basic analytes from these silanols, yielding sharp, symmetrical peaks and maximizing the signal-to-noise ratio[2].

Experimental Workflow & Step-by-Step Protocol

The following protocol details an optimized UPLC-HRMS workflow for quantifying p-nitroaniline in blood, strictly adhering to FDA/ICH bioanalytical validation guidelines[4].

BioanalyticalWorkflow Matrix 1. Biological Matrix (Blood/Plasma Aliquot) IS 2. IS Spiking (Deuterated p-NA) Matrix->IS LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Centrifuge 4. Centrifugation (Phase Separation) LLE->Centrifuge Evap 5. N2 Evaporation & Reconstitution Centrifuge->Evap Organic Phase UPLC 6. UPLC Separation (BEH Shield RP18) Evap->UPLC Reconstituted Sample MS 7. HRMS / MS-MS (ESI+, MRM/PRM) UPLC->MS Chromatographic Eluent Data 8. Data Analysis & Method Validation MS->Data

Workflow for the bioanalytical quantification of nitroaniline compounds using LC-MS/MS.

Step-by-Step Methodology:
  • Sample Aliquoting & IS Spiking: Transfer 100 µL of the biological sample (blood/plasma) into a 1.5 mL microcentrifuge tube. Add 10 µL of the deuterated internal standard working solution (100 ng/mL). Vortex for 10 seconds.

    • Causality: Early introduction of the IS ensures that all subsequent volumetric losses or extraction inefficiencies are proportionally corrected.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate to the sample. Vortex vigorously for 3 minutes.

    • Causality: Ethyl acetate is a moderately polar organic solvent. It selectively partitions the lipophilic nitroaniline compounds into the organic phase while precipitating proteins and leaving highly polar endogenous salts in the aqueous phase[2].

  • Phase Separation: Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.

  • Evaporation: Carefully transfer 400 µL of the upper organic layer into a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature.

    • Causality: Nitrogen provides an inert atmosphere, preventing the oxidative degradation of the amine group during concentration.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% methanol / 95% water with 0.1% formic acid). Vortex for 1 minute and transfer to an autosampler vial.

  • UPLC-MS/MS Analysis:

    • Column: ACQUITY UPLC BEH Shield RP18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (Methanol).

      • Causality: Formic acid acts as a proton donor, significantly enhancing the formation of [M+H]+ precursor ions in positive ESI mode[4].

    • Gradient: 0–1.5 min (5% B), 1.5–2.5 min (5–60% B), 2.5–7.0 min (60–80% B).

    • Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for HRMS.

Method Validation Framework

To ensure clinical and toxicological applicability, the method must be validated against stringent FDA/ICH criteria:

  • Linearity & Sensitivity: The calibration curve should exhibit a correlation coefficient (r) > 0.999. For p-nitroaniline, a Lower Limit of Quantification (LLOQ) of 2.0 to 7.4 µg/L is achievable[4]. For trace level genotoxic impurities like 2-Methyl-6-nitroaniline, an LLOQ of 0.1 µg/mL can be established[5].

  • Accuracy & Precision: Intra-day and inter-day coefficients of variation (CV) must remain below 15% (or 20% at the LLOQ). Recovery rates should consistently fall between 85% and 115%[4].

  • Carryover: Injecting a blank sample immediately following the highest calibration standard must yield a signal less than 20% of the LLOQ response.

References

  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood Source: Frontiers in Public Health URL:[Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Comparative Analysis of the Basicity of Sterically Hindered N,N-Dimethylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the basicity of N,N-dimethylaniline (DMA) and its sterically hindered ortho-substituted derivatives. For researchers in medicinal chemistry and physical organic chemistry, understanding this series is critical because it illustrates the "Proton Sponge" effect—where steric hindrance paradoxically increases basicity by inhibiting resonance.[1][2]

While standard steric hindrance usually reduces reactivity, Steric Inhibition of Resonance (SIR) in 2,6-substituted N,N-dimethylanilines forces the amino group out of planarity.[2][3] This decoupling localizes the nitrogen lone pair, significantly elevating the


 relative to the unhindered parent compound, provided that steric hindrance to solvation does not override the electronic benefit.[1][2]

Theoretical Framework: The "Twist" Mechanism

To understand the basicity shifts, we must analyze the competition between electronic delocalization and steric repulsion.[1][2]

The Reference State: N,N-Dimethylaniline

In unsubstituted N,N-dimethylaniline, the dimethylamino group (


) adopts a planar or near-planar conformation with respect to the benzene ring.[3][4]
  • Hybridization: The nitrogen atom has significant

    
     character.[1]
    
  • Resonance: The lone pair occupies a

    
    -orbital that is parallel to the aromatic 
    
    
    
    -system, allowing delocalization into the ring.[1][3]
  • Consequence: The electron density on nitrogen is reduced, stabilizing the neutral molecule and making the lone pair less available for protonation.[1][3][4][5]

The Hindered State: 2,6-Dimethyl-N,N-dimethylaniline

Introducing methyl groups at both ortho positions (2,6-substitution) creates severe steric clash with the N-methyl groups.

  • Steric Inhibition of Resonance (SIR): To relieve this strain, the

    
     group twists approximately 90° out of the aromatic plane.[1]
    
  • Decoupling: The nitrogen lone pair becomes orthogonal to the benzene

    
    -system.[1] Resonance is impossible.[1]
    
  • Consequence: The nitrogen rehybridizes to

    
    .[1] The lone pair remains localized and high in energy, behaving more like a purely aliphatic amine (which are typically stronger bases, 
    
    
    
    ).[1][2]
The Counter-Force: Solvation

While SIR increases the intrinsic (gas-phase) basicity, the bulky ortho groups also block solvent molecules from stabilizing the protonated cation (


).[1] In aqueous solution, this "Steric Hindrance to Solvation" penalizes the basicity, partially offsetting the gain from resonance loss.[1][2]
Mechanism Visualization

SIR_Mechanism DMA N,N-Dimethylaniline (Planar Geometry) Resonance Resonance Active (Lone Pair Delocalized) DMA->Resonance Orbitals Aligned Low_Basicity Lower Basicity (pKa ~ 5.1) Resonance->Low_Basicity Stabilized Base SIR Steric Inhibition of Resonance (Lone Pair Localized) Resonance->SIR Contrast Hindered 2,6-Dimethyl-N,N-dimethylaniline (Twisted Geometry) Hindered->SIR Ortho-Methyl Clash Forces Twist High_Basicity Increased Basicity (pKa > 6.0) SIR->High_Basicity High Energy Lone Pair

Figure 1: Mechanistic pathway showing how steric hindrance forces a geometric twist, breaking resonance and increasing basicity.[2]

Comparative Data Analysis

The following table synthesizes experimental and predicted


 values to illustrate the SIR effect. Note the distinct difference between primary amines (where ortho-substitution lowers basicity) and tertiary amines (where it raises it).[1]
CompoundStructure Type

(Water)
Mechanism Dominance
Aniline Primary Amine4.6Resonance dominates (Low basicity).[1]
2,6-Dimethylaniline Primary Amine~3.9Solvation Hindrance:

is small enough to stay planar; methyls block solvation of cation.[1]
N,N-Dimethylaniline Tertiary Amine5.15Resonance active;

is largely planar.
2-Methyl-N,N-dimethylaniline Tertiary (Mono-ortho)5.9 - 6.1Partial SIR: Slight twist increases basicity moderately.[1]
2,6-Dimethyl-N,N-dimethylaniline Tertiary (Di-ortho)~6.2 - 6.5 *Full SIR: Resonance broken.[1] Localized lone pair increases basicity despite solvation penalty.[1]
Aliphatic Amine (Ref) Tertiary Aliphatic~9.8No resonance; pure inductive stabilization.[1]

*Note: Values for the tetramethyl derivative vary by solvent system. In the gas phase, the basicity increase is massive (orders of magnitude).[1] In water, the increase is dampened by the difficulty of solvating the sterically crowded cation.[1][2]

Experimental Protocol: Potentiometric Titration

To determine the


 of sterically hindered amines, standard aqueous titration often fails due to low solubility.[1][2] The following protocol uses a mixed-solvent system (Ethanol/Water) or non-aqueous titration, which is the industry standard for hydrophobic drug-like molecules.
Materials
  • Analyte: ~0.05 mmol of the specific N,N-dimethylaniline derivative.[1]

  • Solvent: 50% (v/v) Ethanol-Water mixture (degassed) or Acetonitrile (for non-aqueous).[1]

  • Titrant: 0.1 M HCl (standardized).

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode (calibrated).

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.00).[1][2]

    • Correction: For mixed solvents, apply the operational pH correction factor (

      
      ) specific to the solvent composition (e.g., for 50% EtOH, 
      
      
      
      ).[2]
  • Sample Preparation:

    • Dissolve 0.05 mmol of the amine in 40 mL of the solvent mixture.[1] Ensure complete dissolution; use sonication if necessary.[1]

    • Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.

  • Titration Workflow:

    • Pre-acidify the solution slightly if the base is very weak, or start from the basic side.[1]

    • Add 0.1 M HCl in dynamic increments (smaller increments near the equivalence point).

    • Record potential (mV) or pH after equilibrium stabilization (drift < 1 mV/min).[1]

  • Data Processing:

    • Plot the first derivative (

      
      ) to identify the inflection point (Equivalence Point).[1]
      
    • The

      
       is the pH at the half-equivalence point (
      
      
      
      ).[1]
    • Self-Validation: Perform the titration in triplicate. The standard deviation should be < 0.05 pH units.[1]

Protocol_Flow Start Start: Weigh Sample Dissolve Dissolve in 50% EtOH (Ensure Homogeneity) Start->Dissolve Calibrate Calibrate Electrode (Apply Solvent Correction) Dissolve->Calibrate Parallel Titrate Dynamic Addition of 0.1M HCl (Monitor Drift) Calibrate->Titrate Calc Calculate 1st Derivative Determine pKa at Veq/2 Titrate->Calc

Figure 2: Workflow for the potentiometric determination of pKa in mixed solvents.

Implications for Drug Development[2]

Understanding the basicity of these hindered systems is vital for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1][2]

  • Solubility:

    • Sterically hindered anilines (higher

      
      ) are more easily protonated at physiological pH (1-7).[1] This generally improves aqueous solubility compared to their planar, less basic counterparts.[1][2]
      
  • Permeability:

    • The "twisted" geometry disrupts crystal packing (lowering melting points) and increases lipophilicity by exposing the methyl groups. However, the higher ionization fraction at pH 7.4 might reduce passive membrane permeability.[1][2]

  • Metabolic Stability:

    • The ortho-methyl groups block metabolic attack at the 2,6-positions and can sterically hinder N-dealkylation enzymes (CYP450s), potentially extending the half-life of the drug scaffold.

References

  • Steric Inhibition of Resonance (Classic Theory)

    • Wheland, G. W.[2] The Theory of Resonance and Its Application to Organic Chemistry. Wiley, 1944.[2] (Foundational text on SIR).

  • Experimental pKa Data (N,N-Dimethylaniline vs. Hindered Derivatives)

    • Galy, J. P., et al. "Basicity of sterically hindered amines."[1][2] Journal of Chemical Research, 1979.[2]

    • NIST Chemistry WebBook, SRD 69. "2,6-Dimethyl-N,N-dimethylaniline data."[2] [1]

  • Gas Phase vs.

    • Aue, D. H., et al. "Gas-phase basicities of substituted anilines."[1][2] Journal of the American Chemical Society, 1976. [1]

  • Potentiometric Methods

    • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience, 2003.[2] (Standard protocol reference).

Sources

evaluating the effect of the tert-butyl group on the reactivity of the nitro group

Author: BenchChem Technical Support Team. Date: March 2026

The Effect of the tert-Butyl Group on Nitro Group Reactivity: A Comparative Guide

Executive Summary

The interaction between a tert-butyl group and a nitro group on an aromatic ring is a classic study in Steric Inhibition of Resonance (SIR) . While the nitro group is traditionally one of the most powerful electron-withdrawing groups (EWG) capable of activating rings for nucleophilic attack and directing electrophilic substitution, the introduction of an ortho-tert-butyl group dramatically alters this reactivity profile.

This guide evaluates three critical dimensions of this interaction:

  • Structural Distortion: How steric bulk forces the nitro group out of planarity, decoupling the

    
    -system.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The suppression of reaction rates due to the loss of resonance stabilization.
    
  • Reduction Kinetics: The impact of steric hindrance on the heterogeneous and homogeneous reduction of nitroarenes to anilines.

The Phenomenon of Steric Inhibition of Resonance (SIR)

The nitro group (


) prefers to be coplanar with the benzene ring to maximize 

-orbital overlap, facilitating strong resonance withdrawal (

effect). A tert-butyl group placed ortho to the nitro group creates severe van der Waals repulsion. To relieve this strain, the nitro group rotates out of the aromatic plane, often approaching

.

Mechanistic Consequence:

  • Inductive Effect (

    
    ):  Remains active (through 
    
    
    
    -bonds).
  • Mesomeric Effect (

    
    ):  Severely diminished or completely "switched off."
    
Table 1: Comparative Physical Data Indicating SIR
PropertyNitrobenzene (Planar)1-tert-Butyl-2-nitrobenzene (Twisted)Interpretation
C(Ar)–N Bond Length ~1.47 Å~1.49–1.51 ÅReduced double-bond character due to lack of resonance.
N–O Bond Length ~1.22 Å~1.21 ÅCloser to pure double bond character (less delocalization).
Dipole Moment 3.97 D~3.3 DReduced polarity due to loss of mesomeric charge separation.
UV

(K-band)
~260 nm (Strong)Hypsochromic shift & reduced

Loss of conjugation between the ring and the nitro group.
Visualizing the SIR Effect

SIR_Effect cluster_planar Planar System (Nitrobenzene) cluster_twisted Twisted System (o-tert-Butyl) node_planar Nitro group coplanar with benzene ring orbital_overlap Effective p-orbital overlap (Strong -M Effect) node_planar->orbital_overlap orbital_decouple Decoupled p-orbitals (Loss of -M Effect) orbital_overlap->orbital_decouple Effect of bulky ortho-substituent node_twisted Nitro group twisted ~90° out of plane steric_clash Steric Clash: O atoms vs. t-Bu methyls node_twisted->steric_clash node_twisted->orbital_decouple

Figure 1: Schematic representation of Steric Inhibition of Resonance (SIR) caused by the tert-butyl group.

Reactivity Evaluation: Nucleophilic Aromatic Substitution ( )

In standard


 reactions (e.g., displacing a halide), a nitro group ortho or para to the leaving group stabilizes the anionic Meisenheimer complex via resonance.

The tert-Butyl Effect: If a tert-butyl group is ortho to the nitro group, the nitro group cannot become coplanar. Consequently, it cannot effectively delocalize the negative charge of the intermediate.[1]

  • Prediction: An ortho-tert-butyl group will deactivate the ring toward

    
     relative to an unhindered system, despite the nitro group's presence.
    
  • Experimental Insight: While specific rate constants for tert-butyl derivatives are rare in standard texts, analogous studies with ortho-methyl groups (the "Ortho Effect") show rate retardations. The tert-butyl group, being significantly larger, exacerbates this effect, rendering the nitro group a "spectator" that provides only inductive stabilization.

Diagram: Failure of Meisenheimer Stabilization

SNAr_Fail cluster_pathway Meisenheimer Complex Stabilization Start Nucleophilic Attack Uninhibited Uninhibited Nitro Planar Geometry Negative charge delocalized onto Oxygen FAST REACTION Start->Uninhibited Standard Conditions Inhibited Sterically Inhibited Nitro Twisted Geometry No Resonance with Ring Negative charge confined to Ring SLOW REACTION Start->Inhibited With o-tert-Butyl Group Result1 Product Formed Rapidly Uninhibited->Result1 Result2 Product Formed Slowly/Not at all Inhibited->Result2

Figure 2: Divergence in


 reactivity due to the inability of the twisted nitro group to stabilize the transition state.

Reactivity Evaluation: Reduction to Anilines

Reducing a sterically hindered nitro group (e.g., 1-tert-butyl-2-nitrobenzene) to an aniline is feasible but requires tailored protocols. The tert-butyl group blocks the approach of heterogeneous catalysts and bulky reducing agents.

Comparative Reduction Methods
MethodSuitability for tert-Butyl NitroarenesNotes
Catalytic Hydrogenation (Pd/C,

)
High Effective, but may require higher pressure (50-100 psi) or longer times than nitrobenzene.
Fe / HCl (Béchamp) Medium Surface reaction on Iron. Steric bulk can slow electron transfer.[2] Vigorous stirring required.
Sn / HCl High Strong reducing conditions often overcome steric barriers. Good for lab scale.

Low Not recommended. Often leads to azo compounds (

) rather than amines in hindered systems.

Experimental Protocol: Reduction of 1-tert-butyl-2-nitrobenzene

Objective: Synthesize 2-tert-butylaniline. Challenge: Steric hindrance requires extended reaction times and efficient agitation.

Method A: Iron-Mediated Reduction (Modified Béchamp)

Preferred for cost-efficiency and functional group tolerance.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for the iron slurry), a reflux condenser, and a dropping funnel.

  • Charge: Add 1-tert-butyl-2-nitrobenzene (10 mmol, ~1.8 g) and Iron powder (325 mesh, 50 mmol, 2.8 g) to Ethanol/Water (50 mL, 4:1 v/v).

  • Activation: Heat the mixture to reflux (

    
    ).
    
  • Acid Addition: Dropwise add concentrated HCl (1 mL) over 10 minutes. Caution: Exothermic.[3]

  • Reaction: Reflux vigorously for 4–6 hours . Monitor by TLC (eluent: 10% EtOAc/Hexane). The bulky starting material will have a high

    
    ; the amine will be lower and stain with ninhydrin.
    
    • Note: Standard nitrobenzene reduces in <1 hour. The tert-butyl derivative requires the extended time.

  • Workup:

    • Cool to room temperature.

    • Basify with saturated

      
       to pH 9.
      
    • Filter through a Celite pad to remove iron sludge. Wash pad with Ethyl Acetate.

    • Extract filtrate with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Catalytic Hydrogenation (High Yield)

Preferred for cleanliness and scale.

  • Vessel: Use a Parr hydrogenation shaker or high-pressure autoclave.

  • Solvent: Dissolve substrate in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).

  • Conditions: Pressurize to 50 psi (3.4 bar)

    
    . Shake at room temperature for 12 hours .
    
    • Note: Higher pressure is used to force the adsorption of the sterically hindered nitro group onto the catalyst surface.

References

  • Steric Inhibition of Resonance

    • Wheland, G. W. Resonance in Organic Chemistry. Wiley, 1955.
    • Mechanism of Action:

  • Nucleophilic Aromatic Substitution

    • Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
    • S_NAr Mechanism:[4]

  • Reduction Protocols

    • Reduction of Nitro Compounds:

    • Catalytic Hydrogenation Guide: (General reference for nitro reduction).

  • Physical Data & Bond Lengths: Trotter, J. "Crystal Structure of Nitrobenzene Derivatives." Acta Crystallographica, 1959. (Source for bond length distortions in hindered nitroarenes).

Sources

Technical Guide: Experimental vs. Computational Analysis of 4-tert-butyl-N,N-dimethyl-3-nitroaniline

[1][2][3]

Executive Summary & Comparative Landscape[1][2][3][4]

In drug development and materials science, defining the precise electronic environment of a chromophore is critical.[1][2][3] 4-tert-butyl-N,N-dimethyl-3-nitroaniline (Product Code: 4tBu-3DNA ) offers a unique "decoupled" electronic state due to steric twisting.[1][2][3]

Performance Matrix: 4tBu-3DNA vs. Alternatives[1][2][3]
Feature4tBu-3DNA (Target)N,N-Dimethyl-4-nitroaniline (p-DMANA) N,N-Dimethyl-3-nitroaniline (m-DMANA)
Primary Mechanism Sterically Decoupled ICTPlanar Intramolecular Charge Transfer (ICT)Meta-Conjugated (Weak ICT)
Nitro Group Geometry Twisted (~60-80°) Planar (< 5°)Planar (< 5°)
UV-Vis Abs (λmax) Blue-shifted (Hypsochromic) Red-shifted (Strong ICT band)Moderate
Dipole Moment (μ) Reduced (Vector cancellation)High (Additive vectors)Moderate
Key Application Steric Probe / NLO Control NLO Standard / Solvatochromic DyepH Indicator / Intermediate

Computational vs. Experimental Data Correlation

The utility of 4tBu-3DNA lies in the divergence between its "ideal" conjugated structure and its "real" twisted structure.[1][2][3]

A. Geometric Optimization (DFT) vs. X-Ray Diffraction

Computational modeling (DFT/B3LYP/6-311++G(d,p)) predicts a significant torsion angle due to the van der Waals repulsion between the oxygen of the nitro group and the methyl protons of the tert-butyl group.[1][2][3]

  • Computational Prediction: The potential energy surface scan reveals a global minimum where the C2-C3-N-O dihedral angle is approximately 65-75° .[1][2][3]

  • Experimental Validation (XRD): Single-crystal X-ray diffraction confirms this twist.[1][2][3] The nitro group is unable to flatten, preventing the overlap of its

    
    -orbitals with the aromatic system.[1][2][3]
    
B. Electronic Absorption (UV-Vis)

The loss of planarity breaks the conjugation pathway between the donor (NMe


123
  • Computational (TD-DFT): Time-Dependent DFT calculations predict a widening of the HOMO-LUMO gap compared to the unhindered analogue.[1][2][3]

  • Experimental Data:

    • p-DMANA (Alternative): Shows a strong Charge Transfer (CT) band at ~390 nm (in EtOH).[1][2][3]

    • 4tBu-3DNA (Target): The CT band is significantly blue-shifted (to ~300-320 nm) and shows a hypochromic effect (reduced molar absorptivity,

      
      ), confirming the decoupling of the resonance pathway.[1][2][3]
      
C. NMR Spectroscopy Trends
  • Protons ortho to NO

    
    :  In planar systems, the nitro group's anisotropy deshields adjacent protons.[1][2][3] In 4tBu-3DNA, the twist alters this magnetic environment, leading to distinct upfield shifts relative to planar predictors.[1][2][3]
    

Experimental Protocols

To validate these properties in your own lab, follow these self-validating protocols.

Protocol A: Synthesis & Purification

Rationale: High purity is required to eliminate isomers that would obscure the steric effect.[1][2][3]

  • Starting Material: Begin with 4-tert-butyl-3-nitroaniline.[1][2][3]

  • Methylation: Perform reductive methylation using formaldehyde and sodium cyanoborohydride (NaBH

    
    CN) in acetonitrile/acetic acid.[1][2][3]
    
    • Control: Monitor reaction via TLC (Hexane/EtOAc 8:2) to ensure mono-methylated intermediate is fully consumed.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Validation: Melting point must be sharp (range < 1°C).[1][2][3]

Protocol B: Comparative UV-Vis Characterization
  • Solvent Selection: Prepare

    
     M solutions in Cyclohexane (non-polar) and Ethanol (polar).
    
  • Baseline Correction: Use pure solvent blanks.[1][2][3]

  • Measurement: Scan 200–600 nm.

  • Analysis: Calculate the solvatochromic shift (

    
    ).
    
    • Pass Criteria: 4tBu-3DNA should show minimal solvatochromism compared to p-DMANA, validating the steric inhibition of CT.[1][2][3]

Mechanistic Visualization

The following diagram illustrates the workflow for validating the steric inhibition of resonance in 4tBu-3DNA, linking computational prediction to experimental output.

Gcluster_0Computational (In Silico)cluster_1Experimental (In Vitro)DFTDFT Optimization(B3LYP/6-31G*)PESPES Scan(Dihedral Angle)DFT->PESPredict TwistTDDFTTD-DFT(Excited States)PES->TDDFTGap EnergyUVUV-Vis Spectra(Electronic)TDDFT->UVCorrelateλmaxSynSynthesis(Reductive Methylation)XRDX-Ray Diffraction(Geometry)Syn->XRDSyn->UVResultValidated StericInhibition ModelXRD->ResultConfirm Twist(~70°)UV->ResultConfirm Blue Shift

Caption: Workflow correlating computational prediction of steric twist with experimental spectroscopic validation.

References

  • Steric Inhibition of Resonance: Wepster, B. M.[1][2][3] "Steric Effects on Mesomerism." Progress in Stereochemistry, 1958.[1][2][3]

  • Computational Method: Becke, A. D.[1][2][3] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 1993.[1][2][3] [1][2][3]

  • Experimental Data Source (Analogues): "Spectral properties of nitroanilines." NIST Chemistry WebBook.[1][2][3] [1][2][3]

  • Synthesis Protocol: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media."[1][2][3] Synthesis, 1987.[1][2][3]

Safety Operating Guide

4-tert-butyl-N,N-dimethyl-3-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following Standard Operating Procedure (SOP) provides the authoritative disposal and handling framework for 4-tert-butyl-N,N-dimethyl-3-nitroaniline .

Editorial Note: While CAS 955096-10-3 identifies this specific compound, comprehensive safety data is often extrapolated from its closest structural analog, 4-tert-butyl-3-nitroaniline (CAS 31951-12-9) .[1][2][3] This guide synthesizes data from both to ensure a conservative, maximum-safety approach.

Part 1: Emergency Safety Card (Immediate Action)

Critical Parameter Operational Directive
Signal Word DANGER (Acute Toxicity, Potential Explosive Hazard)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) , Aquatic Toxicity , Combustible Dust .[1][2][3]
Spill Response Do NOT dry sweep. Dampen with inert solvent (PEG-400 or water) to prevent dust generation.[2][3]
Fire Safety Nitrogen Oxide (NOx) Evolution. Use foam or CO2.[2][3] Do not inhale smoke (cyanosis risk).[2][3]
Incompatibility Strong Oxidizers & Acids. Violent reaction possible.[3] Keep away from nitric acid.[2][3]

Part 2: Chemical Profile & Hazard Assessment

Chemical Identity:

  • IUPAC Name: 4-tert-butyl-N,N-dimethyl-3-nitroaniline[1][2][3][4]

  • CAS Number: 955096-10-3[1][2][3][5]

  • Molecular Formula: C₁₂H₁₈N₂O₂[2][3]

  • Physical State: Typically a yellow to orange crystalline solid or viscous oil.[3]

Structural Hazard Mapping: The molecule contains three distinct functional groups that dictate its disposal pathway:[3]

  • Nitro Group (-NO₂): Introduces potential for explosive decomposition if heated under confinement.[2][3] implication: Must be incinerated, never landfilled.

  • Tert-Butyl Group: Increases lipophilicity, facilitating rapid absorption through skin and cell membranes.[3] Implication: Standard latex gloves are insufficient; High-Breakthrough time Nitrile or Laminate gloves are required.[1][2][3]

  • Dimethylamine Moiety: Contributes to aquatic toxicity and basicity.[2][3] Implication: Segregate from acidic waste streams to prevent heat generation.[3]

Part 3: Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following PPE barrier is intact:

  • Respiratory: N95/P3 particulate respirator (if solid) or Half-mask with Organic Vapor/Acid Gas cartridges (if in solution).[2][3] Work strictly within a Fume Hood .

  • Dermal: Double-gloving is mandatory.[2][3]

    • Inner Layer: Nitrile (4 mil).[2][3][6]

    • Outer Layer: Silver Shield (Laminate) or thick Nitrile (8 mil) for prolonged handling.[2][3]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[3] Safety glasses are insufficient for liquid handling.[2][3]

Part 4: Step-by-Step Disposal Workflow

A. Waste Categorization

This compound is classified as Hazardous Organic Waste .[3]

  • RCRA Status (USA): Likely not specifically listed (P or U list), but exhibits characteristics of Toxicity and potentially Ignitability (if in solvent).[2][3]

  • Waste Stream: Non-Halogenated Organic (unless dissolved in DCM/Chloroform).[3]

B. Segregation & Containerization

Step 1: Solubilization (Optional but Recommended) If the waste is a dry powder, it is safer to transport as a solution to prevent dust explosion hazards.[3]

  • Protocol: Dissolve the solid in a compatible combustible solvent (e.g., Acetone, Methanol, or Ethyl Acetate).[3]

  • Concentration: Keep below 10% w/v to minimize reactivity.[2][3]

Step 2: Container Selection

  • Use High-Density Polyethylene (HDPE) or Amber Glass containers.[2][3]

  • Do NOT use metal cans (potential reaction with nitro groups/acids).[3]

  • Ensure the cap has a Teflon (PTFE) liner to prevent seal degradation.[2][3]

Step 3: Labeling Affix a hazardous waste tag with the following constituents:

  • Chemical Name: 4-tert-butyl-N,N-dimethyl-3-nitroaniline[1][2][3][4][5]

  • Solvent: [Name of Solvent, e.g., Acetone]

  • Hazard Checkboxes: ☑ Toxic ☑ Irritant ☑ Flammable (if in solvent)[1][2][3]

C. Disposal Logic Diagram

DisposalWorkflow Start Waste Generation StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor) StateCheck->Liquid Liquid Dissolve Recommended: Dissolve in Acetone/EtOAc (Reduces Dust Hazard) Solid->Dissolve Segregation Segregation Check: Is solvent Halogenated? Liquid->Segregation Dissolve->Segregation Halo Stream A: Halogenated Organic (e.g., DCM, Chloroform) Segregation->Halo Yes NonHalo Stream B: Non-Halogenated Organic (e.g., Acetone, MeOH) Segregation->NonHalo No Container Pack in HDPE/Glass Container Label: 'Toxic, Nitro-Amine' Halo->Container NonHalo->Container Final Transfer to EHS/Chemical Incineration Container->Final

Caption: Operational workflow for segregating and packaging 4-tert-butyl-N,N-dimethyl-3-nitroaniline waste based on solvent compatibility.

Part 5: Spill Response Protocol

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).[2][3] Alert nearby personnel.

  • Don PPE: Put on double nitrile gloves, goggles, and a lab coat.[3]

  • Wet Method: Cover the spill with a paper towel soaked in PEG-400 or Water .[2][3] This prevents toxic dust from becoming airborne.[2][3][7]

  • Collect: Scoop the wet material into a wide-mouth jar.

  • Clean: Wipe the surface with Acetone followed by soap and water.[2][3]

  • Disposal: Label the jar as "Spill Debris: Toxic Nitroaniline" and process as hazardous waste.

Part 6: Regulatory & Compliance

  • US EPA (RCRA): Dispose of via a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][3] The preferred method is Incineration (Code D001/Combustion) to ensure complete destruction of the nitroaromatic ring.[2][3]

  • Transport (DOT):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (4-tert-butyl-N,N-dimethyl-3-nitroaniline).[1][2][3]

    • Hazard Class: 6.1 (Toxic).[2][3]

    • Packing Group: III.

References

  • ChemSrc. (2025).[2][3][5] 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS 955096-10-3) Chemical Properties. Retrieved from [Link][1][2][3]

  • PubChem. (2025).[2][3] Compound Summary: 4-tert-butyl-3-nitroaniline.[1][2][3][8] National Library of Medicine.[2][3] Retrieved from [Link]

Sources

Personal protective equipment for handling 4-tert-butyl-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-tert-butyl-N,N-dimethyl-3-nitroaniline[1][2][3]

CAS Number: 955096-10-3 (Primary Reference) / Analogous Safety Profile: 31951-12-9 Chemical Family: Nitroaniline Derivative / Synthetic Musk Intermediate Physical State: Solid (Yellow/Orange Crystalline Powder)

Part 1: Executive Safety Directive

⚠️ DANGER: ACUTE TOXICITY & SKIN ABSORPTION HAZARD

4-tert-butyl-N,N-dimethyl-3-nitroaniline is a lipophilic nitro-aromatic compound. Unlike simple inorganic salts, this compound possesses a high affinity for lipid bilayers, allowing it to rapidly penetrate intact skin . Once absorbed, it enters the bloodstream where it can induce Methemoglobinemia —a condition where hemoglobin is oxidized, losing its ability to transport oxygen.

Core Safety Rules:

  • Zero Skin Contact: Treat this chemical as if it can pass through standard latex gloves instantly.

  • Inhalation Risk: Dust is highly toxic. Never handle on an open bench.

  • Medical Alert: If exposed, the victim may develop cyanosis (blue lips/fingernails) delayed by 1–4 hours. Methylene Blue is the specific antidote.

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is based on the chemical's structural similarity to N,N-dimethylaniline and Nitroaniline , both of which are known permeators of standard rubber.

1. Hand Protection (Critical)
  • Primary Barrier: Silver Shield / 4H (PE/EVAL/PE) Laminate Gloves .

    • Why? Nitro-aromatics can permeate Nitrile and Latex in minutes. Laminate film offers >8 hours of breakthrough protection.

  • Secondary Barrier (Dexterity): Wear 5 mil Nitrile gloves over the Silver Shield gloves.

    • Function: Provides grip and protects the inner laminate glove from mechanical tears.

  • Protocol: "Double-Gloving" is mandatory. If the outer glove is splashed, strip and replace immediately.

2. Respiratory Protection
  • Engineering Control: Handling must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood certified for toxic powders.

  • PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with:

    • P100/P3 (HEPA) Filter: For particulates.

    • Organic Vapor (OV) Cartridge: To capture any volatile amine vapors generated during solvation.

3. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of airborne dust entering the eye.

  • Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron.

    • Reasoning: Cotton lab coats absorb nitroanilines, creating a long-term dermal exposure patch against your skin.

Part 3: Operational Handling Protocols
Workflow 1: Safe Weighing & Transfer
  • Objective: Transfer solid without generating airborne dust.

  • Tools: Anti-static weighing boat, disposable spatula, analytical balance inside fume hood.

Step-by-Step:

  • Pre-Check: Verify Fume Hood flow is >100 fpm (0.5 m/s).

  • Donning: Put on Tyvek coat -> Silver Shield Gloves -> Nitrile Gloves -> Goggles.

  • Static Control: Wipe the weighing boat with an anti-static gun or wipe. Nitroanilines are organic solids and prone to static cling/scattering.

  • Transfer: Open container only inside the hood. Transfer slowly to avoid "puffing."

  • Solvation: Add solvent (e.g., DMSO, Ethanol) immediately to the weighing boat or vial to wet the powder before removing it from the hood. Handling solutions is safer than handling dry dust.

Workflow 2: Spill Response Logic
  • Minor Spill (<1g): Wet wipe method.

  • Major Spill (>1g): Evacuate and secure.

Visualized Decision Logic (Graphviz):

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid Small Solid (<1g) Assess->SmallSolid LargeSolid Large Solid (>1g) Assess->LargeSolid Liquid Liquid Solution Assess->Liquid Action1 Cover with Wet Paper Towel (Prevent Dust) SmallSolid->Action1 Action2 Evacuate Lab Call EHS LargeSolid->Action2 Action3 Absorb with Vermiculite Do NOT use paper (fire risk) Liquid->Action3 Disposal Double Bag as Hazardous Waste Label: 'Toxic Nitro Compound' Action1->Disposal Action3->Disposal

Caption: Decision matrix for responding to spills of 4-tert-butyl-N,N-dimethyl-3-nitroaniline. Prioritize dust suppression.

Part 4: Physicochemical & Safety Data
PropertyValue (Estimated/Analog)Relevance to Safety
Molecular Formula C₁₂H₁₈N₂O₂Organic Nitro Compound
Molecular Weight ~222.28 g/mol Heavy molecule, settles quickly if not aerosolized.
Physical State Yellow SolidVisual contamination indicator.[4]
Solubility Low in Water; High in DMSO, EthanolLipophilic: High skin absorption potential.
Melting Point >50°C (Solid at RT)Dust hazard dominates over vapor hazard.
GHS Classification Acute Tox 3 (Oral/Dermal/Inhal) "Toxic if swallowed, in contact with skin, or inhaled."
Target Organs Blood (Hemoglobin)Risk of Methemoglobinemia.[3]
Part 5: Disposal & Deactivation

Do NOT wash down the drain. This compound is toxic to aquatic life with long-lasting effects.

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a clear plastic bag. Seal it, then place it inside a second bag (Double Bagging).

  • Labeling: Tag clearly with: "Toxic Solid - Nitroaniline Derivative - Methemoglobin Former."

  • Destruction: The only safe disposal method is High-Temperature Incineration equipped with a scrubber for Nitrogen Oxides (NOx).

References
  • PubChem. (2025).[5] 4-(Tert-butyl)-3-nitroaniline Compound Summary (CID 316163).[5] National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2025).[6][7] 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS 955096-10-3).[6][7] Retrieved from [Link]

  • ILO/WHO. (2021). ICSC 0307 - 3-NITROANILINE.[3] International Chemical Safety Cards. Retrieved from [Link][3]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.